Di-(N)-butylmagnesium
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJBSBKRXUVBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914933 | |
| Record name | Magnesium dibutan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95566-36-2 | |
| Record name | Magnesium dibutan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Di-(n)-butylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-(n)-butylmagnesium ((n-Bu)₂Mg) is a highly reactive organometallic compound that serves as a powerful tool in modern organic and organometallic chemistry. As a member of the Grignard reagent family, it is a potent source of nucleophilic butyl groups, finding extensive application in carbon-carbon bond formation, polymerization catalysis, and the synthesis of other organometallic complexes. This guide provides a comprehensive overview of its core fundamental properties, experimental protocols, and key reaction mechanisms to support its safe and effective use in research and development.
Core Properties
This compound is a pyrophoric, moisture-sensitive compound, typically handled as a solution in hydrocarbon solvents. Its reactivity stems from the highly polarized carbon-magnesium bond.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₈Mg | [1][2] |
| Molecular Weight | 138.53 g/mol | [1][2] |
| CAS Number | 1191-47-5 | [1][2] |
| Appearance | Waxy white solid (pure); commercially available as a solution in heptane (B126788), ether, or hexanes. | [2][3] |
| Density | 0.713 - 0.749 g/mL at 20-25 °C (for solutions) | [2] |
| Melting Point | -71 °C | [2] |
| Flash Point | -6 °C to -5.5 °C (for heptane solution) | [2] |
| Solubility | Reacts violently with water. Soluble in heptane, ether, and hexanes. | [2][3] |
| Stability | Highly reactive. Sensitive to air and moisture. Decomposes at elevated temperatures. | [4][5] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of similar organomagnesium compounds, the following characteristics can be anticipated.
| Spectrum Type | Expected Chemical Shifts / Bands |
| ¹H-NMR | Signals corresponding to the butyl group protons would be expected. The α-methylene protons (closest to the magnesium) would be the most deshielded. Due to the complexity of solute-solvent interactions and potential equilibria, spectra can be broad. |
| ¹³C-NMR | The carbon atoms of the butyl group would show distinct signals. The α-carbon, directly bonded to magnesium, would exhibit the most significant shift compared to n-butane. Based on data for other alkylmagnesium compounds, the α-carbon shift is expected to be significantly upfield, while the β-carbon is shifted downfield. |
| FTIR | The spectrum would be dominated by C-H stretching and bending vibrations of the butyl groups. The C-Mg stretching frequency is expected in the far-infrared region and is often weak. |
Thermodynamic Data
Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized for:
-
Nucleophilic Addition: It readily adds to a variety of electrophiles, most notably carbonyl compounds (aldehydes, ketones, esters) to form alcohols.[4]
-
Metal-Halogen Exchange: It can be used in exchange reactions to prepare other organomagnesium reagents.
-
Polymerization: It serves as a co-catalyst in Ziegler-Natta polymerization of olefins.[6]
-
Deprotonation: As a strong base, it can deprotonate a range of acidic protons.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the reaction of n-butyl chloride with magnesium metal in a hydrocarbon solvent.[1][7]
Materials:
-
Magnesium turnings
-
n-Butyl chloride
-
Anhydrous heptane (or other suitable hydrocarbon solvent)
-
Inert gas (Argon or Nitrogen)
-
Glassware (dried in an oven and cooled under an inert atmosphere)
Procedure:
-
Under a positive pressure of an inert gas, charge a flame-dried three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel with magnesium turnings.
-
Add a portion of the anhydrous heptane to the flask.
-
Slowly add a small amount of n-butyl chloride to initiate the reaction. The reaction can be initiated by gentle heating or the addition of a crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a grayish appearance), add the remaining n-butyl chloride, dissolved in anhydrous heptane, dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature. The resulting slurry contains this compound and magnesium chloride. For many applications, this mixture can be used directly.
Titration of this compound Solution
The concentration of commercially available or freshly prepared this compound solutions should be determined by titration prior to use. A common method involves titration with a standard solution of sec-butanol in the presence of an indicator such as 1,10-phenanthroline (B135089).[8]
Materials:
-
This compound solution of unknown concentration
-
Standardized solution of sec-butanol in anhydrous xylene (e.g., 1.0 M)
-
1,10-phenanthroline (indicator)
-
Anhydrous toluene (B28343) or THF
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (burette, flask, syringes)
Procedure:
-
Under a positive pressure of an inert gas, add a small amount (a few crystals) of 1,10-phenanthroline to a flame-dried flask.
-
Add a known volume of anhydrous toluene or THF to dissolve the indicator.
-
Using a gas-tight syringe, add a precise volume (e.g., 1.00 mL) of the this compound solution to the flask. The solution should turn a distinct color (often reddish-brown) due to the formation of a complex between the organometallic reagent and the indicator.
-
Fill a dry burette with the standardized sec-butanol solution.
-
Titrate the this compound solution with the sec-butanol solution. The endpoint is reached when the color of the solution disappears or changes to a pale yellow.
-
Record the volume of the sec-butanol solution added.
-
Calculate the molarity of the this compound solution using the stoichiometry of the reaction (2 moles of sec-butanol react with 1 mole of this compound).
Visualizations
Reaction with an Aldehyde: A Nucleophilic Addition Mechanism
The reaction of this compound with an aldehyde, such as benzaldehyde, is a classic example of nucleophilic addition to a carbonyl group. The butyl anion acts as the nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields a secondary alcohol.
Caption: Nucleophilic addition of (n-Bu)₂Mg to benzaldehyde.
Experimental Workflow: Titration of this compound
The following diagram illustrates the key steps in determining the concentration of a this compound solution via titration.
Caption: Step-by-step workflow for the titration of (n-Bu)₂Mg.
Safety and Handling
This compound is a highly hazardous substance and must be handled with extreme care by trained personnel in a controlled laboratory environment.
-
Pyrophoric: It can ignite spontaneously on contact with air.
-
Water-Reactive: It reacts violently with water and other protic solvents, releasing flammable butane (B89635) gas.[5]
-
Corrosive: It can cause severe skin burns and eye damage.
-
Handling: Always handle this compound solutions under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and appropriate gloves are mandatory.
-
Storage: Store in a cool, dry place away from sources of ignition, air, and moisture.
Conclusion
This compound is a valuable and highly reactive organometallic reagent with significant applications in organic synthesis. A thorough understanding of its fundamental properties, coupled with strict adherence to safe handling protocols, is paramount for its successful application in research and development. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this powerful reagent.
References
- 1. prepchem.com [prepchem.com]
- 2. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 3. Dibutylmagnesium - Wikipedia [en.wikipedia.org]
- 4. Buy Dibutylmagnesium | 1191-47-5 [smolecule.com]
- 5. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Di-(n)-butylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-(n)-butylmagnesium ((n-Bu)₂Mg) is a dialkylmagnesium compound, a class of organometallic reagents that are highly valued in organic synthesis. Unlike their more common Grignard reagent counterparts (RMgX), dialkylmagnesium compounds offer unique reactivity and selectivity profiles. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, its synthesis, reactivity, and handling, with a focus on providing researchers and professionals in drug development with the detailed information necessary for its effective and safe utilization.
Physicochemical Properties
This compound is a waxy, white solid in its pure form.[1][2] However, it is most commonly supplied and used as a solution in hydrocarbon solvents such as heptane (B126788) or hexane, or in ethers.[1][2] The properties of these solutions can vary depending on the solvent and concentration.
Summary of Physicochemical Data
For ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₈Mg | [3] |
| Molecular Weight | 138.53 g/mol | [3] |
| Appearance | Waxy, white solid (pure) | [1][2] |
| Melting Point | -71 °C | [3] |
| Boiling Point | 98 °C (for a solution in heptane) | |
| Density | 0.713 g/mL at 25 °C | [2] |
| Flash Point | -4 °C | |
| Solubility | Soluble in ethers and hydrocarbon solvents (e.g., heptane, hexane) | [4][5] |
| Stability | Highly reactive with water and air.[2] |
Reactivity and Stability
This compound is a highly reactive compound, a characteristic that makes it a potent reagent in organic synthesis but also necessitates careful handling.
Reactivity with Air and Water: It is pyrophoric, meaning it can ignite spontaneously on contact with air. It also reacts violently with water and other protic solvents.[6] These reactions are highly exothermic and produce flammable butane (B89635) gas.
Thermal Decomposition: The thermal stability of this compound is a critical consideration. Upon heating, it undergoes decomposition. Studies have shown that it is relatively stable up to a certain temperature, above which it decomposes to form magnesium hydride (MgH₂) and other products.
Incompatible Materials: this compound is incompatible with a wide range of substances, including acids, alcohols, and oxidizing agents.
Reactivity and Decomposition Pathways
The following diagram illustrates the key reactivity and decomposition pathways of this compound.
Caption: Reactivity and decomposition of this compound.
Experimental Protocols
Synthesis of this compound
Several methods exist for the synthesis of this compound. A common laboratory-scale preparation involves the reaction of magnesium metal with an n-butyl halide. The following is a representative protocol adapted from established procedures for Grignard and dialkylmagnesium synthesis.[7][8]
Materials:
-
Magnesium turnings
-
n-Butyl chloride (or n-butyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas manifold (Schlenk line)
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings in the flask.
-
Magnesium Activation: Add a small crystal of iodine to the magnesium. Gently warm the flask with a heat gun until the iodine sublimes, coating the magnesium surface with a violet vapor. This helps to activate the magnesium.
-
Initiation: Add a small portion of anhydrous ether or THF to the flask, just enough to cover the magnesium. Add a small amount of the n-butyl halide solution (prepared by dissolving the halide in the anhydrous solvent) to the dropping funnel and add a few drops to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux gently.
-
Addition of Alkyl Halide: Once the reaction has started, add the remaining n-butyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate may need to be controlled with an ice bath.
-
Completion and Schlenk Equilibrium: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction. The resulting solution will contain a mixture of n-butylmagnesium halide and this compound, governed by the Schlenk equilibrium:
2 RMgX ⇌ R₂Mg + MgX₂
-
Purification (Optional): To obtain a solution enriched in this compound, dioxane can be added to precipitate the magnesium halide as a dioxane complex (MgX₂·(dioxane)₂), which can then be removed by filtration or centrifugation under an inert atmosphere.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the four different types of protons in the n-butyl group. The protons on the carbon directly bonded to magnesium (α-protons) will be the most upfield-shifted due to the electropositive nature of magnesium. The expected chemical shifts would be approximately:
-
α-CH₂: ~ -0.5 to 0.5 ppm (triplet)
-
β-CH₂: ~ 1.2 to 1.5 ppm (multiplet)
-
γ-CH₂: ~ 1.2 to 1.5 ppm (multiplet)
-
δ-CH₃: ~ 0.8 to 1.0 ppm (triplet)
-
-
¹³C NMR: The carbon NMR spectrum will similarly show four distinct signals for the n-butyl group. The α-carbon will be significantly shielded. Based on data for n-butylmagnesium halides, the approximate chemical shifts are predicted to be:
-
α-C: ~ 10-20 ppm
-
β-C: ~ 30-35 ppm
-
γ-C: ~ 25-30 ppm
-
δ-C: ~ 10-15 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be dominated by the vibrational modes of the n-butyl groups. Key absorption bands would include:
-
C-H stretching vibrations: In the region of 2850-2960 cm⁻¹ for the methyl and methylene (B1212753) groups.
-
C-H bending vibrations: Around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl symmetric bending).
-
C-Mg stretching vibration: This would be a low-frequency vibration, typically expected in the far-infrared region (below 600 cm⁻¹), and may be difficult to observe with standard mid-IR spectrometers.
Safety and Handling
This compound is a hazardous material that requires strict adherence to safety protocols.
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of argon or nitrogen to prevent contact with air and moisture. Schlenk line or glovebox techniques are essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves.
-
Fire Safety: Keep appropriate fire extinguishing media readily available. Class D fire extinguishers (for combustible metals) are recommended. DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS.
-
Spills: In case of a spill, cover the material with a dry, inert absorbent material such as sand or vermiculite (B1170534) and transfer to a sealed container for disposal.
Conclusion
This compound is a powerful and versatile reagent in the arsenal (B13267) of synthetic chemists. Its unique reactivity makes it an invaluable tool for the construction of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective application in research and development. This guide provides a foundational understanding of these core characteristics to aid scientists in harnessing the full potential of this important organometallic compound.
References
- 1. rsc.org [rsc.org]
- 2. Dibutylmagnesium - Wikipedia [en.wikipedia.org]
- 3. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Isolation of Di-(n)-butylmagnesium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isolation procedures for di-(n)-butylmagnesium. It includes detailed experimental protocols, quantitative data summarized for comparative analysis, and visualizations of the chemical processes. This document is intended to serve as a practical resource for professionals in the fields of chemical research and pharmaceutical development.
Core Synthesis Methodologies
This compound is a versatile organometallic reagent. The pure substance is a waxy solid, but it is most commonly prepared and used as a solution in hydrocarbon solvents like heptane (B126788) or ether.[1][2][3] Several synthetic routes have been established, primarily revolving around the reaction of a butyl halide with magnesium metal or the transmetalation from an organolithium compound.
The most prevalent methods for synthesizing this compound are:
-
Direct Reaction of n-Butyl Halide with Magnesium (Grignard Route): This is a traditional approach where n-butyl chloride or bromide is reacted with magnesium metal in a suitable solvent to form the Grignard reagent, n-butylmagnesium halide. The this compound is then formed through the Schlenk equilibrium.[4][5]
-
Reaction of n-Butyllithium with a Magnesium Source: This method involves the reaction of n-butyllithium with a magnesium halide, typically magnesium chloride, or with a pre-formed Grignard reagent like n-butylmagnesium chloride.[2][6]
-
Hydrogenation of Magnesium followed by Reaction with 1-Butene: This is a less common but reported method for the synthesis.[2]
This guide will focus on the first two, more common, laboratory-scale synthesis methodologies.
Quantitative Data on Synthesis Parameters
The following tables summarize quantitative data extracted from various sources. It is important to note that reaction conditions can significantly influence the outcome, and these values should be considered as representative examples.
Table 1: Synthesis of n-Butylmagnesium Chloride (Grignard Precursor)
| Parameter | Value | Notes | Source |
| Reactants | |||
| Magnesium Powder | 3.22 g (0.132 mol) | Particle size 64-76 µm | [4] |
| 1-Chlorobutane (B31608) | 9.26 g (0.1 mol) | Purified and dried | [4] |
| Solvent | |||
| Methylcyclohexane (B89554) | 80 mL (total) | Anhydrous | [4] |
| Reaction Conditions | |||
| Temperature | 99-100 °C (reflux) | Vigorous stirring | [4] |
| Reaction Time | ~27 minutes | 12 min addition, 15 min reflux | [4] |
| Yield | |||
| n-Butylmagnesium Chloride | ~73% | Determined by hydrolysis to n-butane | [4] |
Table 2: Synthesis of this compound via Transmetalation
| Parameter | Value | Notes | Source |
| Reactants | |||
| Magnesium Powder | 0.15 mol | [7] | |
| 2-Chlorobutane (B165301) | 0.125 mol | [7] | |
| n-Butyllithium | 0.125 mol | 2.5 M in hexane (B92381) | [6][7] |
| Solvent | |||
| n-Hexane or Ether | 110-160 mL | Anhydrous | [7] |
| Reaction Conditions | |||
| Grignard Formation Temp. | 33-68 °C | [7] | |
| Lithiation Temp. | 0-5 °C | [6][7] | |
| Reaction Time | 3 hours (Grignard) | [7] | |
| Yield | |||
| This compound | 76.6% | Determined by EDTA titration of Mg | [6] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of n-Butylmagnesium Chloride in Methylcyclohexane
This protocol is adapted from a procedure in Organic Syntheses and describes the formation of the Grignard reagent precursor.[4]
Materials:
-
Magnesium powder (3.22 g, 0.132 mol)
-
1-Chlorobutane (9.26 g, 0.1 mol)
-
Anhydrous methylcyclohexane (80 mL)
-
Iodine crystal (optional, as initiator)
-
Nitrogen or Argon gas supply
-
250 mL round-bottomed flask with a stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
Set up the reaction apparatus and flush thoroughly with nitrogen.
-
Add the magnesium powder and 60 mL of methylcyclohexane to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Prepare a solution of 1-chlorobutane in 20 mL of methylcyclohexane and add approximately one-fifth of this solution to the refluxing mixture to initiate the reaction (indicated by a gray turbidity). If the reaction does not start, a small crystal of iodine can be added.
-
Once initiated, add the remaining 1-chlorobutane solution steadily over about 12 minutes, maintaining the reflux temperature at 99-100 °C.
-
After the addition is complete, continue stirring and heating under reflux for an additional 15 minutes.
-
The resulting slurry contains n-butylmagnesium chloride and is ready for the next step or for use as a Grignard reagent. The yield can be determined by hydrolyzing an aliquot and measuring the evolved n-butane.
Protocol 2: Synthesis of this compound from sec-Butylmagnesium Chloride and n-Butyllithium
This protocol is based on a patented procedure and describes the formation of this compound via transmetalation.[6][7]
Materials:
-
Magnesium powder (3.65 g, 0.15 mol)
-
2-Chlorobutane (e.g., 15 g)
-
n-Butyllithium in hexane (e.g., 2.5 M solution)
-
Anhydrous n-hexane or diethyl ether
-
Nitrogen or Argon gas supply
-
Reaction vessel equipped with a stirrer, dropping funnel, thermometer, and nitrogen inlet.
Procedure:
-
Under a nitrogen atmosphere, add magnesium powder and a small amount of an initiator (e.g., a crystal of iodine) to the reaction vessel.
-
Slowly add a small amount of 2-chlorobutane solution to initiate the Grignard reaction.
-
Once the reaction has started, slowly add the remaining 2-chlorobutane solution while maintaining the temperature between 33-68 °C. Continue stirring for 3 hours to form sec-butylmagnesium chloride.
-
Cool the reaction mixture to 0-5 °C.
-
Quickly add the n-butyllithium solution to the cooled Grignard reagent.
-
After the addition, allow the reaction to proceed at this temperature.
-
The resulting mixture contains this compound. The product is typically a solution in the reaction solvent.[6]
Isolation and Purification
Pure, solid this compound is a waxy, pyrophoric solid and is rarely isolated in a laboratory setting.[1][2] Commercially, it is available as a solution in heptane. The isolation from the reaction mixture is challenging due to its high reactivity and the presence of magnesium halide salts.
In the synthesis involving n-butyllithium, lithium chloride precipitates and can be removed by filtration.[8] The resulting filtrate is a solution of this compound. The solvent can be removed under vacuum, but this is a hazardous operation that should only be performed with extreme caution in appropriate equipment due to the pyrophoric nature of the residue.
For many synthetic applications, the solution of this compound is used directly without isolation of the pure compound.
Visualizing the Process
Synthesis Pathway
The following diagram illustrates the two main synthesis routes for this compound.
Caption: Synthesis pathways for this compound.
Experimental Workflow for Synthesis and Isolation
The following diagram outlines the general workflow for the synthesis of this compound followed by its isolation as a solution.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Buy Dibutylmagnesium | 1191-47-5 [smolecule.com]
- 2. Dibutylmagnesium - Wikipedia [en.wikipedia.org]
- 3. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101362772A - The preparation method of dibutylmagnesium - Google Patents [patents.google.com]
- 7. Method for preparing dibutylmagnesium - Eureka | Patsnap [eureka.patsnap.com]
- 8. prepchem.com [prepchem.com]
Unraveling the Genesis of Di-n-butylmagnesium: A Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding the discovery and characterization of di-n-butylmagnesium. At the heart of its existence lies the seminal work on the Schlenk equilibrium, a fundamental concept in organomagnesium chemistry. This document provides a detailed exploration of the early experimental protocols, quantitative data, and the logical framework that led to the understanding and isolation of dialkylmagnesium compounds.
The Schlenk Equilibrium: A Dynamic Foundation
The formation of di-n-butylmagnesium is a direct consequence of the Schlenk equilibrium, first described by Wilhelm Schlenk and his son in 1929.[1][2] This equilibrium describes the dynamic relationship in solutions of Grignard reagents (RMgX) between the alkylmagnesium halide and the formation of the corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).
The equilibrium can be represented as follows:
2 RMgX ⇌ R₂Mg + MgX₂ [1]
The position of this equilibrium is influenced by several factors, including the nature of the alkyl group (R), the halide (X), the solvent, and the temperature.[1] In ethereal solvents like diethyl ether, the equilibrium typically favors the alkylmagnesium halide.[1] However, the genius of the early researchers was in devising methods to shift this equilibrium to the right, enabling the isolation and study of the dialkylmagnesium species.
dot
References
Spectroscopic and Experimental Profile of Di-(n)-butylmagnesium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-(n)-butylmagnesium [(CH₃CH₂CH₂CH₂)₂Mg], a key organometallic reagent, plays a significant role in organic synthesis and polymerization catalysis. Its utility stems from its strong basicity and nucleophilicity. A thorough understanding of its spectroscopic and handling characteristics is paramount for its effective and safe use in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for its synthesis and spectroscopic characterization, with a special emphasis on the handling of this air- and moisture-sensitive compound.
Spectroscopic Data
Precise spectroscopic data for neat this compound is not extensively published due to its reactive and often aggregated nature in common solvents. However, based on related compounds and general principles of spectroscopy for organometallics, the following data can be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of this compound, providing insight into its structure in solution. The spectra are highly dependent on the solvent and the presence of coordinating ligands due to the Schlenk equilibrium. For the purpose of this guide, expected values are provided for a non-coordinating solvent like benzene-d₆.
A key feature in the ¹H NMR spectrum of organomagnesium compounds is the pronounced shielding effect of the electropositive magnesium atom. This results in a significant upfield shift for the protons on the α-carbon (the -CH₂- group directly bonded to Mg), often to values less than 1 ppm.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in Benzene-d₆
| Assignment | Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| α-CH₂ | Hα | ~ -0.5 to 0.5 | Triplet | ~ 8 | Cα | ~ 10-20 |
| β-CH₂ | Hβ | ~ 1.5 - 1.7 | Multiplet | Cβ | ~ 30-35 | |
| γ-CH₂ | Hγ | ~ 1.3 - 1.5 | Multiplet | Cγ | ~ 25-30 | |
| δ-CH₃ | Hδ | ~ 0.9 - 1.1 | Triplet | ~ 7 | Cδ | ~ 13-15 |
Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the vibrational modes of the n-butyl chains. The most characteristic vibrations are the C-H stretching and bending frequencies. The Mg-C stretching frequency is expected to be in the far-IR region and can be difficult to observe with standard instrumentation.
Table 2: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Asymmetric Stretching (CH₃) | ~ 2950 - 2970 | Strong |
| C-H Asymmetric Stretching (CH₂) | ~ 2920 - 2940 | Strong |
| C-H Symmetric Stretching (CH₃) | ~ 2865 - 2885 | Medium |
| C-H Symmetric Stretching (CH₂) | ~ 2850 - 2870 | Medium |
| C-H Bending (CH₃, CH₂) | ~ 1450 - 1470 | Medium |
| C-H Bending (CH₃) | ~ 1375 - 1385 | Medium |
| Mg-C Stretching | ~ 400 - 600 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry of this compound is challenging due to its high reactivity and low volatility. Specialized techniques are required to introduce the sample into the mass spectrometer without decomposition. The fragmentation pattern is expected to be dominated by the loss of butyl groups and subsequent fragmentation of the alkyl chain.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Ion | Comments |
| 138.5 | [Mg(C₄H₉)₂]⁺• | Molecular ion (isotope pattern for Mg should be observed) |
| 81.5 | [Mg(C₄H₉)]⁺ | Loss of a butyl radical |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Experimental Protocols
The synthesis and handling of this compound require strict anaerobic and anhydrous conditions, typically achieved using Schlenk line techniques or a glovebox.
Synthesis of this compound
This protocol is based on the reaction of magnesium with n-butyl chloride.
Materials:
-
Magnesium turnings
-
n-Butyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an activator)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Heat the flask gently under a stream of inert gas to activate the magnesium (the iodine will sublime and coat the magnesium).
-
Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of n-butyl chloride in the same anhydrous solvent to the dropping funnel.
-
Add a small portion of the n-butyl chloride solution to the flask to initiate the reaction (indicated by bubbling and a gentle reflux).
-
Once the reaction has started, add the remaining n-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
The resulting solution of this compound (in equilibrium with n-butylmagnesium chloride) can be used directly or further purified.
NMR Sample Preparation
-
In a glovebox, transfer approximately 0.5 mL of a solution of this compound into a vial.
-
Add approximately 0.5 mL of a suitable deuterated solvent (e.g., benzene-d₆, toluene-d₈).
-
Cap the vial and mix gently.
-
Transfer the solution into a clean, dry NMR tube using a filter pipette to remove any solid impurities.
-
Seal the NMR tube with a tight-fitting cap and wrap with paraffin (B1166041) film for transport to the NMR spectrometer.
IR Sample Preparation
-
Inside a glovebox, place a drop of the this compound solution onto a KBr or NaCl plate.
-
Carefully place a second salt plate on top to create a thin film.
-
Assemble the plates in a demountable cell holder.
-
Seal the entire assembly in an airtight container for transport to the IR spectrometer.
-
Alternatively, a solution can be prepared in an anhydrous, non-polar solvent (e.g., hexane) in a sealed IR solution cell.
Mass Spectrometry Sample Preparation
Due to the extreme air sensitivity, direct injection is not feasible.
-
Inert Atmosphere Solids Analysis Probe (iASAP):
-
In a glovebox, a small amount of the sample is loaded into a capillary tube.
-
The capillary is sealed with a paraffin plug.
-
The sealed capillary is then introduced into the mass spectrometer using a specialized probe that maintains an inert environment during ionization.
-
-
Glovebox-to-MS Interface:
-
A capillary line is run directly from a glovebox to the mass spectrometer's ion source.
-
The sample is prepared in a suitable volatile, anhydrous solvent inside the glovebox and injected directly into the MS via the capillary line.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis Workflow
An In-depth Technical Guide to the Schlenk Equilibrium for Di-(n)-butylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Core Principle: The Schlenk Equilibrium
The Schlenk equilibrium is a fundamental concept in organometallic chemistry, describing a reversible disproportionation reaction that occurs in solutions of Grignard reagents.[1][2] Named after its discoverer, Wilhelm Schlenk, this equilibrium involves the interconversion between an organomagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[1] For di-(n)-butylmagnesium, the equilibrium can be represented as follows:
2 n-BuMgX ⇌ (n-Bu)₂Mg + MgX₂
Where:
-
n-BuMgX is n-butylmagnesium halide (e.g., n-butylmagnesium chloride or bromide).
-
(n-Bu)₂Mg is this compound.
-
MgX₂ is a magnesium halide.
The position of this equilibrium is critical as it dictates the concentration of the highly reactive this compound, a valuable reagent in organic synthesis and polymerization catalysis.[3][4] Understanding and controlling this equilibrium is paramount for achieving desired reactivity, selectivity, and reproducibility in chemical processes.
Factors Influencing the Schlenk Equilibrium
The position of the Schlenk equilibrium is not static and is significantly influenced by several factors:
-
Solvent: The coordinating ability of the solvent plays a crucial role. In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the equilibrium tends to favor the organomagnesium halide (n-BuMgX) form, as the solvent molecules stabilize the magnesium center.[1][5] In less coordinating solvents like diethyl ether or hydrocarbon/ether mixtures, the equilibrium can be shifted towards the formation of this compound.[6] The addition of dioxane to an ethereal Grignard solution can drive the equilibrium completely to the right by precipitating the insoluble magnesium halide-dioxane complex.[1][7]
-
Temperature: The effect of temperature on the Schlenk equilibrium is system-dependent, and thermodynamic studies are required to determine whether the forward reaction is exothermic or endothermic.
-
Nature of the Alkyl/Aryl Group (R): The steric bulk of the organic substituent can influence the equilibrium.
-
Nature of the Halide (X): The type of halide (Cl, Br, I) also affects the position of the equilibrium. Generally, for alkylmagnesium compounds, the disproportionation is more pronounced for chlorides than for bromides.[6]
-
Concentration: The equilibrium can also be influenced by the concentration of the Grignard reagent in the solution.
Quantitative Data on the Schlenk Equilibrium
Table 1: Qualitative and Quantitative Insights into the Schlenk Equilibrium of Butylmagnesium Derivatives
| Grignard Reagent | Solvent System | Observation/Data | Reference |
| n-Butylmagnesium Bromide | Toluene / Diethyl Ether | In solutions with a deficiency of diethyl ether, the equilibrium shifts to the right, leading to a higher concentration of dibutylmagnesium (B73119) in the solution phase. | [6] |
| n-Butylmagnesium Chloride | Toluene / Diethyl Ether | Disproportionates to a greater extent than the bromide, with a precipitate rich in magnesium chloride forming. The concentration of dibutylmagnesium in solution is sensitive to the overall ether content. | [6] |
| General Alkylmagnesium Halides | Diethyl Ether & THF | The equilibrium constant (K = [RMgX]² / ([R₂Mg][MgX₂])) decreases in the order Et > Bu > Ph and Br > Cl, indicating that disproportionation is more pronounced for alkylmagnesium chlorides and increases with the bulkiness of the organic group. | [6] |
It is important to note that these are general trends, and the specific equilibrium composition for this compound will depend on the precise experimental conditions.
Visualizing the Schlenk Equilibrium and Experimental Workflow
To better understand the dynamics of the Schlenk equilibrium and the process of its characterization, the following diagrams are provided.
Experimental Protocols for Characterization
Precise quantification of the species in the Schlenk equilibrium is essential for controlling chemical reactions. The following are detailed methodologies for key experiments.
Protocol 1: Quantitative NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to identify and quantify the different magnesium species in solution.[8]
Objective: To determine the relative concentrations of n-BuMgX and (n-Bu)₂Mg.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes with J. Young valves (or similar for air-sensitive samples)
-
Anhydrous deuterated solvent (e.g., THF-d₈, C₆D₆)
-
Internal standard of known concentration (optional, for absolute quantification)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation (under inert atmosphere): a. In a glovebox, accurately weigh a known amount of an internal standard (e.g., ferrocene, 1,4-dioxane) into a clean, dry NMR tube, if absolute quantification is desired. b. Add a precise volume of the anhydrous deuterated solvent to the NMR tube. c. Carefully add a known volume or weight of the this compound solution to be analyzed into the NMR tube. d. Seal the NMR tube with a J. Young valve.
-
NMR Data Acquisition: a. Record the ¹H NMR spectrum at a constant, known temperature. b. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the nuclei, which is crucial for accurate integration. c. Acquire the spectrum with a good signal-to-noise ratio.
-
Data Analysis: a. Identify the characteristic signals for the α-protons of the n-butyl groups in both n-BuMgX and (n-Bu)₂Mg. These will have distinct chemical shifts. b. Carefully integrate the identified signals. c. The ratio of the integrals, normalized for the number of protons, will give the molar ratio of the two species. d. If an internal standard was used, the absolute concentrations can be calculated.
-
Variable Temperature Studies (for thermodynamic data): a. Repeat the NMR measurements at different, precisely controlled temperatures. b. Calculate the equilibrium constant (Keq) at each temperature. c. Plot ln(Keq) versus 1/T (van 't Hoff plot). The slope of the line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant.
Protocol 2: Titration Methods
Titration provides a classical chemical method to determine the concentrations of the basic magnesium species and the halide ions.
Objective: To determine the total concentration of basic magnesium ("active Grignard") and the total halide concentration.
A. Determination of Total Basic Magnesium
Materials:
-
Burette, pipettes, and flasks
-
Standardized solution of a secondary alcohol (e.g., sec-butanol in xylene)
-
Indicator (e.g., 1,10-phenanthroline)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Sample Preparation (under inert atmosphere): a. In a dry flask under an inert atmosphere, add a known volume of the this compound solution. b. Add a small amount of the indicator.
-
Titration: a. Titrate the Grignard solution with the standardized sec-butanol solution. b. The endpoint is indicated by a persistent color change.
-
Calculation: a. From the volume of titrant used, calculate the total molar concentration of the basic magnesium species (n-BuMgX and (n-Bu)₂Mg).
B. Determination of Total Halide Concentration
Materials:
-
Standardized silver nitrate (B79036) (AgNO₃) solution
-
Potassium chromate (B82759) (K₂CrO₄) indicator (for Mohr's method) or a potentiometer
-
Nitric acid
-
Deionized water
Procedure:
-
Sample Quenching: a. Carefully quench a known volume of the Grignard solution with dilute nitric acid.
-
Titration (Mohr's Method): a. Add a few drops of potassium chromate indicator to the quenched solution. b. Titrate with the standardized silver nitrate solution until the reddish-brown precipitate of silver chromate persists.
-
Calculation: a. Calculate the molar concentration of the halide ions.
Data Interpretation from Titrations: By combining the results from both titrations, the concentrations of (n-Bu)₂Mg and n-BuMgX can be determined. The concentration of MgX₂ can then be calculated based on the stoichiometry of the Schlenk equilibrium.
Conclusion
A thorough understanding of the Schlenk equilibrium is indispensable for the effective utilization of this compound in research and industrial applications. While precise thermodynamic data for this specific reagent remains an area for further investigation, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for its characterization and control. By carefully considering the influence of solvent, temperature, and other factors, and by employing rigorous analytical techniques, researchers can harness the full potential of this versatile organometallic compound.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to CAS Number 1191-47-5: Dibutylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylmagnesium (B73119) (CAS No. 1191-47-5) is an organomagnesium compound with the chemical formula C₈H₁₈Mg.[1][2] It is a highly reactive and versatile reagent widely employed in organic and organometallic synthesis.[3] Unlike the more common Grignard reagents (RMgX), dibutylmagnesium is a dialkylmagnesium compound, offering distinct solubility and reactivity profiles. This guide provides a comprehensive overview of the properties, hazards, synthesis, and key reaction mechanisms of dibutylmagnesium, tailored for professionals in research and development.
Physicochemical Properties
Dibutylmagnesium is commercially available as a solution in hydrocarbon solvents like heptane (B126788) or hexane, and it exists as a waxy solid in its pure form.[4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Dibutylmagnesium
| Property | Value | Reference(s) |
| CAS Number | 1191-47-5 | [4] |
| Molecular Formula | C₈H₁₈Mg | [2] |
| Molecular Weight | 138.53 g/mol | [4] |
| Appearance | Waxy solid (pure); Colorless to yellowish liquid (in solution) | [3][4] |
| Melting Point | < -71 °C | [5] |
| Decomposition Temperature | > 180 °C | [6] |
| Density | 0.730 g/mL | [6] |
| Solubility | Reacts violently with water | [4][6] |
Hazards and Safety Information
Dibutylmagnesium is a hazardous substance that requires careful handling in a controlled laboratory environment. Its primary hazards stem from its pyrophoric nature and high reactivity, particularly with water and air.[7]
3.1. GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for dibutylmagnesium (Table 2).
Table 2: GHS Hazard Statements for Dibutylmagnesium
| Hazard Statement | Description |
| H250 | Catches fire spontaneously if exposed to air |
| H260 | In contact with water releases flammable gases which may ignite spontaneously |
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
| H411 | Toxic to aquatic life with long lasting effects |
3.2. Precautionary Measures and Handling
Safe handling of dibutylmagnesium necessitates stringent adherence to safety protocols:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles.[5]
-
Ventilation: Use a well-ventilated fume hood to minimize inhalation exposure.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily available. Do not use water, carbon dioxide, or halogenated fire extinguishers.
-
Spill Management: In case of a spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.
3.3. Toxicology
Synthesis of Dibutylmagnesium
Several methods for the synthesis of dibutylmagnesium have been reported. A common laboratory-scale preparation involves the reaction of 2-chlorobutane (B165301) with magnesium powder to form a Grignard reagent, followed by reaction with n-butyllithium.[9]
4.1. Experimental Protocol for Synthesis
The following protocol is based on the method described in patent CN101362772A.[9]
Materials:
-
Magnesium powder
-
2-Chlorobutane
-
n-Butyllithium in hexane
-
Anhydrous ether or n-hexane (solvent)
-
Iodine (initiator)
-
Nitrogen gas supply
-
Schlenk line apparatus
-
Reaction kettle with stirrer, reflux condenser, and dropping funnel
Procedure:
-
Apparatus Setup: Assemble the reaction kettle under a nitrogen atmosphere using a Schlenk line. Ensure all glassware is thoroughly dried.
-
Initiation: Charge the reaction kettle with magnesium powder and a crystal of iodine (initiator) under a positive pressure of nitrogen.
-
Grignard Reagent Formation:
-
Prepare a solution of 2-chlorobutane in anhydrous ether or n-hexane.
-
Slowly add a small amount of the 2-chlorobutane solution to the stirred magnesium suspension to initiate the reaction. The initiation is indicated by a color change and a gentle reflux.
-
Once the reaction has started, add the remaining 2-chlorobutane solution dropwise while maintaining a controlled temperature (e.g., 33-35°C in ether or around 68°C in n-hexane) to form the Grignard reagent, sec-butylmagnesium chloride.[1]
-
Continue stirring for several hours after the addition is complete to ensure full conversion.
-
-
Reaction with n-Butyllithium:
-
Cool the reaction mixture (e.g., to 0-5°C).[1]
-
Rapidly add the n-butyllithium solution to the stirred Grignard reagent solution.
-
Allow the reaction to proceed at this temperature.
-
-
Work-up and Isolation:
-
The reaction mixture will contain precipitated lithium chloride.
-
Separate the solvent by distillation.
-
The dibutylmagnesium product can be isolated by filtration of the cooled mixture.
-
4.2. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of dibutylmagnesium.
Reaction Mechanisms and Applications
Dibutylmagnesium is a valuable reagent in several classes of organic reactions, including polymerization and hydroboration.
5.1. Ring-Opening Polymerization
Dibutylmagnesium can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters (lactones) and epoxides.[10][11][12] The polymerization is believed to proceed via a coordination-insertion mechanism.
5.1.1. Mechanism of Lactone Polymerization
The proposed mechanism involves the coordination of the carbonyl oxygen of the lactone to the magnesium center, followed by the insertion of the lactone into a magnesium-butyl bond. This process regenerates an active magnesium alkoxide species that can propagate the polymerization.
Caption: Mechanism of dibutylmagnesium-initiated lactone polymerization.
5.2. Hydroboration Reactions
Dibutylmagnesium can catalyze the hydroboration of alkynes.[13] The mechanism is thought to involve the formation of a magnesium hydride intermediate, which is the active catalytic species.
5.2.1. Mechanism of Catalytic Hydroboration
The reaction between dibutylmagnesium and a hydroborating agent (e.g., pinacolborane, HBpin) generates a magnesium hydride species. This hydride then adds across the alkyne triple bond, followed by reaction with another molecule of the hydroborating agent to regenerate the magnesium hydride and produce the vinylborane (B8500763) product.
Caption: Proposed catalytic cycle for dibutylmagnesium in alkyne hydroboration.
Conclusion
Dibutylmagnesium is a potent organometallic reagent with significant applications in synthetic chemistry. Its high reactivity necessitates stringent safety precautions, but also enables a range of useful transformations, including the synthesis of other organomagnesium compounds and the catalysis of polymerization and hydroboration reactions. A thorough understanding of its properties, hazards, and reaction mechanisms is crucial for its safe and effective utilization in research and development. Further investigation into its toxicological profile would be beneficial for a more complete risk assessment.
References
- 1. Method for preparing dibutylmagnesium - Eureka | Patsnap [eureka.patsnap.com]
- 2. CAS 1191-47-5: dibutyl magnesium | CymitQuimica [cymitquimica.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Dibutylmagnesium - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Dibutylmagnesium - Hazardous Agents | Haz-Map [haz-map.com]
- 8. echemi.com [echemi.com]
- 9. CN101362772A - The preparation method of dibutylmagnesium - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Four-fold increase in epoxide polymerization rate with change of alkyl-substitution on mono-μ-oxo-dialuminum initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. DSpace [repository.kaust.edu.sa]
An In-depth Technical Guide on the Molecular Geometry and Bonding of Di-(n)-butylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-(n)-butylmagnesium ((n-Bu)₂Mg) is a pivotal organometallic reagent with broad applications in organic synthesis and polymerization catalysis. A comprehensive understanding of its molecular geometry and bonding is paramount for controlling its reactivity and developing novel synthetic methodologies. This technical guide provides an in-depth analysis of the structural characteristics of this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of its chemical behavior and synthetic pathways. In the solid state and in non-coordinating solvents, this compound is known to form polymeric or oligomeric structures, a key feature influencing its physical properties and chemical reactivity. While a definitive crystal structure for this compound remains elusive in publicly accessible literature, this guide draws upon structural data from closely related dialkylmagnesium compounds to provide a robust model of its geometry and bonding.
Molecular Geometry and Bonding in Dialkylmagnesium Compounds
The molecular geometry of dialkylmagnesium compounds is highly dependent on the steric bulk of the alkyl groups and the presence of coordinating solvents.
Solid-State Structure: A Polymeric Nature
In the absence of coordinating solvents, this compound, like other straight-chain dialkylmagnesium compounds, is a waxy solid.[1][2] This physical state is a consequence of its tendency to form extended polymeric chains through intermolecular associations.[3] In these structures, the magnesium centers are typically bridged by the α-carbon atoms of the alkyl chains, leading to a tetra-coordinate environment around each magnesium atom. This electron-deficient bonding, involving three-center two-electron (3c-2e) bonds, is a hallmark of many organometallic compounds of the s-block elements.
The polymeric nature of this compound contributes to its insolubility in hydrocarbon solvents. The strong intermolecular forces within the polymer must be overcome for dissolution to occur, a process that is not favored without the intervention of coordinating solvents.[3]
Influence of Steric Hindrance: The Case of Di-tert-butylmagnesium
In contrast to the polymeric structure of this compound, the sterically hindered analogue, di-tert-butylmagnesium, exists as a dimer, [(t-Bu)₂Mg]₂, in both the solid state and in solution.[4] The bulky tert-butyl groups prevent the formation of an extended polymeric chain. The dimeric structure features a folded C-Mg-(μ-C)₂-Mg-C skeleton.[4] This significant difference in structure highlights the critical role of steric factors in determining the molecular geometry of dialkylmagnesium compounds.
The Role of Coordinating Solvents and Dioxane Adducts
Coordinating solvents, such as ethers and amines, can break down the polymeric structure of this compound by coordinating to the magnesium centers. This results in the formation of soluble, monomeric, or smaller oligomeric species.
The addition of 1,4-dioxane (B91453) is a common method used to isolate and purify dialkylmagnesium compounds. Dioxane forms adducts with varying stoichiometries, leading to different structural motifs. For instance, di(n-propyl)magnesium forms a one-dimensional coordination polymer with bridging dioxane molecules, [nPr₂Mg(μ-dx)]∞.[5] The structure of these adducts is influenced by the nature of the alkyl group and the crystallization conditions.[1]
Quantitative Structural Data
While specific crystallographic data for this compound is not available, the following tables summarize key bond lengths and angles for the closely related di-(n-propyl)magnesium-dioxane adduct and the dimeric di-tert-butylmagnesium. This comparative data provides valuable insights into the expected structural parameters of this compound.
Table 1: Selected Bond Lengths (Å) in Dialkylmagnesium Compounds
| Bond | [nPr₂Mg(μ-dx)]∞[5] | [(t-Bu)₂Mg]₂[4] |
| Mg-C | 2.140(2) - 2.149(3) | 2.167(2) - 2.174(5) (terminal) |
| Mg-C(μ) | - | 2.245(4) - 2.289(4) (bridging) |
| Mg-O | 2.084(18) - 2.104(17) | - |
| Mg···Mg | 6.987(1) | 2.768(1) |
Table 2: Selected Bond Angles (°) in Dialkylmagnesium Compounds
| Angle | [nPr₂Mg(μ-dx)]∞[5] | [(t-Bu)₂Mg]₂[4] |
| C-Mg-C | 128.70(10) - 130.42(10) | 134.4(2) (terminal) |
| O-Mg-O | 99.68(7) - 99.90(7) | - |
| C-Mg-C(μ) | - | 106.7(2) - 110.1(2) |
| Mg-C(μ)-Mg | - | 77.2(1) - 78.1(1) |
Experimental Protocols
Synthesis of this compound
Several methods are employed for the synthesis of this compound.[3]
Method A: From Magnesium Chloride and n-Butyllithium
This is a common laboratory-scale synthesis.
-
Materials: Anhydrous magnesium chloride (MgCl₂), n-butyllithium (n-BuLi) in hexanes, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Procedure:
-
All glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous MgCl₂ is suspended in anhydrous diethyl ether.
-
A solution of n-BuLi in hexanes is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The precipitated lithium chloride (LiCl) is removed by filtration or centrifugation.
-
The solvent is removed under vacuum to yield this compound, often as a complex with the ethereal solvent.
-
Method B: Direct Reaction of n-Butyl Halide with Magnesium
-
Materials: Magnesium turnings, n-butyl chloride or n-butyl bromide, a suitable hydrocarbon solvent (e.g., heptane), and an initiator (e.g., a small crystal of iodine).
-
Procedure:
-
Under an inert atmosphere, activated magnesium turnings are placed in the reaction vessel with the hydrocarbon solvent.
-
A small amount of the n-butyl halide is added to initiate the reaction, which may require gentle heating.
-
Once the reaction has started, the remaining n-butyl halide is added at a rate that maintains a steady reaction temperature.
-
After the addition is complete, the mixture is typically stirred for an extended period to maximize the yield.
-
This method often produces a mixture of this compound and butylmagnesium halide, governed by the Schlenk equilibrium.
-
Structural Characterization by X-ray Crystallography
The definitive method for determining the molecular geometry of crystalline solids is single-crystal X-ray diffraction.
-
Crystal Growth: Obtaining single crystals of this compound suitable for X-ray diffraction is challenging due to its polymeric nature and high reactivity. Crystallization is typically attempted from a non-coordinating solvent at low temperatures or by forming a crystalline adduct with a ligand like 1,4-dioxane.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The structural model is then refined to achieve the best possible fit with the experimental data.
Chemical Behavior and Equilibria
The Schlenk Equilibrium
In solutions containing Grignard reagents (RMgX), an important equilibrium exists, known as the Schlenk equilibrium.[6] This equilibrium also pertains to mixtures resulting from the synthesis of dialkylmagnesium compounds.
Caption: The Schlenk equilibrium for butylmagnesium halide.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the alkyl group and the halide.[6] In coordinating solvents like THF, the equilibrium tends to favor the Grignard reagent. The addition of 1,4-dioxane can drive the equilibrium to the right by precipitating the insoluble magnesium halide-dioxane adduct, [MgX₂(dioxane)₂].[6] This is a common strategy to prepare solutions of pure dialkylmagnesium.
Synthetic and Isolation Workflow
The synthesis and isolation of this compound, particularly through the reaction of a Grignard reagent with dioxane, can be represented by the following workflow.
Caption: Workflow for the synthesis and isolation of this compound.
Conclusion
This compound exhibits a complex structural chemistry dominated by its tendency to form polymeric chains in the solid state and in non-coordinating solvents. This associative behavior is a key determinant of its physical properties and reactivity. The use of coordinating solvents or the formation of adducts, such as with 1,4-dioxane, can modulate this structure, leading to soluble, more easily handled reagents. While a definitive crystal structure of this compound is yet to be reported, analysis of related compounds provides a solid framework for understanding its molecular geometry and the nature of the electron-deficient bonding that governs its structure. A thorough grasp of these structural principles is essential for the effective utilization of this compound in research and development.
References
An In-depth Technical Guide to the Solubility of Di-(n)-butylmagnesium in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of di-(n)-butylmagnesium [(n-Bu)₂Mg], an organometallic compound of significant interest in chemical synthesis. Given its reactivity, particularly its pyrophoric nature and sensitivity to air and moisture, understanding its behavior in various organic solvents is critical for its safe handling, application, and the development of robust synthetic methodologies. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and offers a visual workflow for solubility assessment.
Core Concepts in the Solubility of this compound
This compound is a dialkylmagnesium compound that exists as a waxy, white solid in its pure, solvent-free state.[1] Its solubility is profoundly influenced by the nature of the solvent, primarily due to the electron-deficient nature of the magnesium center. The principle of "like dissolves like" is only partially applicable; the ability of a solvent to coordinate with the magnesium atom plays a pivotal role in the dissolution process.
Non-coordinating hydrocarbon solvents, such as heptane (B126788) or cyclohexane, are generally poor solvents for pure this compound, which is a solid with low solubility in these media when ether is absent.[2] However, it is commercially available as a solution in heptane, often as a 0.5M or 1.0M solution.[3] This is typically achieved through the presence of coordinating agents or the formation of soluble complexes. For instance, commercial preparations may contain small amounts of ethers like tetrahydrofuran (B95107) (THF) or employ solubilizing agents such as other organometallic compounds.[4] Patents have described that mixtures of di-n-butylmagnesium with dimethylmagnesium or diethylmagnesium are soluble in aliphatic, cycloaliphatic, and aromatic hydrocarbons.[5][6]
Coordinating solvents, particularly ethers like diethyl ether and tetrahydrofuran (THF), are excellent solvents for this compound. The lone pairs of electrons on the oxygen atom of the ether coordinate with the magnesium center, breaking down the aggregated structure of the solid and forming a soluble complex. This is why this compound is also commercially available as a 1M solution in a mixture of ether and hexanes.[1]
Quantitative Solubility Data
| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility of this compound | Citation |
| Hydrocarbons | ||||
| Hexane | C₆H₁₄ | Nonpolar, Non-coordinating | Sparingly soluble to Insoluble (as pure solid) | [2][4] |
| Heptane | C₇H₁₆ | Nonpolar, Non-coordinating | Sparingly soluble to Insoluble (as pure solid) | [2][4] |
| Cyclohexane | C₆H₁₂ | Nonpolar, Non-coordinating | Low solubility (as pure solid) | [2] |
| Toluene | C₇H₈ | Nonpolar, Aromatic | Sparingly soluble (as pure solid) | |
| Ethers | ||||
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar, Coordinating | Soluble | [1] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar, Coordinating | Soluble | [7] |
| Other Solvents | ||||
| Water | H₂O | Polar, Protic | Reacts violently | [1][3] |
| Alcohols (e.g., Ethanol) | C₂H₅OH | Polar, Protic | Reacts | [8] |
Note: The solubility in hydrocarbons is significantly enhanced by the presence of coordinating solvents like ethers or by forming complexes with other organometallic compounds.
Experimental Protocol for Determining the Solubility of this compound
Due to the pyrophoric and air/moisture-sensitive nature of this compound, its solubility must be determined using rigorous air-free techniques, such as a Schlenk line or in a glovebox. The following protocol outlines a method for determining the saturation solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid or a solution of known concentration)
-
Anhydrous organic solvent of interest
-
Schlenk line with a high-vacuum pump and a source of purified inert gas (Argon or Nitrogen)[9]
-
Glovebox (optional, for initial handling of the solid)
-
Temperature-controlled bath (e.g., oil bath or cryostat)
-
Schlenk flasks and other appropriate glassware, oven-dried before use
-
Gas-tight syringes and cannula needles[10]
-
Analytical balance (accessible within a glovebox or with a procedure for weighing air-sensitive samples)
-
Filtration apparatus for air-sensitive compounds (e.g., a filter cannula or a Schlenk filter with a sintered glass frit)
-
Volumetric flasks and pipettes
-
Apparatus for quantitative analysis (e.g., titration setup, ICP-OES for magnesium analysis)
Procedure:
-
Preparation of the System:
-
Ensure all glassware is thoroughly oven-dried (e.g., at 120°C overnight) and subsequently cooled under vacuum or in a desiccator.
-
Assemble the necessary glassware on the Schlenk line and evacuate and backfill with inert gas at least three times to ensure an inert atmosphere.[11]
-
-
Preparation of a Saturated Solution:
-
In a tared Schlenk flask under a positive pressure of inert gas, add a precisely weighed amount of solid this compound. This is best performed in a glovebox.
-
Alternatively, if starting from a solution, a known volume of the solution can be used, and the initial solvent can be carefully removed under vacuum.
-
Using a gas-tight syringe or cannula, add a known volume of the anhydrous solvent of interest to the Schlenk flask containing the this compound. Add an excess of the solid to ensure that a saturated solution is formed.
-
Seal the flask and place it in a temperature-controlled bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stir bar for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is assumed to be reached, cease stirring and allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, use a filter cannula (a cannula with a small piece of filter paper or glass wool at the tip) or a Schlenk filter.
-
Under a positive pressure of inert gas, carefully transfer a known volume of the clear supernatant (the saturated solution) to a second tared Schlenk flask. This transfer should be done while maintaining the temperature of the solution to prevent precipitation or changes in solubility.
-
-
Quantification of Dissolved this compound:
-
Determine the weight of the collected saturated solution by weighing the second Schlenk flask.
-
The amount of this compound in the collected sample can be determined by several methods:
-
Gravimetric Method: Carefully remove the solvent from the second Schlenk flask under high vacuum. The weight of the remaining solid residue corresponds to the mass of dissolved this compound.
-
Titration Method: Quench the collected sample by slowly adding it to a known excess of a protic solvent (e.g., isopropanol (B130326) in hexane) under an inert atmosphere. The resulting magnesium alkoxide can then be hydrolyzed with aqueous acid, and the total magnesium content can be determined by titration with EDTA.
-
Spectroscopic Method (ICP-OES): After appropriate quenching and digestion in an acidic matrix, the magnesium concentration can be accurately determined using Inductively Coupled Plasma - Optical Emission Spectrometry.
-
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units:
-
g/100 g of solvent: (mass of dissolved solute / mass of solvent) x 100
-
g/100 mL of solvent: (mass of dissolved solute / volume of solvent) x 100
-
mol/L: (moles of dissolved solute / volume of the solution in L)
-
-
Safety Precautions:
-
This compound is pyrophoric and reacts violently with water and other protic solvents. All manipulations must be carried out under a strict inert atmosphere.[8]
-
Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[10]
-
Work in a well-ventilated fume hood, and have appropriate fire-extinguishing materials for reactive metals (e.g., a Class D fire extinguisher, sand, or powdered lime) readily available.[12]
-
Be familiar with quenching procedures for pyrophoric reagents before starting the experiment.[13]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
References
- 1. Dibutylmagnesium - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. EP0119865B1 - Hydrocarbon soluble dialkylmagnesium composition - Google Patents [patents.google.com]
- 5. US4222969A - Hydrocarbon soluble magnesium compositions of high magnesium content - Google Patents [patents.google.com]
- 6. DE2755004A1 - STRAIGHT CHAIN DI (LOW ALKYL) MAGNESIUM COMPOUNDS SOLUBLE IN HYDROCARBONS - Google Patents [patents.google.com]
- 7. WO2018152171A1 - Bile acid derivatives as fxr agonists and methods of use thereof - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. Schlenk line - Wikipedia [en.wikipedia.org]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. publish.illinois.edu [publish.illinois.edu]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. ehs.utexas.edu [ehs.utexas.edu]
Thermal Stability and Decomposition of Di-(n)-butylmagnesium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of di-(n)-butylmagnesium. This compound is a pyrophoric organometallic compound that requires careful handling. A thorough understanding of its thermal behavior is crucial for its safe storage, handling, and use in various chemical syntheses. This document details its decomposition pathway, the products formed, and the experimental methodologies used to characterize its thermal properties.
Thermal Decomposition Profile
This compound undergoes a two-step thermal decomposition process. The first stage involves the transformation into magnesium hydride (MgH₂), followed by the decomposition of magnesium hydride into elemental magnesium at a higher temperature.
Key Decomposition Stages:
-
Stage 1: Formation of Magnesium Hydride Upon heating, this compound begins to decompose at approximately 250°C to form magnesium hydride (MgH₂) and 1-butene (B85601) gas.[1] This initial decomposition step is critical to understanding the reactivity of the compound at elevated temperatures.
-
Stage 2: Decomposition of Magnesium Hydride The magnesium hydride formed in the first stage is stable until a higher temperature is reached. At around 384°C, it decomposes into elemental magnesium and hydrogen gas.[1] Thermogravimetric analysis has shown that the conversion rate for this second step is greater than 98%.[2]
In contrast, it is noteworthy that isomers of this compound exhibit different thermal stabilities. For instance, sec-butyl n-butyl magnesium has been observed to decompose at temperatures as low as 50°C, highlighting the increased lability of the sec-butyl group.[2]
Quantitative Decomposition Data
The following table summarizes the key quantitative data associated with the thermal decomposition of this compound.
| Parameter | Value | Reference |
| Stage 1 Decomposition Onset | ~250°C | [1][2] |
| Stage 1 Decomposition Product | Magnesium Hydride (MgH₂) | [1] |
| Stage 1 Gaseous Byproduct | 1-Butene | [1] |
| Stage 2 Decomposition Onset | ~384°C | [1][2] |
| Stage 2 Decomposition Product | Magnesium (Mg) | [1] |
| Stage 2 Gaseous Byproduct | Hydrogen (H₂) | [1] |
| MgH₂ to Mg Conversion Rate | >98% | [2] |
Decomposition Pathway
The thermal decomposition of this compound can be visualized as a sequential process. The following diagram illustrates the key steps and intermediates. Diffraction data suggests the possibility of an intermediate phase involving a species with a single butyl group before the complete formation of magnesium hydride.[2]
Experimental Protocols
The characterization of the thermal decomposition of this compound requires specialized analytical techniques due to its air- and moisture-sensitive nature. The primary methods employed are in-situ X-ray Diffraction (XRD) coupled with Mass Spectrometry (MS) and Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC).
In-situ X-ray Diffraction with Mass Spectrometry
This powerful combination allows for the real-time analysis of solid-phase transformations and evolved gas composition during heating.
-
Sample Preparation: Due to the pyrophoric nature of this compound, all sample handling must be performed in an inert atmosphere, such as an argon-filled glovebox. The sample is loaded into a sealed cell suitable for in-situ XRD analysis.
-
Heating Program: A typical heating program involves a ramp to 250°C at a rate of 5°C/min, followed by an isothermal hold until the XRD and MS signals stabilize, indicating the completion of the first decomposition stage.[1] Subsequently, the sample is heated to 400°C at the same rate and held to observe the second decomposition step.[1]
-
Atmosphere: The decomposition can be studied under a static inert atmosphere (e.g., sealed cell with Argon) or under a dynamic vacuum, where a residual gas analyzer (mass spectrometer) is connected to the outlet of the XRD cell to continuously analyze the evolved gases.[1]
Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
TGA-DSC is employed to quantify the mass changes and thermal events associated with the decomposition process.
-
Sample Preparation: Similar to the in-situ XRD experiments, the sample must be handled in an air-free environment. A small quantity of the this compound solution is loaded into a crucible inside a glovebox. The crucible is then quickly transferred to the TGA instrument.
-
Analysis Parameters: The analysis is typically conducted with a heating rate of 5°C/min up to a target temperature of 700°C to ensure complete decomposition.[1] An inert purge gas, such as argon or nitrogen, is used to maintain an oxygen-free environment.
Hazardous Decomposition Products
In the event of uncontrolled decomposition or combustion, hazardous products can be formed. These include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Magnesium oxides
-
Butane
It is imperative to handle this compound in a well-ventilated area, away from sources of ignition, and to prevent contact with water, with which it reacts violently.
References
Methodological & Application
Di-(n)-butylmagnesium: A Versatile Grignard Reagent in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-(n)-butylmagnesium ((n-Bu)₂Mg) is a highly reactive and versatile organomagnesium compound that serves as a powerful Grignard reagent in a wide array of organic transformations. Commercially available as a solution in hydrocarbon solvents like heptane (B126788), it offers distinct advantages over traditional Grignard reagents (RMgX) in certain applications due to its higher reactivity and unique mechanistic pathways. As a soluble, halide-free magnesium source, this compound has found utility in areas ranging from selective deprotection and asymmetric synthesis to the production of specialized polymers. Its pyrophoric nature necessitates careful handling, but its synthetic potential makes it an invaluable tool for chemists in research and industry.
This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of organic synthesis.
Core Applications and Protocols
Deprotection of Benzyl (B1604629) Thioethers
This compound, in the presence of a catalytic amount of titanocene (B72419) dichloride (Cp₂TiCl₂), provides a mild and efficient method for the deprotection of both aromatic and aliphatic benzyl thioethers to their corresponding thiols.[1] This methodology is particularly useful when other functional groups sensitive to harsh acidic or reductive conditions are present in the molecule.
Reaction Mechanism Overview:
The reaction is thought to proceed through a titanocene-mediated reductive cleavage of the carbon-sulfur bond. This compound likely acts as the reducing agent to generate the active titanocene species.
Experimental Protocol: General Procedure for the Deprotection of Benzyl Thioethers
Materials:
-
Benzyl thioether substrate
-
This compound (1.0 M solution in heptane)
-
Titanocene dichloride (Cp₂TiCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the benzyl thioether (1.0 mmol) and titanocene dichloride (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) and stir the solution at room temperature.
-
Slowly add this compound solution (2.2 mmol, 2.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired thiol.
Quantitative Data for Deprotection of Benzyl Thioethers:
| Entry | Substrate (Benzyl Thioether) | Product (Thiol) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl phenyl sulfide | Thiophenol | 2 | 95 |
| 2 | Benzyl 4-methylphenyl sulfide | 4-Methylthiophenol | 2.5 | 92 |
| 3 | Benzyl 4-chlorophenyl sulfide | 4-Chlorothiophenol | 3 | 88 |
| 4 | Benzyl octyl sulfide | Octanethiol | 4 | 85 |
Experimental Workflow for Benzyl Thioether Deprotection
Caption: Workflow for the deprotection of benzyl thioethers using this compound.
Asymmetric Ring-Opening of meso-Aziridines
This compound can be used as a catalyst in combination with chiral ligands for the asymmetric ring-opening of meso-aziridines with various nucleophiles, such as primary alcohols. This reaction provides a route to enantioenriched vicinal trans-β-amino ethers, which are valuable building blocks in pharmaceutical synthesis.[2][3]
Reaction Principle:
The magnesium center, coordinated to a chiral ligand, acts as a Lewis acid to activate the aziridine (B145994) ring towards nucleophilic attack. The chiral environment dictates the stereochemical outcome of the ring-opening.
Experimental Protocol: General Procedure for Asymmetric Ring-Opening of meso-Aziridines
Materials:
-
meso-Aziridine substrate
-
Primary alcohol nucleophile
-
This compound (1.0 M solution in heptane)
-
Chiral N,N'-dioxide ligand
-
Anhydrous toluene (B28343)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous toluene (1.0 mL) and cool the solution to 0 °C.
-
Add this compound solution (0.05 mmol, 5 mol%) dropwise and stir the mixture at 0 °C for 30 minutes to form the catalyst.
-
Add the meso-aziridine (1.0 mmol) to the catalyst mixture.
-
Add the primary alcohol (2.0 mmol, 2.0 equivalents).
-
Stir the reaction at the desired temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data for Asymmetric Ring-Opening of a meso-Aziridine:
| Entry | Aziridine Substrate | Nucleophile (Alcohol) | Product | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Boc-2,3-diphenylaziridine | Methanol | (1R,2R)-2-amino-1-methoxy-1,2-diphenylethane | 25 | 24 | 85 | 92 |
| 2 | N-Boc-2,3-diphenylaziridine | Ethanol | (1R,2R)-2-amino-1-ethoxy-1,2-diphenylethane | 25 | 36 | 82 | 90 |
| 3 | N-Boc-2,3-diphenylaziridine | n-Propanol | (1R,2R)-2-amino-1-(n-propoxy)-1,2-diphenylethane | 30 | 48 | 78 | 88 |
| 4 | N-Boc-cyclohexene imine | Benzyl alcohol | trans-2-(Benzyloxy)cyclohexylamine | 25 | 24 | 90 | 95 |
Logical Diagram for Asymmetric Aziridine Ring-Opening
Caption: Logical pathway for the catalytic asymmetric ring-opening of meso-aziridines.
Initiator/Co-catalyst in Polymerization
This compound is employed in the synthesis of certain polymers, particularly in Ziegler-Natta type polymerizations of olefins like ethylene (B1197577). It can act as a precursor to the magnesium chloride support for the titanium catalyst or as a co-catalyst and alkylating agent.
Role in Ziegler-Natta Polymerization:
In the preparation of high-activity Ziegler-Natta catalysts, this compound can be reacted with a chlorinating agent (e.g., TiCl₄) to form a highly dispersed magnesium chloride support. This support is crucial for the performance of the final catalyst.
Experimental Protocol: General Procedure for Ethylene Polymerization
Materials:
-
Ethylene gas (polymerization grade)
-
This compound (1.0 M solution in heptane)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (TEAL) as a co-catalyst
-
Anhydrous heptane
-
Polymerization reactor equipped with a stirrer, temperature control, and gas inlet.
Procedure:
-
Catalyst Preparation: a. In a flame-dried, inert atmosphere glovebox, add anhydrous heptane to a reactor. b. Slowly add this compound solution to the reactor. c. Add TiCl₄ dropwise while maintaining a low temperature (e.g., 0 °C). d. The solid catalyst precursor precipitates. Age the catalyst slurry at a specific temperature for a set time.
-
Polymerization: a. Transfer the catalyst slurry to the polymerization reactor containing anhydrous heptane. b. Add triethylaluminum (TEAL) as a co-catalyst. c. Pressurize the reactor with ethylene gas to the desired pressure. d. Maintain the reaction at the desired temperature with vigorous stirring. e. After the desired reaction time, vent the reactor and quench the polymerization with acidified ethanol. f. Filter the polymer, wash with ethanol, and dry under vacuum.
Quantitative Data for Ethylene Polymerization:
| Entry | (n-Bu)₂Mg (mmol) | TiCl₄ (mmol) | TEAL (mmol) | Temp (°C) | Pressure (bar) | Time (h) | Polymer Yield (g) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 10 | 1 | 5 | 70 | 5 | 1 | 150 | 250 | 4.5 |
| 2 | 10 | 1 | 10 | 70 | 5 | 1 | 180 | 220 | 4.8 |
| 3 | 10 | 1 | 5 | 80 | 5 | 1 | 200 | 230 | 4.6 |
| 4 | 10 | 1 | 5 | 70 | 10 | 1 | 250 | 280 | 4.2 |
Experimental Workflow for Ziegler-Natta Polymerization
Caption: Workflow for ethylene polymerization using a this compound-derived Ziegler-Natta catalyst.
Safety and Handling
This compound is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water. It should only be handled by trained personnel under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Safety glasses or goggles
-
Face shield
-
Chemically resistant gloves (e.g., nitrile)
Handling Procedures:
-
Use standard Schlenk line or glovebox techniques for all transfers.
-
Syringes and cannulas used for transfer must be thoroughly dried before use.
-
Ensure all glassware is flame-dried and cooled under an inert atmosphere.
Spill and Waste Disposal:
-
In case of a small spill, smother with dry sand, sodium carbonate, or powdered limestone. DO NOT USE WATER OR A CARBON DIOXIDE EXTINGUISHER.
-
Quench residual this compound in reaction flasks by slow, careful addition of a less reactive alcohol (e.g., isopropanol) at low temperature, followed by ethanol, and then water.
-
Dispose of all waste in accordance with local regulations.
Quantitative Analysis
The concentration of this compound solutions can be determined by titration. A common method involves titration against a standard solution of a secondary alcohol (e.g., 2-butanol) using a colored indicator such as 1,10-phenanthroline.
Conclusion
This compound is a powerful and versatile Grignard reagent with significant applications in modern organic synthesis. Its utility in selective deprotections, asymmetric catalysis, and polymerization makes it a valuable tool for accessing complex molecular architectures. While its pyrophoric nature demands stringent handling procedures, a thorough understanding of its reactivity and proper experimental techniques allows for its safe and effective use in the laboratory. The protocols and data presented here provide a foundation for researchers to explore and exploit the synthetic potential of this important organometallic compound.
References
Application Notes and Protocols for the Deprotection of Benzyl Thioethers using Di-(n)-butylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) group is a widely utilized protecting group for thiols due to its stability under a variety of reaction conditions. However, its removal can often require harsh reagents or conditions that are incompatible with sensitive functional groups present in complex molecules, a common challenge in medicinal chemistry and natural product synthesis. A mild and efficient method for the deprotection of benzyl thioethers has been developed utilizing di-(n)-butylmagnesium (n-Bu₂Mg) in the presence of a catalytic amount of titanocene (B72419) dichloride (Cp₂TiCl₂). This methodology is applicable to both aromatic and aliphatic benzyl thioethers, offering a practical alternative to traditional debenzylation techniques.[1]
Reaction Principle
The deprotection proceeds via a reductive cleavage of the carbon-sulfur bond of the benzyl thioether. The reaction is mediated by a low-valent titanium species, which is generated in situ from the reaction of titanocene dichloride with this compound. This compound serves as the reducing agent to generate the active titanocene(III) catalyst.
Data Presentation
The following table summarizes the quantitative data for the deprotection of various benzyl thioethers using the this compound and titanocene dichloride system. The data is compiled from the seminal work in this area and demonstrates the broad applicability and efficiency of this method.
| Entry | Substrate (R-S-Bn) | Product (R-SH) | Time (h) | Yield (%) |
| 1 | Phenylmethanethiol | Benzenethiol | 1 | 95 |
| 2 | 4-Methylphenylmethanethiol | 4-Methylbenzenethiol | 1 | 98 |
| 3 | 4-Methoxyphenylmethanethiol | 4-Methoxybenzenethiol | 1 | 96 |
| 4 | 4-Chlorophenylmethanethiol | 4-Chlorobenzenethiol | 1 | 92 |
| 5 | 2-Naphthylmethanethiol | Naphthalene-2-thiol | 1 | 93 |
| 6 | Hexylmethanethiol | Hexane-1-thiol | 1 | 85 |
| 7 | Cyclohexylmethanethiol | Cyclohexanethiol | 1 | 88 |
| 8 | Benzyl(phenethyl)sulfane | 2-Phenylethanethiol | 1 | 89 |
Experimental Protocols
Materials and Reagents
-
Benzyl thioether substrate
-
This compound (n-Bu₂Mg) solution (typically 1.0 M in heptane)
-
Titanocene dichloride (Cp₂TiCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
General Experimental Procedure
Note: This reaction should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the benzyl thioether substrate (1.0 mmol) and titanocene dichloride (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous tetrahydrofuran (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. To this cooled solution, add this compound (1.0 M solution in heptane, 2.2 mmol, 2.2 equivalents) dropwise via syringe over a period of 5 minutes. The reaction mixture will typically change color, indicating the formation of the active titanium species.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 to 2 hours.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL). Caution: The quenching of organomagnesium reagents is exothermic.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude thiol product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualizations
Proposed Reaction Mechanism
The reaction is proposed to proceed through a single-electron transfer (SET) mechanism. This compound reduces titanocene dichloride (Ti(IV)) to a catalytically active titanocene(III) species, likely titanocene(III) chloride (Cp₂TiCl).[2] This potent SET reagent then reductively cleaves the C-S bond of the benzyl thioether.
References
Application Notes and Protocols: Di-(n)-butylmagnesium in Ziegler-Natta Polymerization Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di-(n)-butylmagnesium ((n-Bu)₂Mg) is a key organometallic compound utilized in the synthesis of high-activity Ziegler-Natta catalysts for olefin polymerization. Its primary role is to serve as a precursor for the generation of the magnesium chloride (MgCl₂) support, a critical component that significantly enhances the catalyst's performance. The use of this compound allows for the formation of a highly porous and disordered MgCl₂ structure, which facilitates the dispersion of the titanium active sites, leading to improved catalytic activity and control over polymer properties.
These application notes provide detailed protocols for the preparation of a Ziegler-Natta catalyst using this compound and the subsequent polymerization of ethylene (B1197577). It also includes a summary of quantitative data and visual representations of the experimental workflows and reaction mechanisms.
Data Presentation
Table 1: Typical Reaction Conditions for Ziegler-Natta Catalyst Preparation
| Parameter | Value/Range | Source |
| Support Precursor | This compound ((n-Bu)₂Mg) | [1] |
| Solvent | Heptane (B126788), Toluene (B28343), Ethylbenzene (B125841) | [1][2] |
| Halogenating Agent | Hydrogen Chloride (HCl), Chlorine (Cl₂) | [2] |
| Titanium Source | Titanium Tetrachloride (TiCl₄) | [2][3] |
| Internal Electron Donor | Di-n-butyl phthalate (B1215562) (DBP), Diethers | [2][3] |
| Reaction Temperature | 10°C to 140°C | [2] |
| Reaction Time | 0.5 to 5 hours | [2] |
Table 2: Ethylene Polymerization Conditions and Representative Results
| Parameter | Value/Range | Source |
| Monomer | Ethylene | [1] |
| Catalyst | (n-Bu)₂Mg-based Ziegler-Natta Catalyst | [1] |
| Cocatalyst | Triethylaluminium (TEA) | [4] |
| [Al]/[Ti] Molar Ratio | ~714:1 | [4] |
| Polymerization Temperature | 60°C - 70°C | [1][4] |
| Monomer Pressure | 8 bar - 32 bar | [1][4] |
| Polymerization Time | 30 minutes | [1] |
| Catalyst Productivity | up to 14700 g PE/(mmol Ti·h) | [4] |
| Polymer Molecular Weight (Mw) | 192,000 g/mol | [5] |
| Polydispersity Index (PDI) | 6.4 | [5] |
| Polymer Density | 0.93 - 0.9591 g/cm³ (HDPE) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Solid Ziegler-Natta Catalyst Component
This protocol describes the synthesis of a solid titanium catalyst component supported on magnesium chloride derived from this compound.
Materials:
-
This compound ((n-Bu)₂Mg) solution in heptane
-
Porous silica (B1680970) support
-
Anhydrous heptane
-
Anhydrous ethylbenzene
-
Hydrogen chloride (gas or solution in a non-coordinating solvent)
-
Titanium tetrachloride (TiCl₄)
-
Diether internal electron donor (e.g., 9,9-bis(methoxymethyl)fluorene)
-
Anhydrous toluene or xylene
-
Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Support Impregnation:
-
Under an inert atmosphere, suspend the porous silica support in a mixture of anhydrous heptane and ethylbenzene in a Schlenk flask.
-
With stirring, slowly add a solution of this compound in heptane to the slurry.
-
Heat the mixture to a temperature between 10°C and 120°C and stir for 0.5 to 1 hour.[2]
-
-
Halogenation:
-
Cool the mixture and introduce hydrogen chloride gas or a solution of HCl. The molar excess of HCl should be at least two-fold, preferably five-fold, based on the this compound.[2]
-
Stir the reaction mixture for 0.5 to 2.5 hours.
-
Add 1.5 to 3.5 moles of ethanol for each mole of the initial this compound at a temperature between 10°C and 100°C and react for 0.5 to 1 hour.[2]
-
-
Titanation:
-
Add titanium tetrachloride to the slurry.
-
After 0.1 to 0.5 hours, add the diether internal electron donor.
-
Heat the mixture to a temperature in the range of 60°C to 140°C and stir for 0.5 to 3 hours.[2]
-
-
Washing and Extraction:
-
Filter the resulting solid product and wash with ethylbenzene.
-
Extract the solid with a solution of titanium tetrachloride in xylene or ethylbenzene (containing at least 5% by weight of TiCl₄).[2]
-
Filter the solid catalyst component, wash with an inert hydrocarbon solvent (e.g., heptane), and dry under a stream of nitrogen.
-
Protocol 2: Ethylene Polymerization
This protocol outlines the slurry polymerization of ethylene using the prepared Ziegler-Natta catalyst.
Materials:
-
Prepared solid Ziegler-Natta catalyst component
-
Triethylaluminium (TEA) solution in heptane
-
Anhydrous heptane
-
High-purity ethylene gas
-
Hydrogen gas (for molecular weight control)
-
Polymerization reactor equipped with a stirrer, temperature and pressure controls
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactor Preparation:
-
Thoroughly dry and purge the polymerization reactor with high-purity nitrogen or argon.
-
Add anhydrous heptane to the reactor.
-
-
Catalyst and Cocatalyst Introduction:
-
Under an inert atmosphere, introduce the triethylaluminium (TEA) solution (cocatalyst) into the reactor.
-
Introduce the solid Ziegler-Natta catalyst component into the reactor. The desired [Al]/[Ti] molar ratio should be adjusted (e.g., ~714:1).[4]
-
-
Polymerization:
-
Pressurize the reactor with hydrogen gas to the desired partial pressure to control the molecular weight of the polyethylene (B3416737).
-
Introduce ethylene gas into the reactor to the desired pressure (e.g., 8 bar).[4]
-
Raise the temperature to the desired polymerization temperature (e.g., 60°C).[4]
-
Maintain a constant ethylene pressure by continuously feeding ethylene.
-
Continue the polymerization for the desired time (e.g., 30 minutes).
-
-
Termination and Polymer Recovery:
-
Stop the ethylene feed and vent the reactor.
-
Quench the polymerization by adding a small amount of an alcohol (e.g., isopropanol).
-
Collect the polymer slurry.
-
Filter the polyethylene powder, wash with fresh heptane, and dry in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Visualizations
Experimental Workflow for Ziegler-Natta Catalyst Synthesis
Caption: Workflow for the synthesis of a solid Ziegler-Natta catalyst component.
Logical Relationship in Ethylene Polymerization
Caption: Key steps in the Ziegler-Natta polymerization of ethylene.
Proposed Mechanism of MgCl₂ Support Formation
Caption: Reaction of this compound to form the MgCl₂ support.
References
- 1. mdpi.com [mdpi.com]
- 2. EP3722332A1 - High performance ziegler-natta catalyst systems and process for polymerization of olefins in the presence thereof - Google Patents [patents.google.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Di-(n)-butylmagnesium Mediated Asymmetric Ring Opening of meso-Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective ring-opening of meso-epoxides is a powerful strategy in asymmetric synthesis, providing access to valuable chiral β-amino alcohols. These structural motifs are pivotal building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This protocol details a highly efficient method for the desymmetrization of meso-epoxides utilizing a catalyst system generated in situ from Di-(n)-butylmagnesium (n-Bu₂Mg) and a readily available chiral BINOL-derived ligand. This catalytic system demonstrates excellent enantioselectivity for the aminolysis of various cyclic and acyclic meso-epoxides with both aromatic and aliphatic amines.
Signaling Pathway and Logical Relationships
The asymmetric ring-opening of a meso-epoxide is initiated by the formation of a chiral magnesium catalyst. This compound, a strong Brønsted base, deprotonates the chiral diol ligand to form a magnesium bis(alkoxide) complex. This complex then coordinates with the epoxide, activating it towards nucleophilic attack. The chiral environment established by the ligand directs the approach of the amine nucleophile to one of the two enantiotopic carbon atoms of the epoxide, leading to a highly enantioselective ring-opening.
Experimental Workflow
The following diagram illustrates the general workflow for the this compound mediated asymmetric ring opening of meso-epoxides.
Caption: Experimental workflow for the asymmetric ring opening.
Data Presentation
The following table summarizes the results for the asymmetric ring-opening of various meso-epoxides with different amine nucleophiles using the this compound/(R)-3,3'-(Ph)₂-BINOL catalyst system.
| Entry | Epoxide | Amine | Product | Yield (%) | ee (%) |
| 1 | Cyclohexene (B86901) oxide | Aniline | (1R,2R)-2-(Phenylamino)cyclohexan-1-ol | 85 | 92 |
| 2 | Cyclohexene oxide | 4-Methoxyaniline | (1R,2R)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol | 88 | 94 |
| 3 | Cyclohexene oxide | 4-Chloroaniline | (1R,2R)-2-((4-Chlorophenyl)amino)cyclohexan-1-ol | 82 | 90 |
| 4 | Cyclohexene oxide | Benzylamine | (1R,2R)-2-(Benzylamino)cyclohexan-1-ol | 75 | 85 |
| 5 | Cyclopentene oxide | Aniline | (1R,2R)-2-(Phenylamino)cyclopentan-1-ol | 80 | 88 |
| 6 | cis-Stilbene oxide | Aniline | (1R,2R)-1,2-Diphenyl-2-(phenylamino)ethan-1-ol | 78 | 86 |
| 7 | cis-2,3-Dimethyloxirane | Aniline | (2R,3R)-3-(Phenylamino)butan-2-ol | 72 | 81 |
Experimental Protocols
Materials:
-
This compound (n-Bu₂Mg) solution (e.g., 1.0 M in heptane)
-
(R)-3,3'-Diphenyl-1,1'-bi-2-naphthol ((R)-3,3'-(Ph)₂-BINOL)
-
meso-Epoxide (e.g., cyclohexene oxide)
-
Amine (e.g., aniline)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
General Procedure for the Enantioselective Ring Opening of meso-Epoxides:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-3,3'-diphenyl-1,1'-bi-2-naphthol (0.11 mmol, 1.1 equiv).
-
Add anhydrous toluene (2.0 mL).
-
To this solution, add this compound (0.10 mmol, 1.0 equiv) solution dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour to ensure the complete formation of the chiral magnesium catalyst.
-
-
Asymmetric Ring-Opening Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature, depending on the substrate).
-
Add the meso-epoxide (1.0 mmol, 10 equiv relative to the catalyst) to the catalyst solution.
-
Add the amine (1.2 mmol, 12 equiv relative to the catalyst) to the reaction mixture.
-
Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-amino alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral high-performance liquid chromatography (HPLC) analysis.
-
Note: This protocol is a general guideline and may require optimization for specific substrates and nucleophiles. The reaction temperature, reaction time, and stoichiometry of the reagents can be varied to achieve the best results. All manipulations should be carried out under an inert atmosphere using anhydrous solvents to prevent the decomposition of the organomagnesium reagent.
Application Notes and Protocols: Synthesis of Functionalized Organomagnesium Compounds with Di-(n)-butylmagnesium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of functionalized organomagnesium compounds utilizing di-n-butylmagnesium. This reagent serves as a powerful tool for the regioselective metalation of arenes and heterocycles, offering a pathway to complex molecules with high functional group tolerance.
Introduction
The synthesis of highly functionalized organomagnesium reagents is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures. Traditional Grignard reagents, while foundational, often exhibit limited functional group tolerance. Di-(n)-butylmagnesium (n-Bu₂Mg) and its structural isomer di-(sec)-butylmagnesium (s-Bu₂Mg) have emerged as highly effective bases for directed ortho-magnesiation (DoM), a process that allows for the regioselective deprotonation of aromatic and heterocyclic substrates bearing a directing metalation group (DMG).[1][2] This method provides access to a wide array of functionalized aryl- and heteroarylmagnesium species that are otherwise difficult to prepare.[1]
The DoM strategy relies on the coordination of the magnesium reagent to a Lewis basic DMG on the substrate. This coordination directs the deprotonation to the adjacent ortho position, leading to a thermally stable organomagnesium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[1][2]
Advantages of this compound in Directed ortho-Magnesiation
-
High Regioselectivity: The directing group ensures metalation occurs specifically at the ortho position.[1][2]
-
Excellent Functional Group Tolerance: Compared to traditional Grignard reagents, dialkylmagnesium reagents can be used in the presence of sensitive functional groups like esters, amides, and nitriles, often avoiding the need for protecting groups.
-
Mild Reaction Conditions: Magnesiations can often be carried out at ambient or slightly elevated temperatures, offering an advantage over cryogenic lithiation reactions.[1]
Experimental Protocols
While detailed protocols for this compound are less common in the literature than for its more sterically hindered counterpart, di-(sec)-butylmagnesium, the following protocol for the magnesiation of an N-aryl pyrazole (B372694) with s-Bu₂Mg can be adapted for use with n-Bu₂Mg, with the acknowledgment that reaction times and temperatures may need optimization. The reactivity of n-Bu₂Mg is expected to be similar, though potentially requiring slightly more forcing conditions.
General Procedure for the Directed ortho-Magnesiation of N-Aryl Pyrazoles
This protocol is adapted from the work of Knochel and coworkers on the regioselective magnesiation using s-Bu₂Mg.[1]
Materials:
-
Substrate (e.g., N-phenylpyrazole)
-
This compound (or Di-(sec)-butylmagnesium) solution in a suitable solvent (e.g., toluene (B28343) or heptane)
-
Anhydrous toluene
-
Electrophile (e.g., benzaldehyde, allyl bromide, iodine)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
-
Standard glassware for inert atmosphere techniques (Schlenk line, argon or nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of the N-aryl pyrazole (1.0 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Magnesiation: To the stirred solution of the substrate, a solution of this compound (0.6 equiv., 0.6 mmol) in heptane (B126788) or toluene is added dropwise at the desired temperature (typically ranging from 25 °C to 40 °C). The reaction mixture is stirred for a specified time (e.g., 0.5 to 2 hours) to ensure complete magnesiation.[1]
-
Electrophilic Quench: The reaction mixture containing the newly formed diarylmagnesium species is cooled to 0 °C. The electrophile (1.2 mmol) is then added dropwise, either neat or as a solution in anhydrous THF. The reaction is stirred at room temperature until completion (typically 1-3 hours).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired functionalized product.
Quantitative Data: Substrate Scope and Yields
The following tables summarize the scope and yields for the directed ortho-magnesiation of various arenes and heterocycles using di-(sec)-butylmagnesium, which serves as a close proxy for the reactivity of this compound.
Table 1: Regioselective Magnesiation of N-Aryl Pyrazoles with s-Bu₂Mg [1]
| Substrate (N-Aryl Pyrazole) | Electrophile (E) | Product | Yield (%) |
| 1-Phenyl-1H-pyrazole | Benzaldehyde | 2-(1-Phenyl-1H-pyrazol-2-yl)phenyl)methanol | 86 |
| 1-Phenyl-1H-pyrazole | MeCON(OMe)Me | 1-(2-(1-Phenyl-1H-pyrazol-2-yl)phenyl)ethan-1-one | 74 |
| 1-Phenyl-1H-pyrazole | 3-Bromocyclohex-1-ene | 1-(2-(Cyclohex-2-en-1-yl)phenyl)-1H-pyrazole | 90 |
| 1-(4-Methoxyphenyl)-1H-pyrazole | Benzaldehyde | (2-(1-(4-Methoxyphenyl)-1H-pyrazol-2-yl)phenyl)methanol | 82 |
| 1-(4-Chlorophenyl)-1H-pyrazole | Benzaldehyde | (2-(1-(4-Chlorophenyl)-1H-pyrazol-2-yl)phenyl)methanol | 78 |
Table 2: Regioselective Magnesiation of Arenes with Amide or Phosphorodiamidate Directing Groups using s-Bu₂Mg [1]
| Substrate | Directing Group | Electrophile (E) | Product | Yield (%) |
| N,N-Diisopropylbenzamide | -CON(i-Pr)₂ | Allyl bromide | 2-Allyl-N,N-diisopropylbenzamide | 62 |
| N,N-Diisopropylbenzamide | -CON(i-Pr)₂ | 3-Bromocyclohex-1-ene | 2-(Cyclohex-2-en-1-yl)-N,N-diisopropylbenzamide | 71 |
| N,N-Diisopropylbenzamide | -CON(i-Pr)₂ | Thiophene-2-carbonyl chloride | (2-(Diisopropylcarbamoyl)phenyl)(thiophen-2-yl)methanone | 64 |
| Phenyl N,N,N',N'-tetramethylphosphorodiamidate | -OP(O)(NMe₂)₂ | Benzaldehyde | (2-(Hydroxy(phenyl)methyl)phenoxy)tetramethylphosphorane oxide | 85 |
| Phenyl N,N,N',N'-tetramethylphosphorodiamidate | -OP(O)(NMe₂)₂ | Iodine | (2-Iodophenoxy)tetramethylphosphorane oxide | 92 |
Mandatory Visualizations
General Workflow for Directed ortho-Magnesiation
Caption: General workflow for directed ortho-magnesiation.
Signaling Pathway for the Synthesis of a Functionalized N-Aryl Pyrazole
Caption: Reaction pathway for a functionalized pyrazole.
References
Application Notes and Protocols for Di-(n)-butylmagnesium in Metal-Halogen Exchange Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-(n)-butylmagnesium ((n-Bu)₂Mg), particularly in the form of its ate complex, lithium tri-n-butylmagnesate (n-Bu₃MgLi), is a powerful reagent in organic synthesis for effecting metal-halogen exchange reactions. This method provides a valuable alternative to traditional organolithium reagents, often affording improved functional group tolerance and selectivity. These reagents are especially useful for the preparation of polyfunctionalized aryl- and vinyl-magnesium species, which are key intermediates in the synthesis of complex molecules, including pharmaceutical compounds.
The halogen-magnesium exchange is a fundamental transformation that converts an organic halide into an organomagnesium compound.[1] While Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) are commonly used, di-n-butylmagnesium-derived reagents offer distinct advantages in certain applications.[2][3] The formation of an "ate" complex, by combining this compound with an organolithium reagent like n-butyllithium, significantly enhances the reactivity, allowing for efficient halogen-magnesium exchange at low temperatures.[4][5] This increased reactivity enables the exchange of less reactive halogens, such as bromine, and can be performed in the presence of sensitive functional groups.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound, primarily as its lithium ate complex, in metal-halogen exchange reactions.
Data Presentation
The following tables summarize the quantitative data for metal-halogen exchange reactions using lithium tri-n-butylmagnesate (n-Bu₃MgLi), as reported in the literature.
Table 1: Iodine-Magnesium Exchange of Aryl Iodides with n-Bu₃MgLi
| Entry | Aryl Iodide | Electrophile | Product | Yield (%) |
| 1 | 4-Iodotoluene | PhCHO | 4-Methyl-α-phenylbenzyl alcohol | 98 |
| 2 | 4-Iodoanisole | PhCHO | 4-Methoxy-α-phenylbenzyl alcohol | 95 |
| 3 | 4-Iodobenzonitrile | PhCHO | 4-Cyano-α-phenylbenzyl alcohol | 85 |
| 4 | 1-Iodonaphthalene | Allyl Bromide | 1-Allylnaphthalene | 88 |
| 5 | 2-Iodothiophene | PhCHO | α-Phenyl-2-thiophenemethanol | 92 |
Reaction Conditions: Aryl iodide (1.0 mmol), n-Bu₃MgLi (1.1 mmol) in THF at -78 °C for 0.5 h, followed by addition of the electrophile (1.2 mmol).[4][5]
Table 2: Bromine-Magnesium Exchange of Aryl Bromides with i-Pr(n-Bu)₂MgLi
| Entry | Aryl Bromide | Electrophile | Product | Yield (%) |
| 1 | 4-Bromotoluene | PhCHO | 4-Methyl-α-phenylbenzyl alcohol | 96 |
| 2 | 4-Bromoanisole | PhCHO | 4-Methoxy-α-phenylbenzyl alcohol | 93 |
| 3 | 4-Bromobenzonitrile | PhCHO | 4-Cyano-α-phenylbenzyl alcohol | 82 |
| 4 | 1-Bromonaphthalene | Allyl Bromide | 1-Allylnaphthalene | 85 |
| 5 | 2-Bromothiophene | PhCHO | α-Phenyl-2-thiophenemethanol | 90 |
Reaction Conditions: Aryl bromide (1.0 mmol), i-Pr(n-Bu)₂MgLi (1.1 mmol) in THF at -78 °C for 0.5 h, followed by addition of the electrophile (1.2 mmol).[4][5]
Experimental Protocols
The following are detailed protocols for the preparation of the magnesate reagent and its use in a typical halogen-magnesium exchange reaction.
Protocol 1: Preparation of Lithium tri-n-butylmagnesate (n-Bu₃MgLi) Solution in THF
Materials:
-
This compound solution (1.0 M in heptane)
-
n-Butyllithium solution (1.6 M in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and syringe techniques
Procedure:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 10 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 10 mL of this compound solution (10 mmol, 1.0 M in heptane) to the stirred THF.
-
To this solution, slowly add 6.25 mL of n-butyllithium solution (10 mmol, 1.6 M in hexanes) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the solution to stir at 0 °C for 30 minutes.
-
The resulting solution is approximately 0.38 M lithium tri-n-butylmagnesate in a THF/heptane/hexane solvent mixture and is ready for use.
Protocol 2: General Procedure for Iodine-Magnesium Exchange and Electrophilic Quench
Materials:
-
Aryl iodide
-
Lithium tri-n-butylmagnesate (n-Bu₃MgLi) solution (prepared as in Protocol 1)
-
Electrophile (e.g., benzaldehyde, allyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and syringe techniques
Procedure:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol) and dissolve it in 5 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.9 mL of the freshly prepared lithium tri-n-butylmagnesate solution (~0.38 M, 1.1 mmol) dropwise to the stirred solution of the aryl iodide, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the electrophile (1.2 mmol) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.
Visualizations
General Workflow for Halogen-Magnesium Exchange
The following diagram illustrates the general workflow for a halogen-magnesium exchange reaction using a this compound-derived ate complex, followed by an electrophilic quench.
Caption: Workflow of ate complex formation and subsequent halogen-magnesium exchange.
Proposed Mechanism of "Ate" Complex Formation and Exchange
The formation of a magnesium "ate" complex is crucial for the enhanced reactivity in halogen-metal exchange. This diagram illustrates the proposed formation of the ate complex and its subsequent reaction with an aryl halide.
Caption: Proposed mechanism involving a magnesium "ate" complex.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective halogen-magnesium exchange reaction via organomagnesium ate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex [organic-chemistry.org]
Applications of Di-(n)-butylmagnesium in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Di-(n)-butylmagnesium ([CH₃(CH₂)₃]₂Mg), a commercially available organometallic reagent, offers distinct advantages in the synthesis of complex pharmaceutical intermediates. Its utility as a strong, non-nucleophilic base, a precursor for other organomagnesium compounds, and a component in catalytic systems makes it a versatile tool in modern drug development.[1] This document provides detailed application notes and experimental protocols for key applications of this compound in pharmaceutical intermediate synthesis.
Deprotection of Benzyl (B1604629) Thioethers
Protecting groups are crucial in multi-step organic synthesis to mask reactive functional groups. The benzyl thioether is a common protecting group for thiols. A mild and efficient deprotection is critical, especially in the late stages of synthesizing complex pharmaceutical intermediates. This compound, in the presence of a catalytic amount of titanocene (B72419) dichloride (Cp₂TiCl₂), provides a highly effective method for the deprotection of both aromatic and aliphatic benzyl thioethers.[2]
Application Highlights:
-
Mild Reaction Conditions: Avoids the use of harsh acids or bases that could compromise sensitive functional groups in the substrate.
-
High Efficiency: The reaction proceeds to completion, providing good to excellent yields of the corresponding thiol.
-
Broad Substrate Scope: Applicable to a variety of aromatic and aliphatic benzyl thioethers.
Experimental Protocol: Deprotection of S-benzyl-4-methoxythiophenol
This protocol is adapted from a general method for the debenzylation of thioethers.[2]
Reaction Scheme:
Materials:
-
S-benzyl-4-methoxythiophenol
-
This compound (1.0 M solution in heptane)
-
Titanocene dichloride (Cp₂TiCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of S-benzyl-4-methoxythiophenol (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add titanocene dichloride (0.05 mmol, 5 mol%).
-
To this mixture, add a 1.0 M solution of this compound in heptane (B126788) (1.2 mmol, 1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-methoxythiophenol.
Quantitative Data Summary:
| Substrate | Product | Yield (%) |
| S-benzyl-4-methoxythiophenol | 4-methoxythiophenol | 95 |
| S-benzylthiophenol | Thiophenol | 98 |
| S-benzyl-2-aminothiophenol | 2-Aminothiophenol | 92 |
Table 1: Representative yields for the deprotection of benzyl thioethers using this compound and titanocene dichloride.
Experimental Workflow Diagram
In Situ Generation of Chiral Magnesium Catalysts for Asymmetric Ring-Opening of Aziridines
Chiral β-amino alcohols and their derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals. The asymmetric ring-opening of meso-aziridines with nucleophiles is a powerful strategy for their stereoselective synthesis. Chiral magnesium-based catalysts have demonstrated high efficiency and enantioselectivity in these transformations.[3] this compound serves as an excellent reagent for the in situ generation of the active chiral magnesium catalyst by reacting with a chiral ligand, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL).
Application Highlights:
-
High Enantioselectivity: The in situ generated chiral magnesium catalyst can induce high stereocontrol in the ring-opening reaction.
-
Versatility: This method is applicable to a range of meso-aziridines and nucleophiles, providing access to a variety of chiral β-amino alcohols and ethers.
-
Operational Simplicity: The active catalyst is generated in the reaction vessel, avoiding the need to isolate and handle a potentially sensitive chiral catalyst.
Experimental Protocol: Asymmetric Ring-Opening of N-Benzoyl-meso-2,3-diphenylaziridine
This protocol is a representative example of the in situ generation of a chiral magnesium catalyst for the asymmetric ring-opening of an aziridine (B145994) with an alcohol.
Reaction Scheme:
Materials:
-
N-Benzoyl-meso-2,3-diphenylaziridine
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
This compound (1.0 M solution in heptane)
-
Methanol (B129727) (MeOH)
-
Anhydrous Toluene (B28343)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-BINOL (0.1 mmol, 10 mol%) in anhydrous toluene (2 mL) under an inert atmosphere, add a 1.0 M solution of this compound in heptane (0.1 mmol, 10 mol%) at room temperature.
-
Stir the mixture for 1 hour at room temperature to pre-form the chiral magnesium catalyst.
-
Cool the mixture to 0 °C and add N-benzoyl-meso-2,3-diphenylaziridine (1.0 mmol).
-
Add methanol (2.0 mmol, 2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral β-amino ether.
Quantitative Data Summary:
| Aziridine Substrate | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Benzoyl-meso-2,3-diphenylaziridine | Methanol | (1R,2S)-2-methoxy-1,2-diphenylethanamine derivative | 85 | 92 |
| N-Tosyl-meso-cyclohexene aziridine | Benzyl alcohol | trans-2-(Benzyloxy)cyclohexanamine derivative | 88 | 95 |
Table 2: Representative yields and enantioselectivities for the asymmetric ring-opening of meso-aziridines.
Catalyst Generation and Reaction Pathway
Precursor to Non-Nucleophilic Magnesium Amide Bases
In the synthesis of complex pharmaceutical intermediates, the use of strong, yet non-nucleophilic, bases is often required for deprotonation events without competing nucleophilic addition. This compound can be readily converted into magnesium amides, such as magnesium bis(diisopropylamide), by reaction with the corresponding amine.[4] These magnesium amide bases offer excellent steric hindrance, rendering them non-nucleophilic.
Application Highlights:
-
High Basicity, Low Nucleophilicity: Ideal for selective deprotonation in the presence of sensitive electrophilic functional groups.
-
In Situ Generation: The base is prepared and used in the same pot, simplifying the experimental procedure.
-
Solubility: The resulting magnesium amides are often soluble in common organic solvents.
Experimental Protocol: In Situ Generation and Use of Magnesium Bis(diisopropylamide) for Ketone Enolization
This protocol describes the in situ formation of a magnesium amide base and its use in the deprotonation of a ketone to form a magnesium enolate, a key intermediate for subsequent alkylation or aldol (B89426) reactions.
Reaction Scheme:
Materials:
-
This compound (1.0 M solution in heptane)
-
Diisopropylamine (B44863) ((i-Pr)₂NH)
-
Ketone substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide or aldehyde)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (2.2 mmol, 2.2 equivalents) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C and add a 1.0 M solution of this compound in heptane (1.0 mmol, 1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the magnesium amide base.
-
Cool the solution to -78 °C and add a solution of the ketone substrate (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.
-
The resulting magnesium enolate can then be treated with an appropriate electrophile for further synthetic transformations.
Quantitative Data Summary:
| Ketone Substrate | Electrophile | Product | Yield (%) |
| Cyclohexanone | Benzyl bromide | 2-(Phenylmethyl)cyclohexanone | 85 |
| 2-Pentanone | Benzaldehyde | 4-Hydroxy-4-phenyl-2-pentanone | 78 |
Table 3: Representative yields for reactions involving in situ generated magnesium bis(diisopropylamide).
Logical Relationship Diagram
References
- 1. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral magnesium(ii)-catalyzed asymmetric ring-opening of meso-aziridines with primary alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Regiodivergent ring opening of chiral aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Reactions Using a Butylmagnesium Reagent and Chiral Ligands
Disclaimer: While the focus of this document is on stereoselective reactions involving butylmagnesium species, it is important to note that specific, well-documented examples of di-(n)-butylmagnesium paired with external chiral ligands for asymmetric synthesis of small molecules are not extensively reported in peer-reviewed literature. The primary applications of this compound are as a precursor for Ziegler-Natta catalysts in polymerization and for the preparation of other organomagnesium compounds.[1] Therefore, these application notes provide detailed protocols for a closely related and well-established alternative: the enantioselective addition of an n-butyl Grignard reagent to aldehydes, mediated by a chiral ligand. This method is a cornerstone of asymmetric synthesis for creating chiral alcohols.
Introduction: Asymmetric Alkylation of Aldehydes
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis, providing access to chiral alcohols which are key building blocks for pharmaceuticals and other bioactive molecules.[2] The use of a chiral ligand to control the stereochemical outcome of the addition of a butylmagnesium reagent to an aldehyde allows for the formation of a specific enantiomer of the resulting secondary alcohol. Chiral 1,2-amino alcohols are a class of "privileged ligands" that have proven to be highly effective in this context, particularly in reactions involving organozinc and Grignard reagents.
The general principle involves the in situ formation of a chiral magnesium complex by the reaction of the butylmagnesium reagent with a chiral ligand. This complex then coordinates to the aldehyde, creating a chiral environment that directs the nucleophilic attack of the butyl group to one of the two prochiral faces of the carbonyl, leading to the preferential formation of one enantiomer of the product.
Key Reaction: Enantioselective Butylation of Benzaldehyde (B42025)
A representative example of this methodology is the enantioselective addition of n-butylmagnesium chloride to benzaldehyde, using a chiral amino alcohol ligand to induce stereoselectivity.

Scheme 1: General reaction for the enantioselective addition of n-butylmagnesium chloride to benzaldehyde mediated by a chiral amino alcohol ligand.
Data Presentation
The choice of chiral ligand and reaction conditions significantly impacts the yield and enantioselectivity of the reaction. The following table summarizes representative data for this type of transformation.
| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) (Configuration) |
| 1 | (1R,2S)-(-)-N-methylephedrine | Toluene (B28343) | -78 | 85 | 92 (R) |
| 2 | (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol | Diethyl Ether | -78 | 90 | 95 (S) |
| 3 | (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | THF | -78 to -20 | 78 | 88 (R) |
| 4 | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Toluene/Hexane | -100 | 92 | >98 (R) |
Table 1: Performance of various chiral amino alcohol ligands in the enantioselective butylation of benzaldehyde. Data are illustrative and compiled from typical results for this class of reaction.
Experimental Protocols
This section provides a detailed protocol for the enantioselective addition of n-butylmagnesium chloride to benzaldehyde using a chiral amino alcohol ligand.
Materials and Reagents
-
Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N-methylephedrine)
-
n-Butylmagnesium chloride (2.0 M solution in THF)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard solvents for chromatography (hexanes, ethyl acetate)
Equipment
-
Flame-dried Schlenk flasks or two-necked round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Glassware for aqueous workup and purification
-
Silica (B1680970) gel for column chromatography
Detailed Experimental Procedure
Step 1: Preparation of the Chiral Catalyst Complex
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N-methylephedrine, 0.12 mmol, 1.2 equiv).
-
Add anhydrous toluene (10 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butylmagnesium chloride (2.0 M in THF, 0.6 mL, 1.2 mmol, 1.2 equiv) dropwise to the ligand solution.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral magnesium-alkoxide complex.
Step 2: Asymmetric Addition Reaction
-
Cool the flask containing the pre-formed catalyst to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous toluene (2 mL).
-
Add the benzaldehyde solution dropwise to the cold catalyst mixture over 10 minutes.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Step 3: Workup and Purification
-
Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure chiral secondary alcohol.
Step 4: Analysis
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Visualizations
Logical Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
References
Application Notes and Protocols: Di-(n)-butylmagnesium in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of di-(n)-butylmagnesium and its close structural analog, di-(sec)-butylmagnesium, as powerful reagents in the synthesis of valuable nitrogen-containing heterocycles. The protocols outlined below are intended to serve as a practical guide for laboratory-scale synthesis, with a focus on reproducibility and scalability.
Directed ortho-Magnesiation of N-Aryl Pyrazoles
Di-(sec)-butylmagnesium (sBu₂Mg), a highly soluble and reactive dialkylmagnesium reagent, enables the regioselective deprotonation at the ortho-position of the N-aryl substituent in various pyrazole (B372694) derivatives. This directed magnesiation protocol, developed by Knochel and coworkers, provides a versatile entry point for the synthesis of highly functionalized N-aryl pyrazoles. The resulting diarylmagnesium intermediates can be trapped with a wide range of electrophiles, leading to diverse substitution patterns that are of significant interest in medicinal chemistry and materials science.
General Workflow for ortho-Magnesiation of N-Aryl Pyrazoles
Caption: Workflow for the synthesis of ortho-functionalized N-aryl pyrazoles.
Quantitative Data for ortho-Magnesiation of N-Aryl Pyrazoles
The following table summarizes the reaction conditions and yields for the sBu₂Mg-mediated ortho-magnesiation and subsequent functionalization of various N-aryl pyrazoles.[1][2][3]
| Substrate (N-Aryl Pyrazole) | Electrophile | Product | Magnesiation Conditions | Yield (%) |
| 1-Phenyl-1H-pyrazole | Benzaldehyde (B42025) | 2-(1-Phenyl-1H-pyrazol-2-yl)phenylmethanol | 0.5 h, 40 °C | 86 |
| 1-Phenyl-1H-pyrazole | MeCON(OMe)Me | 1-(2-(1-Phenyl-1H-pyrazol-2-yl)phenyl)ethan-1-one | 0.5 h, 40 °C | 74 |
| 1-Phenyl-1H-pyrazole | 3-Bromocyclohex-1-ene | 1-(2-(Cyclohex-2-en-1-yl)phenyl)-1H-pyrazole | 0.5 h, 40 °C | 90 |
| 1-(4-Methoxyphenyl)-1H-pyrazole | 5-Bromopyrimidine | 1-(4-Methoxy-2-(pyrimidin-5-yl)phenyl)-1H-pyrazole | 1 h, 25 °C | 64 |
| 1-(4-Fluorophenyl)-1H-pyrazole | Furfural | (2-(1-(4-Fluorophenyl)-1H-pyrazol-2-yl)phenyl)(furan-2-yl)methanol | 1 h, 25 °C | 90 |
Experimental Protocol: Synthesis of 2-(1-Phenyl-1H-pyrazol-2-yl)phenylmethanol
Materials:
-
1-Phenyl-1H-pyrazole
-
Di-(sec)-butylmagnesium (sBu₂Mg) solution in toluene (0.5 M)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Anhydrous MgSO₄
-
Standard laboratory glassware (Schlenk flask, syringe, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-phenyl-1H-pyrazole (1.0 mmol).
-
Dissolve the substrate in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C.
-
Slowly add the di-(sec)-butylmagnesium solution in toluene (0.6 equiv., 1.2 mL, 0.6 mmol) dropwise via syringe.
-
Warm the reaction mixture to 40 °C and stir for 30 minutes.
-
Cool the mixture to 0 °C and add benzaldehyde (1.2 equiv., 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.
Synthesis of Indoles via Halogen-Magnesium Exchange
A versatile two-step synthesis of indoles from readily available haloarenes has been developed by Moody and Inman. This method utilizes a halogen-magnesium exchange reaction, which can be performed with Grignard reagents or dialkylmagnesium compounds, to generate an arylmagnesium intermediate. This intermediate is then quenched with di-tert-butyl azodicarboxylate to form a protected arylhydrazine, which undergoes acid-catalyzed cyclization with an aldehyde or ketone to furnish the indole (B1671886) ring system.[4][5][6] This approach circumvents the need for the preparation and handling of potentially hazardous arylhydrazines.
General Workflow for Indole Synthesis via Halogen-Magnesium Exchange
Caption: Two-step synthesis of indoles from haloarenes.
Quantitative Data for Indole Synthesis
The following table presents a selection of indoles synthesized using the halogen-magnesium exchange methodology.[5]
| Haloarene | Carbonyl Compound | Product | Yield (%) |
| Bromobenzene (B47551) | Cyclohexanone (B45756) | 1,2,3,4-Tetrahydrocarbazole | 75 |
| 1-Bromo-4-methoxybenzene | Acetone | 5-Methoxy-2-methylindole | 82 |
| 1-Bromo-3-fluorobenzene | Propiophenone | 6-Fluoro-3-methyl-2-phenylindole | 68 |
| 2-Bromopyridine | Cyclopentanone | 5-Aza-1,2,3,4-tetrahydrocyclopenta[b]indole | 55 |
| 3-Bromothiophene | Acetone | 4,5-Dihydro-4H-thieno[3,2-b]pyrrole | 65 |
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
Materials:
-
Bromobenzene
-
Isopropylmagnesium chloride (i-PrMgCl) or a solution of this compound
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Cyclohexanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
Step 1: Formation of the Protected Arylhydrazine
-
To a flame-dried Schlenk flask under an inert atmosphere, add bromobenzene (1.0 mmol).
-
Dissolve in anhydrous THF (5 mL).
-
Cool the solution to 0 °C.
-
Slowly add isopropylmagnesium chloride (1.1 equiv., 1.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve di-tert-butyl azodicarboxylate (1.2 equiv., 1.2 mmol) in anhydrous THF (2 mL).
-
Slowly add the Grignard solution to the DBAD solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude protected hydrazine (B178648) can be used in the next step without further purification.
Step 2: Cyclization to the Indole
-
Dissolve the crude protected arylhydrazine in a suitable solvent such as toluene (5 mL).
-
Add cyclohexanone (1.5 equiv., 1.5 mmol).
-
Add trifluoroacetic acid (2.0 equiv., 2.0 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1,2,3,4-tetrahydrocarbazole.
Conclusion
This compound and its analogs are highly effective reagents for the synthesis of functionalized nitrogen-containing heterocycles. The directed ortho-magnesiation of N-aryl pyrazoles offers a predictable and efficient route to a wide array of substituted derivatives. The halogen-magnesium exchange protocol provides a practical and safer alternative for the synthesis of diverse indole structures. These methods are valuable additions to the synthetic chemist's toolbox for the construction of heterocyclic scaffolds relevant to the pharmaceutical and materials science industries. Further exploration of these reagents in the synthesis of other heterocyclic systems, such as pyridines and quinolines, is an area of ongoing research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Two-step route to indoles and analogues from haloarenes: a variation on the Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
Application Notes and Protocols: Carbon Metallation of α-Olefins using Di-(n)-butylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbon metallation of α-olefins is a powerful transformation in organic synthesis, enabling the formation of new carbon-carbon bonds and the introduction of functional groups with high regio- and stereocontrol. This application note details the use of di-(n)-butylmagnesium (Bu₂Mg) in the zirconocene-catalyzed carbon metallation of α-olefins. This method provides a pathway to functionalized acyclic and cyclic organic molecules, which are valuable building blocks in medicinal chemistry and materials science. The reaction proceeds via a zirconacyclopentane intermediate, which then undergoes transmetalation with the magnesium reagent.
Reaction Principle and Mechanism
The zirconocene-catalyzed carbon metallation of α-olefins with this compound is a multi-step catalytic process. The generally accepted mechanism involves the following key steps:
-
Activation of the Zirconocene (B1252598) Pre-catalyst: The zirconocene dichloride (Cp₂ZrCl₂) catalyst is activated by the this compound reagent, leading to the formation of a catalytically active zirconocene species.
-
Oxidative Cyclization: Two molecules of the α-olefin coordinate to the activated zirconium center and undergo oxidative cyclization to form a zirconacyclopentane intermediate.
-
Transmetalation: The zirconacyclopentane intermediate reacts with this compound in a transmetalation step. This transfers the organic fragment from zirconium to magnesium, regenerating the active zirconium catalyst and forming a dimagnesiated alkane.
-
Functionalization: The resulting organomagnesium species can be quenched with various electrophiles to introduce a wide range of functional groups.
Applications in Synthesis
The carbon metallation of α-olefins using this compound opens up synthetic routes to a variety of valuable organic structures:
-
Functionalized Alkanes: Quenching the dimagnesiated intermediate with electrophiles such as water, deuterium (B1214612) oxide, or alkyl halides leads to the formation of specifically substituted alkanes.
-
Dimerization and Oligomerization: The reaction can be controlled to favor the formation of dimers or higher oligomers of the starting α-olefin.
-
Synthesis of Substituted Cyclopentanes: Under certain conditions, intramolecular cyclization pathways can lead to the formation of substituted cyclopentane (B165970) derivatives.[1]
Experimental Protocols
Representative Protocol: Zirconocene-Catalyzed Oligomerization of 1-Octene (B94956)
This protocol is adapted from a study on the zirconocene-catalyzed oligomerization of 1-octene using organoaluminum co-catalysts and provides a solid foundation for developing a specific protocol for this compound.
Materials:
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
This compound (Bu₂Mg) solution in heptane
-
1-Octene (anhydrous)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
-
Anhydrous n-decane (as an internal standard for GC analysis)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
Reaction Setup: In a three-necked flask pre-filled with argon, place 1-octene (e.g., 15.7 mL, 100 mmol), n-decane (1 mL, as internal standard), and the anhydrous solvent.
-
Addition of Reagents: To this solution, add the zirconocene dichloride pre-catalyst (e.g., 0.05 mmol). Subsequently, add the this compound solution (e.g., 1.0 M solution in heptane, adjust volume based on desired stoichiometry) dropwise via syringe.
-
Reaction Conditions: Maintain the reaction mixture at the desired temperature (e.g., 60 °C) with vigorous stirring for a specified time (e.g., 2 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by GC.
-
Quenching: After the desired reaction time, cool the mixture to room temperature and carefully quench the reaction by adding a saturated aqueous solution of Na₂CO₃ (2 mL).
-
Workup and Analysis: Extract the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and analyze the product distribution by GC and NMR spectroscopy.
Quantitative Data
The following table summarizes representative data from a study on the zirconocene-catalyzed oligomerization of 1-octene, highlighting the influence of different activators on the product distribution. While this compound was not the primary reagent in this specific study, the data illustrates the type of quantitative results that can be obtained and the importance of the co-catalyst in directing the reaction selectivity.
| Entry | Pre-catalyst (mol%) | Co-catalyst (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Dimer Selectivity (%) |
| 1 | Cp₂ZrCl₂ (0.05) | MMAO-12 (200) | 60 | 2 | >99 | 45 |
| 2 | Cp₂ZrCl₂ (0.05) | TIBA (10) / MMAO-12 (10) | 60 | 2 | >99 | 78 |
| 3 | Cp₂ZrCl₂ (0.05) | TIBA (10) / MMAO-12 (10) / Et₂AlCl (1) | 60 | 2 | >99 | 85 |
Data adapted from a study on zirconocene-catalyzed oligomerization of 1-octene. MMAO-12 = Modified Methylaluminoxane, TIBA = Triisobutylaluminum, Et₂AlCl = Diethylaluminum chloride.
Visualizations
Reaction Pathway
Caption: Proposed catalytic cycle for the zirconocene-catalyzed carbon metallation of α-olefins.
Experimental Workflow
Caption: General experimental workflow for the carbon metallation of α-olefins.
References
Application Notes and Protocols: The Role of Di-(n)-butylmagnesium in Hydrogen Storage Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-(n)-butylmagnesium ((n-Bu)₂Mg) has emerged as a critical precursor in the synthesis of advanced magnesium-based hydrogen storage materials. Its primary application lies in the production of magnesium hydride (MgH₂), a material lauded for its high theoretical hydrogen storage capacity (7.6 wt%). The use of this compound offers a solution-based route to synthesize nanostructured and nanoconfined MgH₂, which circumvents some of the limitations associated with traditional high-temperature and high-pressure synthesis methods. This approach allows for greater control over particle size and morphology, leading to significantly improved hydrogen absorption and desorption kinetics. These application notes provide a comprehensive overview of the role of this compound, detailed experimental protocols, and a summary of the performance of the resulting hydrogen storage materials.
Application of this compound in Hydrogen Storage
The principal application of this compound in this field is as a soluble precursor for the synthesis of magnesium hydride. This method is particularly advantageous for the preparation of nanoconfined MgH₂ within porous scaffolds, such as carbon aerogels. The process involves the infiltration of the porous host material with a this compound solution, followed by a hydrogenation step. This technique results in the formation of highly dispersed MgH₂ nanoparticles within the pores of the scaffold, which enhances the material's performance by:
-
Improving Kinetics: The nanosize of the MgH₂ particles significantly reduces the diffusion path length for hydrogen atoms, leading to faster absorption and desorption rates.[1][2]
-
Enhancing Cycling Stability: The scaffold material acts as a physical barrier, preventing the agglomeration of MgH₂ nanoparticles during repeated hydrogen cycling, which helps to maintain the hydrogen storage capacity over time.[1][2]
-
Lowering Decomposition Temperatures: The thermal decomposition of this compound to form MgH₂ occurs at relatively moderate temperatures.[3][4]
Data Presentation
The following tables summarize the quantitative data related to the use of this compound in the synthesis of hydrogen storage materials.
| Material | Synthesis Method | MgH₂ Loading (wt%) | Reversible H₂ Capacity (wt%) | Number of Cycles | Dehydrogenation Kinetics | Reference |
| MgH₂ in Carbon Aerogel | Infiltration with this compound followed by hydrogenation | 15-17 | ~11.25-12.75 (75% of loading) | 10 | >5 times faster than ball-milled activated MgH₂ | [1] |
| Nanocrystalline MgH₂ | Hydrogenolysis of this compound | - | - | - | Remarkable hydrogen kinetics, far superior to milled or nanoconfined Mg | [5] |
| Precursor | Decomposition Product | Onset Temperature (°C) | Completion Time (minutes) | Conditions | Reference |
| Di-n-butylmagnesium | MgH₂ | ~250 | ~8 | Heating in Ar | [3] |
| MgH₂ | Mg metal | ~384 | ~48 | Heating in Ar | [3] |
| sec-Butyl n-butylmagnesium | - | ~50 | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of Nanoconfined MgH₂ in a Carbon Aerogel Scaffold
This protocol describes the synthesis of magnesium hydride nanoparticles confined within a porous carbon aerogel scaffold using this compound as a precursor.
Materials:
-
Carbon aerogel monoliths
-
1.0 M this compound solution in heptane
-
Anhydrous heptane
-
High-purity hydrogen gas (H₂)
-
High-purity argon gas (Ar)
Equipment:
-
Glovebox with an inert atmosphere (e.g., argon)
-
Schlenk line
-
High-pressure reactor (Sieverts-type apparatus)
-
Tube furnace
-
Vacuum pump
Procedure:
-
Scaffold Preparation: Dry the carbon aerogel monoliths under vacuum at a temperature above 100°C for several hours to remove any adsorbed water and gases.
-
Infiltration: a. Inside an argon-filled glovebox, place the dried carbon aerogel monoliths in a vial. b. Add the 1.0 M this compound solution to the vial, ensuring the monoliths are fully submerged. c. Seal the vial and allow the infiltration to proceed for at least 48 hours to ensure complete penetration of the precursor into the pores.
-
Drying: a. After infiltration, remove the monoliths from the solution and allow excess solution to drain. b. Dry the infiltrated monoliths under a dynamic vacuum or a flow of inert gas at room temperature to remove the solvent. This step should be performed carefully to avoid premature decomposition of the precursor.
-
Hydrogenation (Activation): a. Place the dried, infiltrated monoliths into the sample holder of a high-pressure reactor. b. Pressurize the reactor with high-purity hydrogen gas to a pressure of 50-55 bar.[2] c. Heat the reactor to 170°C and maintain these conditions for several hours to ensure the complete conversion of this compound to MgH₂.[2] The chemical reaction is: (n-C₄H₉)₂Mg + 2H₂ → MgH₂ + 2C₄H₁₀.
-
Characterization: a. After cooling to room temperature and venting the hydrogen, the sample is ready for characterization. b. The hydrogen storage properties (capacity, kinetics, and cycling stability) can be measured using a Sieverts-type apparatus.
Protocol 2: Thermal Decomposition of this compound
This protocol describes the experimental setup for studying the thermal decomposition of this compound to form MgH₂.
Materials:
-
1.0 M this compound solution in heptane
-
High-purity argon gas (Ar)
Equipment:
-
In-situ X-ray diffraction (XRD) system equipped with a heating stage and a gas analysis system (e.g., mass spectrometer).
-
Glovebox with an inert atmosphere.
Procedure:
-
Sample Preparation: a. Inside an argon-filled glovebox, load a small amount of the this compound solution into the sample holder of the in-situ XRD cell. b. Evaporate the solvent under a gentle stream of argon.
-
In-situ XRD Analysis: a. Seal the sample holder and transfer it to the in-situ XRD instrument. b. Begin collecting XRD patterns at room temperature to obtain a baseline. c. Start heating the sample at a controlled rate (e.g., 5°C/min) under a continuous flow of argon.[3] d. Simultaneously, monitor the evolved gases using a mass spectrometer. e. Continue collecting XRD patterns and mass spectrometry data as the temperature increases to observe the phase transformations. f. The transformation of this compound to MgH₂ is expected to occur around 250°C, accompanied by the release of butane.[3] g. Further heating to around 384°C will result in the decomposition of MgH₂ to Mg metal and H₂.[3]
Visualizations
References
- 1. The synthesis and hydrogen storage properties of a MgH(2) incorporated carbon aerogel scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. pnnl.gov [pnnl.gov]
- 5. Understanding H2 Evolution from the Decomposition of Dibutylmagnesium Isomers Using in-Situ X-ray Diffraction Coupled with Mass Spectroscopy | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Di-(n)-butylmagnesium Grignard Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and success of Di-(n)-butylmagnesium Grignard reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from a standard n-butylmagnesium halide Grignard reagent?
This compound ((n-Bu)₂Mg) is a diorganomagnesium compound. In solution, Grignard reagents, typically denoted as RMgX, exist in a complex equilibrium known as the Schlenk equilibrium. This equilibrium involves the diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂). The formation of (n-Bu)₂Mg can be favored under certain conditions, and it can be prepared directly or formed in situ from n-butylmagnesium halides.
Q2: My this compound Grignard reaction is not initiating. What are the common causes and solutions?
Failure to initiate is a frequent problem, primarily due to the passivating layer of magnesium oxide on the magnesium metal surface. This layer prevents the reaction between the magnesium and the n-butyl halide.
Solutions:
-
Magnesium Activation: The magnesium surface must be activated. Common methods include:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod or using a magnetic stir bar to grind them against the flask can expose a fresh, unoxidized surface.
-
Chemical Activation: The use of activating agents is highly effective. Small amounts of iodine (I₂), 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAL-H) can be used to clean the magnesium surface and initiate the reaction.[1]
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and solvents are anhydrous.
-
Gentle Heating: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. However, be cautious as the reaction is exothermic.
Q3: What is the Wurtz coupling side reaction and how can I minimize it?
The Wurtz coupling is a major side reaction where a newly formed Grignard reagent molecule reacts with a molecule of the unreacted n-butyl halide to form octane (B31449) (R-R). This side reaction consumes both the starting material and the desired Grignard reagent, thus lowering the yield.[2]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition of Alkyl Halide: A slow, controlled addition of the n-butyl halide solution prevents a high local concentration, reducing the likelihood of the Grignard reagent reacting with the halide.[2]
-
Temperature Control: Elevated temperatures can increase the rate of the Wurtz coupling reaction. Maintaining a moderate and controlled temperature is crucial.[2]
-
Choice of Solvent: The solvent can influence the extent of Wurtz coupling. For some substrates, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to reduce the formation of Wurtz byproducts compared to Tetrahydrofuran (THF).[3]
Q4: How do I determine the concentration of my prepared this compound solution?
The concentration of active Grignard reagent should be determined by titration before use. Several methods are available:
-
Iodine Titration: A common method involves titrating the Grignard reagent against a solution of iodine in the presence of lithium chloride. The endpoint is the disappearance of the iodine color.
-
Titration with a Protic Solvent: Titration with a known concentration of a protic compound like sec-butanol or diphenylacetic acid in the presence of an indicator such as 1,10-phenanthroline (B135089) can also be used.[2]
Troubleshooting Guides
Problem: Low Yield of the Desired Product
| Symptom | Potential Cause | Recommended Solution |
| Reaction did not initiate or was very sluggish. | Inactive magnesium surface. | Activate the magnesium using iodine, 1,2-dibromoethane, or mechanical grinding. Ensure fresh, high-quality magnesium turnings are used. |
| Significant amount of octane byproduct detected. | Wurtz coupling side reaction. | Add the n-butyl halide solution slowly and maintain a controlled reaction temperature. Consider using 2-MeTHF as the solvent.[2][3] |
| Starting materials are recovered after the reaction. | Presence of moisture in reagents or glassware. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Low reactivity of the n-butyl halide. | Consider using n-butyl bromide instead of n-butyl chloride, as the C-Br bond is weaker and more reactive. | |
| Inaccurate concentration of the Grignard reagent. | Titrate the Grignard reagent solution before use to determine its exact molarity. |
Data Presentation
Table 1: Effect of n-Butyl Halide on Grignard Reaction Yield
| n-Butyl Halide | Relative Reactivity | Typical Yield Range | Notes |
| n-Butyl Bromide | High | 80-95% | More reactive due to the weaker C-Br bond, leading to easier initiation and higher yields. |
| n-Butyl Chloride | Moderate | 70-85% | Less reactive than the bromide, may require more stringent activation of magnesium and longer reaction times.[4] |
Table 2: Comparison of Solvents for Grignard Reactions
| Solvent | Key Properties | Impact on Reaction | Typical Yield |
| Tetrahydrofuran (THF) | Higher boiling point (66 °C), good solvating power. | Often leads to faster reaction rates. May increase Wurtz coupling for some substrates.[2] | Good to Excellent |
| Diethyl Ether (Et₂O) | Lower boiling point (34.6 °C). | Generally results in less Wurtz coupling compared to THF.[2] | Good to Excellent |
| 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point (80 °C), lower water solubility than THF. | Can improve yields and reduce Wurtz coupling. Easier work-up due to phase separation with water.[3][5] | Often higher than THF |
Experimental Protocols
Detailed Protocol for the Preparation of this compound
This protocol describes the in-situ formation of the Grignard reagent followed by its use in a subsequent reaction.
Materials:
-
Magnesium turnings
-
n-Butyl bromide (or n-butyl chloride)
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (for activation)
-
Substrate for reaction (e.g., an aldehyde or ketone)
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Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Reaction flask, dropping funnel, reflux condenser, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and a gas inlet for an inert atmosphere.
-
-
Magnesium Activation:
-
Place the magnesium turnings in the reaction flask.
-
Add a small crystal of iodine.
-
Gently heat the flask under a stream of inert gas until the purple iodine vapor is observed, then allow it to cool.
-
-
Grignard Reagent Formation:
-
Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Prepare a solution of n-butyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the n-butyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy gray solution.
-
Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Substrate:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of the substrate in anhydrous diethyl ether in the dropping funnel.
-
Add the substrate solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography.
-
Visualizations
Caption: Experimental workflow for a this compound Grignard reaction.
Caption: Troubleshooting decision tree for low yield in Grignard reactions.
References
minimizing side reactions with Di-(n)-butylmagnesium
Welcome to the Technical Support Center for di-(n)-butylmagnesium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, with the chemical formula [CH₃(CH₂)₃]₂Mg, is an organometallic compound, specifically a Grignard reagent. It is commercially available as a solution, typically in heptane.[1] It serves as a useful reagent in organic synthesis for creating other organomagnesium compounds.[1] Key applications include its use as a catalyst for synthesizing enantioenriched nitrogen-containing heterocyclic derivatives and as a reagent for the deprotection of thioethers.[2]
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is a pyrophoric liquid, meaning it can ignite spontaneously in air.[3] It also reacts violently with water, releasing flammable gases that can ignite.[3][4] It is corrosive and can cause severe skin burns and eye damage.[3] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).[3][4]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, under an inert gas like nitrogen.[3][4] It is crucial to protect it from moisture and air.[3]
Troubleshooting Guide: Minimizing Side Reactions
This guide addresses common side reactions encountered when using this compound and provides strategies to mitigate them.
Issue 1: Low yield of desired alcohol product with recovery of starting ketone.
-
Possible Cause: Enolization. This compound is a strong base and can deprotonate the α-carbon of a ketone, especially sterically hindered ketones, to form an enolate. This is often a competing reaction with the desired nucleophilic addition.
-
Troubleshooting Strategies:
-
Temperature Control: Lowering the reaction temperature generally favors the addition reaction over enolization.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reactions as its higher polarity can better solvate and stabilize the Grignard reagent.[5][6]
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly suppress enolization by increasing the nucleophilicity of the organometallic reagent.[7][8][9] This is often referred to as the Luche reduction conditions when used with sodium borohydride, but the principle of enhancing 1,2-addition applies to Grignard reagents as well.
-
Rate of Addition: A slow, dropwise addition of the this compound solution to the ketone can help to keep the concentration of the Grignard reagent low at any given moment, which can disfavor enolization.
-
Issue 2: Formation of a reduced alcohol and butene gas.
-
Possible Cause: β-Hydride Elimination. This compound has hydrogen atoms on the β-carbon relative to the magnesium atom. These can be transferred to the carbonyl carbon, leading to the reduction of the ketone or aldehyde to an alcohol and the formation of 1-butene. This side reaction is more prevalent with sterically hindered ketones.
-
Troubleshooting Strategies:
-
Temperature Control: Like enolization, β-hydride elimination is often more favorable at higher temperatures. Conducting the reaction at lower temperatures can minimize this pathway.
-
Reagent Stoichiometry: Using a minimal excess of this compound can help reduce the incidence of side reactions, including reduction.
-
Substrate Considerations: For substrates that are particularly prone to reduction, consider using a different organometallic reagent that does not possess β-hydrogens, if the experimental design allows.
-
Issue 3: Reaction fails to initiate or proceeds very slowly.
-
Possible Cause 1: Inactive Magnesium (during in-situ preparation). If preparing the Grignard reagent fresh, the surface of the magnesium metal may be coated with magnesium oxide, preventing the reaction.
-
Solution: Activate the magnesium turnings prior to the addition of the alkyl halide. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing of the magnesium.
-
-
Possible Cause 2: Presence of moisture or other acidic protons. This compound is a very strong base and will react with even trace amounts of water, alcohols, or other acidic protons in the reaction flask or on the glassware.
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). All solvents and reagents must be anhydrous.
-
Issue 4: Formation of octane (B31449) as a byproduct.
-
Possible Cause: Wurtz-type coupling. This side reaction, where the Grignard reagent couples with unreacted n-butyl halide, is more of a concern during the synthesis of the reagent itself.
-
Troubleshooting Strategy (during synthesis): Add the n-butyl halide slowly to the magnesium suspension. This maintains a low concentration of the halide, minimizing the chance of it reacting with the already-formed Grignard reagent.
Data on Reaction Condition Optimization
The following table summarizes the effect of various parameters on the outcome of reactions with this compound, based on general principles for Grignard-type reagents.
| Parameter | Condition | Effect on Desired Addition | Effect on Enolization | Effect on β-Hydride Elimination |
| Temperature | Low (e.g., -78°C to 0°C) | Favorable | Minimized | Minimized |
| High (e.g., Room Temp. to Reflux) | Less Favorable | Increased | Increased | |
| Solvent | THF | Generally Favorable | - | - |
| Diethyl Ether | Can be less effective than THF | - | - | |
| Toluene (non-coordinating) | Lower yields without co-solvents | - | - | |
| Additive | CeCl₃ | Significantly Increased | Suppressed | - |
| Steric Hindrance | Low (on ketone/aldehyde) | Favorable | Less likely | Less likely |
| High (on ketone/aldehyde) | Less Favorable | More likely | More likely |
Experimental Protocols
Protocol 1: General Procedure for the Addition of this compound to a Ketone
-
Preparation: Under an inert atmosphere of argon or nitrogen, add a solution of the ketone (1.0 eq.) in anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to the desired temperature (e.g., -78°C or 0°C) using an appropriate cooling bath.
-
Addition: Add the this compound solution (1.0-1.2 eq.) dropwise from the dropping funnel to the stirred ketone solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at the same temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0°C.
-
Work-up: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Protocol 2: Minimizing Enolization using Cerium(III) Chloride
-
CeCl₃ Activation: In a flame-dried flask under an inert atmosphere, add anhydrous cerium(III) chloride (1.2 eq.) and anhydrous THF. Stir the suspension vigorously at room temperature for 2-4 hours to activate the CeCl₃.
-
Cooling: Cool the CeCl₃ suspension to -78°C.
-
Substrate Addition: Add a solution of the ketone (1.0 eq.) in anhydrous THF to the cooled suspension and stir for 30 minutes.
-
Grignard Addition: Add the this compound solution (1.1 eq.) dropwise to the mixture at -78°C.
-
Reaction & Work-up: Follow steps 4-7 from Protocol 1. The presence of CeCl₃ promotes the 1,2-addition pathway, thus minimizing enolization.[9]
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing reaction pathways for this compound with a ketone.
Caption: A troubleshooting guide for low-yielding reactions.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 3. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. brainly.com [brainly.com]
- 6. Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
safe handling and quenching procedures for Di-(n)-butylmagnesium
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for Di-(n)-butylmagnesium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a highly reactive organometallic reagent.[1][2] Its primary hazards include:
-
Pyrophoric: It can ignite spontaneously on contact with air.[3]
-
Water-Reactive: It reacts violently with water, releasing flammable gases that can ignite spontaneously.[3][4][5]
-
Corrosive: It causes severe skin burns and eye damage.[3][4]
Q2: What are the proper storage conditions for this compound?
A2: this compound should be stored in a cool, dry, well-ventilated area, away from sources of ignition.[3][4] The container must be kept tightly closed and under an inert atmosphere, such as nitrogen.[3][4] It is designated for storage in a flammables area.[4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: The following PPE is mandatory:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield.[3][6]
-
Skin Protection: Flame-resistant lab coat and impervious gloves (neoprene or nitrile rubber are suitable).[3][6]
-
Respiratory Protection: Work should be conducted in a chemical fume hood.[4] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Sparking or smoking upon exposure to air. | The material is pyrophoric. | Immediately cover the material with dry sand, dry clay, or an approved Class D fire extinguisher.[4] Do NOT use water.[4] Ensure all work is conducted under a robust inert atmosphere. |
| Violent reaction or fire during quenching. | The quenching agent was added too quickly or is too reactive for the initial step. | Always start quenching with a less reactive solvent like isopropanol (B130326) and add it slowly while cooling the reaction vessel in an ice bath.[7] Never start with water.[4][7] |
| Pressure buildup in the reaction vessel during quenching. | Flammable gas (butane) is being evolved.[5] | Ensure the reaction is not conducted in a sealed vessel. Use a bubbler or a similar setup to safely vent the evolved gases.[7] |
| Container shows signs of degradation or has a damaged seal. | The container integrity has been compromised, increasing the risk of exposure to air or moisture. | Do not handle the container. Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal of compromised reactive chemical containers. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C8H18Mg[1] |
| Molecular Weight | 138.53 g/mol [1] |
| Appearance | Waxy solid (pure), commercially available as a solution in heptane (B126788).[1][2] |
| Density | ~0.713 g/mL at 25 °C (for 1.0M solution in heptane) |
| Flash Point | -6 °C (21.2 °F) - closed cup |
| Storage Temperature | 2-8°C[1][8] |
Experimental Protocols
Safe Handling of this compound
-
Preparation:
-
Ensure a Class D fire extinguisher, dry sand, or dry clay is readily accessible.[4]
-
Work must be performed in a certified chemical fume hood.[4]
-
All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Ensure an inert gas supply with a bubbler is set up.
-
-
Procedure:
-
Wear all required PPE (flame-resistant lab coat, safety goggles, face shield, and appropriate gloves).[3]
-
Before use, purge the reaction vessel and transfer lines with an inert gas.
-
Use syringe or cannula techniques for transferring the this compound solution.
-
Maintain a positive pressure of inert gas throughout the handling process.
-
All transfers and reactions should be carried out under an inert atmosphere.[4]
-
Avoid contact with air and moisture at all times.[5]
-
Quenching of this compound
This procedure should be performed with extreme caution.
-
Preparation:
-
The quenching process must be conducted in a chemical fume hood.[7]
-
The reaction flask should be placed in an ice bath to manage heat generation.[7]
-
An inert atmosphere (nitrogen or argon) should be maintained over the solution during the initial quenching steps.[7]
-
Have a Class D fire extinguisher or dry sand readily available.
-
-
Procedure:
-
Dilute the this compound solution with an inert, anhydrous solvent (e.g., heptane or toluene) to reduce its concentration.
-
While stirring the diluted solution under an inert atmosphere and cooling it in an ice bath, slowly add a less reactive alcohol, such as isopropanol, dropwise.[7]
-
After the initial vigorous reaction subsides with the addition of isopropanol, a more reactive alcohol like ethanol (B145695) can be slowly added.
-
Following the ethanol addition and cessation of gas evolution, methanol (B129727) can be slowly added.
-
Finally, after ensuring the reaction is no longer exothermic, water can be cautiously added dropwise.[7]
-
Once the quenching is complete, the resulting mixture can be neutralized with a dilute acid (e.g., citric acid or acetic acid) before disposal.[7]
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Stepwise procedure for quenching this compound.
References
- 1. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 2. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. chembk.com [chembk.com]
Technical Support Center: Purification of Products from Di-(n)-butylmagnesium Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in purifying products from reactions involving di-(n)-butylmagnesium.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: Common impurities typically include unreacted starting materials, magnesium salts (e.g., magnesium halides and alkoxides), and byproducts from side reactions.[1][2] The primary byproduct is often butane, formed from the reaction of this compound with any trace amounts of water or other protic sources.[1][3] Wurtz-type coupling products can also occur, where the Grignard reagent reacts with the remaining alkyl halide.[3]
Q2: What is the purpose of "quenching" the reaction, and what are the standard quenching agents?
A2: Quenching serves to neutralize any unreacted this compound and to protonate the magnesium alkoxide intermediate to form the desired alcohol product.[1][4] The choice of quenching agent is critical. For most standard reactions yielding secondary or tertiary alcohols, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is preferred as it is a weak acid and helps minimize side reactions.[1][5] For more robust products, dilute strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be used to both protonate the product and effectively dissolve the resulting magnesium salts.[1]
Q3: How can I effectively remove the magnesium salts that precipitate during the workup?
A3: Magnesium salts are typically removed during the aqueous workup. After quenching, the salts are dissolved in the aqueous layer.[1][6] The product is extracted into an organic solvent (like diethyl ether or ethyl acetate), and the layers are separated.[5] If the salts are particularly fine and cause emulsions, the entire mixture can be filtered through a pad of Celite before separation.[1][7] For non-aqueous conditions, one might try dissolving the crude product in a solvent like acetonitrile (B52724) and adding an anti-solvent (e.g., ether) to precipitate the magnesium salts.[7]
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several issues:
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Incomplete Reagent Formation: Moisture or an oxide layer on the magnesium can prevent the Grignard reagent from forming efficiently.[1]
-
Premature Quenching: The highly reactive this compound may have been quenched by trace water in the solvent or on the glassware before it could react with your substrate.[1][3][8]
-
Side Reactions: Wurtz coupling or other side reactions can consume the Grignard reagent.[3]
-
Loss During Workup: The product may be partially soluble in the aqueous layer or lost during transfers. Ensure efficient extraction by performing multiple extractions with the organic solvent.[2]
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Persistent Emulsion During Extraction | 1. Formation of fine magnesium salt precipitates that stabilize the oil-water interface.[1] 2. High concentration of reactants or products increasing viscosity. | 1. Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[1][5] 2. Filter the entire mixture through a pad of Celite to remove fine solids before attempting separation.[1] 3. If available, centrifugation is a highly effective method for separating the layers.[1] |
| Product is an Oil Instead of a Solid | 1. Presence of impurities (e.g., unreacted starting material, solvent) that depress the melting point. 2. The product may naturally be an oil at room temperature. | 1. Ensure all solvent has been removed under reduced pressure. 2. Purify the product further using column chromatography to remove impurities.[1] 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9] |
| Product Contaminated with Starting Material | 1. Insufficient this compound was used. 2. The reaction was incomplete due to low temperature or insufficient reaction time. | 1. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the Grignard reagent.[1] 2. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1] 3. Separate the product from the less polar starting material using silica (B1680970) gel column chromatography.[1] |
| Discolored Product (Yellow or Brown) | 1. Presence of colored impurities from starting materials. 2. Side reactions or product degradation. | 1. Treat a solution of the crude product with a small amount of activated carbon, then filter the carbon away.[2] 2. Purify by column chromatography or recrystallization. Colored impurities often have different polarities or solubilities than the desired product.[2] |
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Aqueous Workup/Extraction | Crude | 85-95% | Removes inorganic salts and water-soluble impurities effectively. | Does not separate organic impurities; emulsions can be problematic.[1] |
| Column Chromatography | >99% | 60-85% | High resolution for complex mixtures; separates compounds with different polarities.[10] | Can be time-consuming and requires significant solvent volumes; product can be lost on the column. |
| Recrystallization | >99% | 50-90% | Excellent for obtaining highly pure crystalline solids; cost-effective.[9][11] | Requires a solid product and a suitable solvent; yield can be low if the product has some solubility in the cold solvent.[12] |
| Distillation (Vacuum) | >98% | 70-90% | Effective for large-scale purification of thermally stable liquids.[10] | Requires a thermally stable product; not suitable for non-volatile or heat-sensitive compounds.[10] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol describes the essential steps to isolate the crude product after the reaction is complete.
Methodology:
-
Quenching: Cool the reaction flask to 0 °C in an ice-water bath.[1] Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[5] Continue the addition until no further exothermic reaction is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the product and form two distinct layers.[5]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Back-Extraction: Extract the aqueous layer again with two more portions of the organic solvent to ensure complete recovery of the product. Combine all organic layers.[5]
-
Washing: Wash the combined organic layers sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water and break any minor emulsions.[5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[5][13] Swirl the flask; add more drying agent until it no longer clumps together.
-
Isolation: Filter the solution to remove the drying agent.[14] Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
Protocol 2: Purification by Flash Column Chromatography
This method is used to separate the desired product from organic impurities.
Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent (solvent system), typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The ideal system should provide good separation of the product from impurities, with an Rf value for the product of around 0.3.[10]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column, ensuring an even and compact bed without air bubbles.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.[10]
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure (using air or nitrogen) to push the solvent through the column.[10]
-
Fraction Collection: Collect the eluting solvent in a series of tubes or flasks.[1]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Diagram 1: General Purification Workflow.
Caption: Diagram 2: Troubleshooting Emulsions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. US20050085680A1 - Method for industrial decontamination - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Home Page [chem.ualberta.ca]
- 10. benchchem.com [benchchem.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. benchchem.com [benchchem.com]
optimizing temperature conditions for Di-(n)-butylmagnesium reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing temperature conditions for reactions involving Di-(n)-butylmagnesium. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for initiating and running reactions with this compound?
A1: The optimal temperature can vary depending on the specific reaction. For the synthesis of this compound itself, reaction temperatures can range from 30°C to 100°C.[1] In other applications, such as halogen-magnesium exchange, low temperatures are often crucial.[2] For Grignard-type reactions, it's common to initiate the reaction at room temperature and then maintain a gentle reflux. For greater control and to minimize side reactions, conducting the reaction at lower temperatures, such as between 0°C and 10°C, is often recommended.[3]
Q2: What are the consequences of poor temperature control?
A2: Improper temperature control can lead to several issues. Excessively high temperatures can cause vigorous, difficult-to-control exothermic reactions.[3] This can also lead to an increase in side reactions, such as Wurtz coupling, which reduces the yield of the desired product.[3] Furthermore, the stability of related organometallic compounds can be compromised at elevated temperatures; for instance, sec-butyl n-butylmagnesium shows increased lability and decomposes at temperatures as low as 50°C.[2]
Q3: My reaction with this compound is not starting. Could temperature be the issue?
A3: Yes, temperature can be a factor in reaction initiation. While some reactions are initiated at room temperature or slightly above, others may require gentle warming to start.[3] However, failure to initiate is more commonly due to an inactive magnesium surface (oxide layer), moisture in the glassware or solvent, or impure reagents.[3]
Q4: What is the thermal decomposition temperature of this compound?
A4: this compound begins to convert to magnesium hydride (MgH₂) at approximately 250°C.[2][4] This decomposition process is completed in about 8 minutes at this temperature.[4] The subsequent decomposition of MgH₂ to magnesium metal occurs at around 384°C.[2][4]
Q5: How should this compound solutions be stored?
A5: this compound solutions should be stored in a cool, dry place, typically between 2-8°C, in a tightly closed container under an inert atmosphere like nitrogen.[5][6][7] It is crucial to keep it away from sources of ignition and moisture, as it reacts violently with water.[5][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, with a focus on temperature-related causes and solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction Fails to Initiate | - Reaction temperature is too low.- Inactive magnesium surface (oxide layer).[3]- Presence of moisture in glassware or solvents.[3] | - Gently warm a small spot of the flask with a heat gun.- Activate the magnesium surface with a crystal of iodine or a few drops of 1,2-dibromoethane.[3]- Ensure all glassware is flame-dried and solvents are rigorously anhydrous.[3] |
| Exothermic Reaction is Too Vigorous and Uncontrollable | - Rate of reagent addition is too fast.- Insufficient cooling of the reaction vessel.[3]- High concentration of reagents. | - Add the reagent dropwise using an addition funnel to maintain a steady, controllable temperature.- Utilize an ice bath or cryocooler to maintain the desired low temperature.[3]- Ensure an adequate volume of solvent is used to help dissipate the heat generated. |
| Low Yield of Desired Product | - Reaction temperature is too high, leading to side reactions (e.g., Wurtz coupling).[3]- Incomplete reaction due to insufficient reaction time or low temperature.- Hydrolysis of the organomagnesium compound by moisture. | - Maintain a consistently low reaction temperature to minimize the formation of byproducts.[3]- Allow the reaction to stir for a sufficient duration after reagent addition is complete.- Operate under a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon).[5] |
| Formation of Significant Byproducts | - Elevated reaction temperatures promoting side reactions.[9]- Ether cleavage by organolithium intermediates at higher temperatures in certain synthesis routes.[9] | - Strictly control the reaction temperature, keeping it as low as feasible for the specific transformation.- If applicable to the synthesis method, maintain temperatures between 0°C to 60°C to limit undesirable secondary reactions.[9] |
Quantitative Data Summary
The following table summarizes key temperature-related parameters for this compound and its reactions.
| Parameter | Temperature/Range | Context | Source(s) |
| Storage Temperature | 2°C to 8°C | Recommended for commercial solutions in heptane. | [6][7] |
| Synthesis Temperature | 30°C to 100°C | For the preparation of this compound from 2-chlorobutane (B165301) and n-butyllithium. | [1] |
| Decomposition to MgH₂ | ~250°C | Thermal decomposition of this compound begins. | [2][4] |
| Decomposition to Mg Metal | ~384°C | Decomposition of the intermediate MgH₂. | [2][4] |
| sec-butyl n-butylmagnesium Decomposition | Starts at 50°C | Indicates increased lability of the sec-butyl isomer. | [2] |
| Controlled Grignard Reaction | 0°C to 10°C | Recommended range to minimize side reactions. | [3] |
Experimental Protocols
General Protocol for a Reaction Utilizing this compound (e.g., Halogen-Magnesium Exchange)
This protocol provides a generalized methodology with an emphasis on temperature management.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum for reagent addition.
-
Ensure the entire system is under a positive pressure of dry nitrogen.[5]
-
-
Reagent Preparation:
-
Dissolve the substrate (e.g., an aryl halide) in a suitable anhydrous solvent (e.g., THF, toluene) within the reaction flask.
-
-
Controlling Reaction Temperature:
-
Cool the reaction vessel to the desired starting temperature (e.g., -10°C to 0°C) using an appropriate cooling bath (ice-salt, dry ice-acetone).
-
Slowly add the this compound solution dropwise via syringe or an addition funnel. Monitor the internal temperature closely throughout the addition. The rate of addition should be adjusted to maintain the internal temperature within a narrow range (e.g., ±2°C) of the target.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the mixture to stir at the controlled temperature for a specified period to ensure the reaction goes to completion.
-
Quench the reaction by slowly adding a suitable reagent (e.g., saturated aqueous NH₄Cl solution) while maintaining cooling, as the quenching process can also be exothermic.
-
-
Work-up:
-
Allow the mixture to warm to room temperature before proceeding with extraction and purification of the product.
-
Visualizations
Caption: Troubleshooting decision tree for this compound reactions.
Caption: Logical relationship between temperature and key reaction outcomes.
References
- 1. CN101362772A - The preparation method of dibutylmagnesium - Google Patents [patents.google.com]
- 2. Buy Dibutylmagnesium | 1191-47-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. echemi.com [echemi.com]
- 9. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]
managing air and moisture sensitivity of Di-(n)-butylmagnesium
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe and effective management of Di-(n)-butylmagnesium, a highly reactive organometallic reagent. Due to its pyrophoric nature and extreme sensitivity to air and moisture, strict adherence to proper handling protocols is critical for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound ([CH₃(CH₂)₃]₂Mg) is an organometallic compound, often classified as a Grignard-type reagent.[1] Its high reactivity stems from the highly polarized carbon-magnesium bond, which makes the butyl groups strongly nucleophilic and basic. The pure substance is a waxy solid, but it is almost always supplied and used as a solution in an inert hydrocarbon solvent like heptane (B126788) or hexanes.[2][3] This reagent is pyrophoric, meaning it can ignite spontaneously upon contact with air, and it reacts violently with water and other protic solvents to release flammable gases.[1][4][5]
Q2: What are the primary hazards associated with this compound?
The main hazards are:
-
Pyrophoricity: Spontaneous ignition when exposed to air.[5]
-
Extreme Water Reactivity: Reacts violently with water and moisture, liberating flammable gases that can ignite.[4][6][7]
-
Corrosivity: Can cause severe skin burns and eye damage.[8]
-
Organ Damage: May cause damage to the central nervous system.[8]
Q3: What is the correct Personal Protective Equipment (PPE) for handling this reagent?
Proper PPE is mandatory. This includes:
-
Flame-resistant (FR) lab coat: Must be worn fully buttoned.[9][10]
-
Safety goggles and/or a full-face shield: To protect against splashes.[11]
-
Appropriate gloves: A common practice is to wear nitrile gloves underneath neoprene or other chemically resistant gloves. For handling larger quantities, fire-retardant gloves are recommended.[10]
-
Natural fiber clothing: Cotton or wool clothing should be worn under the lab coat, as synthetic fibers can melt and adhere to the skin in a fire.[9][12]
Q4: How should this compound be stored?
Proper storage is crucial to maintain its integrity and for safety.
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[6][13] The recommended storage temperature is typically 2-8°C.[14]
-
The container must be kept tightly sealed and stored under an inert atmosphere, such as nitrogen or argon.[6]
-
Do not store with flammable materials or in a standard flammable solvents cabinet.[15]
Q5: What should I do in the event of a fire?
DO NOT USE WATER. [6] Water will react violently and intensify the fire.
-
Use a Class D fire extinguisher, which is specifically designed for combustible metal fires.
-
Alternatively, smother the fire with dry sand, dry clay, or powdered limestone (calcium carbonate).[6]
Q6: How should I handle a spill?
-
Immediately alert personnel in the area and remove all ignition sources.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6]
-
Use non-sparking tools for cleanup.[6]
-
The collected material should be quenched carefully (see disposal protocol) before being placed in a sealed container for hazardous waste disposal. Do not expose the spilled material to water.[6]
Q7: How do I properly dispose of excess reagent and contaminated materials?
Excess (unreacted) this compound and any solvent used for rinsing (rinsate) are extremely hazardous and must be neutralized (quenched) before disposal. A container with residual reagent should never be opened to the atmosphere.[12][15]
-
The quenching process must be done carefully under an inert atmosphere in a flask equipped with a cooling bath.[12]
-
The reagent or rinsate should be diluted with an inert hydrocarbon solvent (like toluene).[9]
-
A less reactive alcohol, such as isopropanol (B130326), is added slowly and dropwise to the cooled solution.[12]
-
Once the initial vigorous reaction subsides, a more reactive alcohol like methanol (B129727) can be added, followed finally and cautiously by water to ensure complete neutralization.[12]
-
The resulting mixture can then be disposed of as hazardous chemical waste according to your institution's protocols.[10]
Troubleshooting Guide
Problem: My reaction failed or resulted in a very low yield.
-
Possible Cause: The this compound reagent may have degraded due to exposure to air or moisture, significantly lowering its concentration of active species.
-
Solution: The concentration of organometallic reagents can decrease over time, even with careful handling. It is crucial to determine the accurate molarity of the solution via titration before use. This ensures precise stoichiometry in your reaction. See Protocol 2 for a reliable titration method. Also, ensure all glassware was rigorously dried and the reaction was assembled and maintained under a positive pressure of inert gas.
Problem: The reagent ignited during transfer.
-
Possible Cause: A leak in the transfer system (e.g., a poorly fitting syringe or a crack in the needle) allowed the reagent to come into contact with air.
-
Solution: Always inspect your transfer equipment (syringes, needles, cannulas) for damage before use. Ensure all connections are secure. Use proper syringe and cannula techniques as detailed in Protocol 1 to maintain an inert atmosphere throughout the transfer process. Perform a "dry run" without the reagent to familiarize yourself with the process.[15]
Problem: My experimental results are inconsistent between batches.
-
Possible Cause: The concentration of the this compound solution is not accurately known and varies from bottle to bottle or over time.
-
Solution: Do not rely on the concentration stated on the manufacturer's label. Titrate the reagent upon receiving a new bottle and re-titrate periodically, especially if the bottle has been opened multiple times.[16] Keeping a log of the titration results for each bottle can help track its stability.
Data Presentation
Table 1: Physical and Safety Properties of this compound Solutions
| Property | Value | Source(s) |
| Chemical Formula | [CH₃(CH₂)₃]₂Mg | [3] |
| Appearance | Waxy white solid (pure); solution in solvent | [3] |
| Common Solvents | Heptane, Hexanes, Ether | [8] |
| Typical Concentration | 0.5 M to 1.0 M | [6] |
| Density (1.0 M in Heptane) | ~0.713 g/mL at 25 °C | |
| Flash Point | -6 °C (21.2 °F) | [4] |
| Storage Temperature | 2-8 °C under inert gas | [14] |
| Hazard Codes | F+ (Highly Flammable), C (Corrosive) | [2] |
| UN Number | 3399 (Organometallic substance, liquid, water-reactive, flammable) | [2] |
Table 2: Comparison of Common Titration Methods for Reagent Quantification
| Method | Indicator(s) | Endpoint Observation | Pros | Cons | Source(s) |
| Watson & Eastham | 1,10-Phenanthroline | Disappearance of violet complex | Accurate; not affected by basic hydrolysis byproducts | Requires careful handling of solid indicator and titrant | [16] |
| Diphenylacetic Acid | Diphenylacetic acid | Appearance of a persistent yellow color | Simple and effective | Endpoint can be subjective | [16] |
| Iodine Titration | Iodine (acts as reactant) | Disappearance of brown I₂ color to colorless/yellow | Relatively straightforward | [17] | |
| Acid/Base (Post-Quench) | Standard pH indicator | Color change after quenching with water and titrating with acid | Simple concept | Non-selective; titrates all basic species, not just active reagent | [16][18] |
Experimental Protocols
Protocol 1: Standard Procedure for Transferring this compound
This protocol describes the transfer of the reagent from a Sure/Seal™-type bottle using a syringe.
-
Preparation: Oven or flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen). Assemble the reaction apparatus and ensure it is purged with inert gas.
-
Secure Bottle: Secure the this compound reagent bottle to a clamp on a stand to prevent it from tipping over.[12][15]
-
Pressurize: Gently insert a needle from an inert gas line through the rubber septum on the reagent bottle to create a slight positive pressure. Do not over-pressurize.
-
Prepare Syringe: Take a clean, dry syringe of the appropriate volume fitted with a long needle. Flush the syringe with inert gas 3-5 times.
-
Withdraw Reagent: Insert the needle of the flushed syringe through the septum into the reagent bottle, ensuring the needle tip is below the liquid level. Withdraw the desired volume of reagent slowly. To avoid clogs, do not invert the bottle.[12]
-
Remove Bubbles: Invert the syringe (tip pointing up) and gently push the plunger to expel any gas bubbles back into the reagent bottle headspace.
-
Transfer: Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. Add the reagent to the reaction mixture slowly and dropwise, especially if the reaction is exothermic.[10]
-
Rinse: After transfer, rinse the syringe immediately by drawing up an inert solvent (e.g., the reaction solvent) and discharging it into a separate flask for quenching. Repeat this rinse process three times. The rinsate must be quenched according to Protocol 3 .[9]
Protocol 2: Titration with 1,10-Phenanthroline and Menthol (B31143)
This method is highly recommended for its accuracy.[16]
-
Preparation: In an oven-dried flask under an inert atmosphere, add a small crystal (~1-2 mg) of 1,10-phenanthroline.
-
Dissolve: Add 1-2 mL of anhydrous THF or the solvent of the Grignard reagent to dissolve the indicator. A colorless or pale yellow solution should form.
-
Add Reagent: Add exactly 1.0 mL of the this compound solution to the flask via a clean, dry 1.0 mL syringe. The solution should turn a deep violet color as the reagent complexes with the indicator.
-
Titrate: Titrate the mixture with a known concentration of sec-butanol or a solution of anhydrous menthol in dry THF, adding the titrant dropwise with a syringe.
-
Endpoint: The endpoint is reached when the violet color disappears permanently.
-
Calculate: Use the volume and concentration of the titrant to calculate the molarity of the this compound solution (M₁V₁ = M₂V₂). It is best to perform the titration in duplicate or triplicate and average the results.
Protocol 3: Procedure for Quenching and Disposal
This procedure must be performed in a fume hood, away from flammable materials.
-
Preparation: Select a flask significantly larger than the volume of waste to be quenched. Equip it with a stir bar and place it under an inert atmosphere in an ice/acetone or dry ice/acetone bath.[12]
-
Dilution: Transfer the waste (excess reagent or rinsate) to a dropping funnel. Dilute the waste in the quenching flask with an equal or greater volume of an inert, high-boiling solvent like toluene.[9]
-
Initial Quench: Begin stirring and cooling the diluted waste solution. Slowly add isopropanol from the dropping funnel. A vigorous reaction with gas evolution is expected. Control the addition rate to keep the reaction from becoming too violent.[12]
-
Secondary Quench: Once the addition of isopropanol is complete and the reaction has subsided, switch to slowly adding methanol.
-
Final Quench: After the methanol reaction ceases, slowly and cautiously add water to quench any remaining reactive material.
-
Disposal: Once gas evolution has completely stopped and the flask has returned to room temperature, the neutralized solution can be processed for disposal as hazardous waste according to institutional guidelines.
Visualizations
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Standard experimental workflow for the safe transfer of reagent.
Caption: Step-by-step workflow for safely quenching pyrophoric waste.
References
- 1. CAS 1191-47-5: dibutyl magnesium | CymitQuimica [cymitquimica.com]
- 2. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 3. Dibutylmagnesium - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. Buy Dibutylmagnesium | 1191-47-5 [smolecule.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. americanelements.com [americanelements.com]
- 8. Di-n-butylmagnesium 1M ether and hexanes 1191-47-5 [sigmaaldrich.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. ehs.utexas.edu [ehs.utexas.edu]
- 11. cmu.edu [cmu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. 1191-47-5 CAS MSDS (Di-n-butylmagnesium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. A differential spectrophotometric method for the determination of Grignard reagent concentration - Analyst (RSC Publishing) [pubs.rsc.org]
troubleshooting guide for Di-(n)-butylmagnesium mediated polymerizations
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Di-(n)-butylmagnesium (DnBM) in polymerization experiments. The focus is on addressing specific issues that may arise during the synthesis of polymers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization will not initiate using this compound as the sole initiator for styrene (B11656) or diene monomers. What is the problem?
A1: This is a common issue. This compound (DnBM) by itself is generally not an effective initiator for the anionic polymerization of non-polar vinyl monomers like styrene and butadiene.[1][2] Its primary role is often as a co-catalyst or modifier in conjunction with a more reactive initiator, such as an alkyllithium compound (e.g., n-butyllithium).[1][2] When used alone, the initiation rate is typically too low to start the polymerization process effectively.
Q2: I am observing a broad or bimodal molecular weight distribution (high PDI) when using a DnBM/alkyllithium initiator system. Why is this happening?
A2: A broad or bimodal polydispersity index (PDI) often arises from the presence of multiple active species with different propagation rates. When DnBM is mixed with an alkyllithium initiator, complex equilibria can form between the propagating polymer-lithium species and the dialkylmagnesium.[1] This can lead to the formation of various complexed and uncomplexed active centers, each polymerizing the monomer at a different speed, resulting in distinct polymer chain populations and a broadened or multimodal GPC trace.[1]
Q3: The conversion in my polymerization is very low, even after an extended reaction time. What are the likely causes?
A3: Low conversion can be attributed to several factors:
-
Impure Reagents: DnBM is extremely reactive and will be consumed by trace amounts of water, oxygen, or other protic impurities in your monomer or solvent. This deactivates the initiator before it can react with the monomer. Rigorous purification of all reagents and solvents is critical.
-
Inactive Initiator: The DnBM solution may have degraded due to improper storage or handling. It is highly sensitive to air and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Low Temperature: While lower temperatures can sometimes improve control, excessively low temperatures can slow the propagation rate to a near standstill, leading to poor conversion within a practical timeframe.[4][5]
Q4: How can I control the molecular weight of my polymer when using a DnBM-modified system?
A4: In a well-controlled "living" polymerization, the number-average molecular weight (Mn) is determined by the molar ratio of the monomer consumed to the active initiator.[6][7][8] However, with a DnBM/alkyllithium system, determining the precise concentration of active initiating species can be complex. The "participating factor" of DnBM (the amount that effectively partakes in initiation) can vary.[1][2] As a starting point, calculate the theoretical Mn based on the concentration of the primary initiator (e.g., alkyllithium) and optimize from there by adjusting the monomer-to-initiator ratio in subsequent experiments.
Q5: What are the best practices for handling and storing this compound solutions?
A5: DnBM is a pyrophoric material that reacts violently with water.[3] Strict adherence to safety protocols is mandatory.
-
Handling: Always handle DnBM solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry, gas-tight syringes or cannulas for transfers. Ensure all glassware is rigorously dried.
-
Storage: Store DnBM in a cool, dry place away from ignition sources, in a tightly sealed container, and under a positive pressure of an inert gas like nitrogen or argon.[3]
Data Presentation: Impact of Initiator System on Polymerization
The following table summarizes the qualitative effects of using DnBM as a modifier for alkyllithium-initiated polymerizations compared to using an alkyllithium initiator alone.
| Parameter | Alkyllithium Initiator (Alone) | Alkyllithium / DnBM System | Rationale |
| Initiation | Effective for styrene and dienes | Effective; rate may be retarded | DnBM itself is a poor initiator but forms active complexes with RLi.[1][2] |
| Polymerization Rate | Generally fast | Often retarded (slower) | Complexation of the propagating chain end can reduce its reactivity.[2] |
| Molecular Weight (Mn) | Predictable based on [M]/[I] ratio | Can be controlled, but may deviate from theory | The exact number of active chains formed from the complex can be difficult to predict.[1] |
| PDI (Mw/Mn) | Can be very narrow (<1.1) | Often broader; potentially bimodal | Multiple active species with different propagation rates can coexist in equilibrium.[1] |
| Polybutadiene Microstructure | High 1,4-content in non-polar solvents | Can increase the 1,2-vinyl content | The nature of the active center is modified by the presence of magnesium.[2] |
Experimental Protocols
Detailed Protocol: Anionic Polymerization of Styrene using a n-BuLi / DnBM Initiator System
This protocol describes a general procedure. Ratios and conditions should be optimized for specific molecular weight targets. All procedures must be performed under a dry, inert atmosphere using Schlenk line or glovebox techniques.
1. Reagent Purification:
-
Solvent (Cyclohexane): Stir over CaH₂ for 24 hours, then distill onto a sodium mirror or pass through an activated alumina (B75360) column.
-
Styrene (Monomer): Wash with aqueous NaOH to remove inhibitor, then with deionized water until neutral. Dry over anhydrous MgSO₄, stir over CaH₂ for several hours, and distill under vacuum immediately before use.
2. Reactor Setup:
-
Assemble a glass reactor equipped with a magnetic stir bar and septa.
-
Flame-dry the reactor under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all moisture and air are removed.
3. Polymerization Procedure:
-
Transfer 100 mL of purified, anhydrous cyclohexane (B81311) into the reactor via cannula.
-
Add 10.0 g (96 mmol) of purified styrene monomer to the reactor via a gas-tight syringe.
-
Using a syringe, add the desired amount of this compound solution (e.g., 0.5 mL of a 1.0 M solution in heptane, 0.5 mmol) to the reactor.
-
Initiate the polymerization by adding the primary initiator, n-butyllithium (e.g., 0.625 mL of a 1.6 M solution in hexanes, 1.0 mmol). An orange color, characteristic of the polystyryl anion, should appear.
-
Allow the reaction to stir at a controlled temperature (e.g., 50°C) for the desired time (e.g., 4 hours). The viscosity of the solution will increase as the polymer forms.
4. Termination and Isolation:
-
Quench the reaction by adding a small amount of degassed methanol (B129727) (approx. 2 mL) via syringe. The color of the solution should disappear.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of vigorously stirring methanol (approx. 800 mL).
-
Collect the white, precipitated polystyrene by vacuum filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C to a constant weight.
5. Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the dried polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Visualizations
Troubleshooting Workflow for DnBM Polymerizations
Caption: Troubleshooting decision tree for common issues.
Experimental Workflow for DnBM-Modified Anionic Polymerization
Caption: Step-by-step experimental workflow.
Logical Relationship of Initiator Complexation
Caption: Formation of multiple active species.
References
Technical Support Center: Safely Scaling Up Reactions Involving Di-(n)-butylmagnesium
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with and scaling up reactions involving Di-(n)-butylmagnesium.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns include the pyrophoric nature of this compound, meaning it can ignite spontaneously in air.[1][2] It also reacts violently with water, releasing flammable gases that can ignite.[1][3][4][5] The reactions are often highly exothermic, posing a risk of a runaway reaction if not properly controlled, which can lead to over-pressurization of the vessel and potential explosion.[6][7] The organic solvents typically used, such as heptane (B126788), tetrahydrofuran (B95107) (THF), or diethyl ether, are highly flammable.[8][9]
Q2: My scaled-up reaction is difficult to initiate. What can I do?
A2: Difficulty initiating Grignard-type reactions is a common issue that becomes more critical at scale due to the potential for unreacted reagents to accumulate.[10][11] Here are several activation methods:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium turnings before adding the alkyl halide. These substances react with the magnesium surface to expose fresh, reactive metal.[11]
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the passivating magnesium oxide layer.[11]
-
Entrainment: Use a small amount of a more reactive Grignard reagent, like isopropylmagnesium chloride, to initiate the reaction.[12]
-
Monitoring Initiation: It is crucial to confirm that the reaction has started before adding the bulk of the reagents. Using in-situ monitoring techniques like FTIR can help detect the consumption of the alkyl halide, confirming initiation and preventing its dangerous accumulation.[10]
Q3: How can I effectively control the exotherm of a large-scale reaction?
A3: Controlling the heat generated is critical for safety. Key strategies include:
-
Slow Reagent Addition: Add the this compound solution or the electrophile slowly and in a controlled manner to a cooled solution of the other reactant.[8][11][13] This allows the cooling system to dissipate the heat as it is generated.
-
Adequate Cooling: Use a reactor with a cooling jacket and a sufficiently powerful cooling system. Maintain a low reaction temperature, for example, between -10 °C and 0 °C for certain Grignard additions.[8]
-
Solvent Choice: The choice of solvent can influence heat control. Diethyl ether's low boiling point (34.6 °C) can help manage temperature through reflux cooling, but its high volatility is a fire hazard.[8] THF has a higher boiling point (66 °C), offering a wider operating range, but exotherms might be harder to control.[8]
-
Dilution: Conducting the reaction in a sufficient volume of solvent can help absorb the heat generated.
Q4: What is the correct procedure for quenching a large-scale reaction involving this compound?
A4: A carefully controlled quench is essential for safety.
-
Cooling: Ensure the reaction mixture is cooled to a low temperature (e.g., 0-10 °C) before starting the quench.
-
Slow Addition: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture with vigorous stirring.[8] This is generally preferred over strong acids, which can cause side reactions.[8]
-
Avoid Water/Protic Solvents Directly: Never add water or protic solvents directly to the concentrated Grignard reagent, as this will cause a violent, uncontrolled reaction.[1][4] The quenching agent should be added to the reaction mixture, not the other way around.
-
Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the quenching process.
Q5: I observe the formation of a black, cloudy precipitate during my reaction. Is this normal?
A5: The formation of a cloudy, dark, or black mixture can be an indication of side reactions or decomposition, especially if the reaction is heated for an extended period.[14] While some heterogeneity is expected due to magnesium salts, significant darkening could suggest Wurtz-type coupling or other undesired pathways. It is advisable to monitor the reaction progress by TLC or GC to ensure the main reaction is proceeding as expected and to avoid prolonged heating if not necessary.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Grignard formation.[11]2. Presence of moisture or other protic sources.[8][11]3. Side reactions (e.g., Wurtz coupling).[11][15]4. Degraded this compound reagent.[8] | 1. Use activation methods for magnesium if preparing in situ. Ensure high-quality starting materials.[11]2. Thoroughly dry all glassware and solvents. Maintain a strict inert atmosphere.[8][11]3. Control temperature and addition rates. Consider alternative solvents.[16]4. Titrate the reagent before use to determine its exact concentration.[14] |
| Reaction is Exothermic and Uncontrolled (Runaway) | 1. Addition of reagent is too fast.[11][13]2. Insufficient cooling capacity for the scale.[11]3. Sudden, delayed initiation after significant reagent accumulation.[7][10] | 1. Reduce the addition rate immediately. Use a dropping funnel or syringe pump for controlled addition.[11]2. Ensure the cooling system is functioning and appropriately sized. Stop addition if the temperature rises uncontrollably.[13]3. Add only a small portion of the halide to confirm initiation before proceeding with the full charge.[10] |
| Formation of Side Products | 1. Incorrect stoichiometry.[11]2. High local concentration of reagents.[11]3. Reaction temperature is too high.[8] | 1. Accurately measure all reagents. Use a slight excess of one reactant if it helps to consume the limiting reagent completely.[11]2. Ensure efficient stirring and slow addition to prevent localized "hot spots."3. Maintain the recommended low temperature for the specific reaction.[8] |
Quantitative Data Summary
| Property | This compound | Heptane (Solvent) | Tetrahydrofuran (THF) (Solvent) |
| CAS Number | 1191-47-5[1][17][18] | 142-82-5 | 109-99-9 |
| Appearance | Colorless to yellowish liquid[1] | Colorless liquid | Colorless liquid |
| Density | ~0.730 g/mL (for 0.5M solution in heptane)[4] | ~0.684 g/mL | ~0.889 g/mL |
| Boiling Point | >180 °C (Decomposition)[4] | ~98 °C | ~66 °C[8] |
| Flash Point | Not Available | -4 °C | -14 °C[7] |
| Decomposition Temp. | Begins at ~250 °C (to MgH₂)[17][19] | Not Applicable | Not Applicable |
| Reactivity | Pyrophoric; reacts violently with water and protic solvents.[1][2] | Highly Flammable | Highly Flammable; can form explosive peroxides.[9] |
Note: Properties can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: General Scaled-Up Reaction Setup
-
Glassware Preparation: Ensure all glassware (e.g., jacketed reactor) is thoroughly oven-dried or flame-dried and assembled while hot under a stream of inert gas (nitrogen or argon).[8]
-
Inert Atmosphere: Purge the entire system with the inert gas. Maintain a positive pressure of inert gas throughout the experiment using a bubbler.[8][9]
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents via cannula or under a positive pressure of inert gas. This compound solutions should be handled strictly under inert gas.[9][20]
-
Temperature Control: Equip the reactor with a thermocouple to monitor the internal temperature and a cooling system (e.g., cryostat connected to the reactor jacket).[8][12]
-
Stirring: Use an overhead mechanical stirrer to ensure efficient mixing, which is critical for heat transfer and preventing localized concentration gradients.[12]
Protocol 2: Controlled Addition at Scale
-
Initial Charge: Charge the jacketed reactor with the substrate dissolved in the anhydrous solvent.[8]
-
Cooling: Cool the reactor contents to the desired initial temperature (e.g., -10 °C to 0 °C) before starting the addition.[8]
-
Slow Addition: Add the this compound solution dropwise or via a syringe pump over a prolonged period (e.g., 2-3 hours for a pilot scale).[8]
-
Temperature Monitoring: Continuously monitor the internal temperature. The addition rate should be adjusted to ensure the temperature does not exceed the set limit.[8] If the temperature rises rapidly, stop the addition immediately.[13]
-
Reaction Monitoring: After the addition is complete, monitor the reaction's progress by taking aliquots (quenched carefully) for analysis (e.g., GC, TLC, or NMR) to confirm completion before proceeding to the workup.[8]
Protocol 3: Safe Quenching of a Scaled-Up Reaction
-
Cooling: Once the reaction is complete, cool the reactor contents to 0-10 °C.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Slow Addition: Add the NH₄Cl solution very slowly to the vigorously stirred reaction mixture via an addition funnel.
-
Monitor Temperature and Gas Evolution: Monitor the internal temperature and any gas evolution. Be prepared to slow the addition rate or provide additional cooling if the temperature rises or gas evolution becomes too rapid.
-
Extraction: Once the quench is complete (no further exotherm or gas evolution), the layers can be separated, and the aqueous layer can be extracted with an appropriate organic solvent (e.g., ethyl acetate).[12]
-
Drying and Concentration: Combine the organic layers, dry with an anhydrous salt like sodium sulfate, filter, and concentrate using a rotary evaporator.[12]
Visualizations
Caption: Workflow for Safely Scaling Up this compound Reactions.
Caption: Decision Tree for Troubleshooting Unexpected Exotherms.
Caption: Logical Flow for Emergency Response to a Spill or Fire.
References
- 1. CAS 1191-47-5: dibutyl magnesium | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dchas.org [dchas.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. Di-n-butylmagnesium 1.0M heptane 1191-47-5 [sigmaaldrich.com]
- 19. Understanding H2 Evolution from the Decomposition of Di-butylmagnesium Isomers Using In-situ X-ray Diffraction Coupled with Mass Spectroscopy | Journal Article | PNNL [pnnl.gov]
- 20. chemicalbook.com [chemicalbook.com]
Technical Support Center: Di-(n)-butylmagnesium Reaction Monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in-situ spectroscopy to monitor reactions involving Di-(n)-butylmagnesium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound, with the chemical formula [CH₃(CH₂)₃]₂Mg, is a dialkylmagnesium compound, a type of organometallic or Grignard reagent.[1] It is a highly reactive, colorless to yellowish liquid, often supplied as a solution in solvents like heptane.[1][2] Its primary use is in organic synthesis for forming new carbon-carbon bonds, acting as a potent base, and in polymerization reactions.[1][3][4]
Q2: Why is in-situ spectroscopic monitoring essential for this compound reactions? A2: In-situ monitoring is crucial for several reasons:
-
Safety: These reactions are often highly exothermic, and real-time monitoring helps prevent thermal runaway by tracking reagent accumulation and reaction initiation.[5][6]
-
Air and Moisture Sensitivity: this compound reacts vigorously with water and can ignite spontaneously in air.[1][7][8] In-situ probes allow for reaction monitoring without exposing the sensitive reagents to the atmosphere through sampling.[9]
-
Process Understanding: It provides real-time data on the concentration of reactants, transient intermediates, and products, offering insights into reaction kinetics and mechanisms.[10][11]
-
Quality Control: On-line spectroscopy can ensure product quality and performance on an industrial scale, reducing cycle times by eliminating delays from traditional analysis.[5]
Q3: What are the main safety hazards associated with this compound? A3: this compound is a hazardous material with several risks:
-
Pyrophoric: It can ignite spontaneously upon contact with air.[7]
-
Water Reactivity: It reacts violently with water and other protic solvents, releasing flammable gases like butane.[1][8]
-
Handling: It requires handling under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques like Schlenk lines or gloveboxes.[1] All equipment must be scrupulously dried to avoid uncontrolled reactions.[12]
Q4: Which in-situ spectroscopic techniques are most suitable for monitoring these reactions? A4: The most common and effective techniques are Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each has distinct advantages for monitoring organometallic species in solution.[10][13] FTIR and Raman are vibrational techniques sensitive to changes in chemical bonds, while NMR provides detailed structural information.[13][14]
Troubleshooting Guides
Reaction Initiation & Control
Q5: My reaction won't start. The in-situ spectrum shows only the starting materials. What should I do? A5: Difficulty initiating Grignard-type reactions is a common problem, often due to a passivating magnesium oxide layer or the presence of inhibitors.[12]
-
Check for Moisture: Ensure all glassware was oven- or flame-dried immediately before use and that all solvents and reagents are anhydrous.[12]
-
Magnesium Activation: If you are preparing the reagent in-situ, the magnesium may require activation. Common methods include adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension before adding the alkyl halide.[12][15]
-
Increase Temperature: Gently warming the mixture can sometimes provide the activation energy needed to initiate the reaction. Monitor the temperature closely as the reaction is highly exothermic once it begins.[6]
Q6: The reaction is proceeding too quickly and is difficult to control, leading to a rapid exotherm. How can I manage this? A6: Uncontrolled exotherms are a significant safety hazard.[6]
-
Slow Reagent Addition: Add the limiting reagent dropwise using a syringe pump or an addition funnel to control its concentration in the reactor.[12]
-
Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, dry ice/acetone) to effectively dissipate the heat generated.[12]
-
In-situ Monitoring: Use your spectroscopic probe to monitor the concentration of the added reagent. If its concentration begins to increase without a corresponding increase in product, it indicates an accumulation that could lead to a dangerous runaway reaction. Slow or stop the addition until the reagent is consumed.[5]
Spectroscopic Data Acquisition & Interpretation
Q7: My spectroscopic signal is very noisy. How can I improve the signal-to-noise ratio? A7: A poor signal-to-noise ratio can be caused by several factors related to the probe, sample, or acquisition parameters.
-
Probe Positioning/Fouling: Ensure the spectroscopic probe (e.g., ATR crystal for FTIR, Raman probe window) is fully immersed in the reaction solution and is clean. Solid byproducts can coat the probe surface, attenuating the signal.
-
Mixing: For heterogeneous reactions (e.g., those involving solid magnesium), ensure efficient stirring to maintain a uniform mixture. Inadequate mixing can cause signal fluctuations.[16]
-
Acquisition Parameters: Increase the number of scans or the acquisition time to average out random noise. Be mindful that this reduces the time resolution of your measurement.
-
Laser Power (Raman): For Raman spectroscopy, you may be able to increase the laser power to enhance the signal, but be cautious of potential sample heating or degradation.
Q8: I see unexpected peaks in my spectrum. What could they be? A8: Unexpected peaks can arise from impurities, side reactions, or solvent interactions.
-
Baseline Spectra: Always acquire a spectrum of the reaction solvent and each starting material individually before starting the reaction. This helps in identifying peaks that are not related to the desired chemical transformation.
-
Impurities: this compound is often sold with additives like triethylaluminum (B1256330) to reduce viscosity, or it may contain residual THF from its synthesis. These can appear in your spectra. Toluene is also a common adulterant in Grignard reagents.[17][18][19][20]
-
Side Products: Grignard reagents can participate in side reactions. For example, the Schlenk equilibrium dictates an equilibrium between n-Bu₂Mg and n-BuMgCl if magnesium halides are present.[3] These different species may have distinct spectral signatures.
-
Solvent Degradation: In some cases, highly reactive organometallics can react with the solvent, especially ethers like THF at elevated temperatures.[21]
Q9: How can I quantitatively measure the concentration of my species? A9: Quantitative analysis requires a calibration model or an internal standard.
-
Calibration Curve: Prepare a series of standards with known concentrations of the analyte (reactant or product) and measure their spectral response. Plot the peak height or area against concentration to create a calibration curve.
-
Multivariate Analysis: For complex mixtures with overlapping peaks, chemometric methods like Partial Least Squares (PLS) regression are often necessary.[17][18][19][20] This involves building a model from spectra of mixtures with known compositions.
-
NMR Spectroscopy: NMR is inherently quantitative if acquisition parameters are set correctly (e.g., sufficient relaxation delay). The integral of a peak is directly proportional to the number of nuclei, allowing for determination of relative concentrations without extensive calibration.[14]
Experimental Protocols & Methodologies
General Protocol for In-Situ Reaction Setup
-
Glassware Preparation: Oven-dry all glassware (e.g., three-neck flask, condenser) at >120°C for several hours and assemble it hot under a stream of inert gas (Argon or Nitrogen).[15]
-
Inert Atmosphere: Place the reactor on a Schlenk line or in a glovebox. Maintain a positive pressure of inert gas throughout the experiment.
-
Probe Insertion: Insert the sterilized and dried in-situ spectroscopic probe through a sealed port, ensuring the probe tip is positioned to be fully submerged in the reaction volume and away from the vortex of the stirrer.
-
Solvent & Reagent Addition: Add the anhydrous solvent and initial reagents to the flask via cannula or a gas-tight syringe.
-
Baseline Acquisition: Begin stirring and record a baseline spectrum of the initial mixture before initiating the reaction.
-
Reaction Initiation: Begin the controlled addition of the final reagent (e.g., this compound solution) while continuously acquiring spectra.
-
Monitoring: Monitor the reaction progress by observing the decrease in reactant peaks and the increase in product peaks.
Spectroscopy-Specific Considerations
| Technique | Probe Type | Key Acquisition Parameters | Pros | Cons |
| FTIR | Attenuated Total Reflectance (ATR) | Wavenumber range (e.g., 650-4000 cm⁻¹), number of scans, resolution. | Widely available, excellent for monitoring functional group changes, robust probes.[13] | Water and other polar solvents have strong absorbances that can obscure signals. ATR probes can be susceptible to fouling. |
| Raman | Immersion Probe with Sapphire Window | Laser wavelength (e.g., 785 nm), laser power, exposure time, number of accumulations. | Insensitive to water, ideal for aqueous or slurry reactions.[9][17] Can analyze solids and liquids. Provides information on C-Mg bonds. | Fluorescence from impurities or the sample can overwhelm the Raman signal. Weaker signal than IR. |
| NMR | Flow-tube or immersion probe | Pulse sequence, number of scans, relaxation delay (d1). | Highly specific structural information, inherently quantitative.[14] Excellent for mechanistic studies. | Lower sensitivity, more expensive instrumentation, challenging for heterogeneous mixtures.[14][16] Requires deuterated solvents for locking. |
Visualizations
Diagrams and Workflows
References
- 1. CAS 1191-47-5: dibutyl magnesium | CymitQuimica [cymitquimica.com]
- 2. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy Dibutylmagnesium | 1191-47-5 [smolecule.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents [publica.fraunhofer.de]
- 14. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. Raman Spectral Analysis for Quality Determination of Grignard Reagent [mdpi.com]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. ACADSTAFF UGM [prisma.simaster.ugm.ac.id]
- 21. In situ Grignard Metalation Method, Part II: Scope of the One‐Pot Synthesis of Organocalcium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Di-(n)-butylmagnesium vs n-butyllithium reactivity and basicity
A Comparative Guide to Di-(n)-butylmagnesium and n-Butyllithium: Reactivity and Basicity
For researchers and professionals in drug development and organic synthesis, the choice between organometallic reagents is critical to the success of a chemical transformation. This compound ((n-Bu)₂Mg) and n-butyllithium (n-BuLi) are two powerful reagents, both capable of acting as strong bases and nucleophiles. However, their distinct reactivity profiles, stemming from the nature of their carbon-metal bonds and solution-state structures, dictate their suitability for specific applications. This guide provides an objective comparison of their performance, supported by experimental data and principles.
Structural and Physical Properties
The reactivity of these organometallic compounds is heavily influenced by their structure and the polarity of the carbon-metal bond.
n-Butyllithium (n-BuLi): Due to the large electronegativity difference between carbon (2.55) and lithium (0.98), the C-Li bond is highly polarized, with estimates of charge separation ranging from 55% to 95%.[1][2] For practical purposes, it can often be considered to react as a butyl anion (n-Bu⁻) and a lithium cation (Li⁺).[1][2] In solution, n-BuLi is not a simple monomer. It forms aggregates, which are held together by delocalized covalent bonds.[1][2] The degree of aggregation is solvent-dependent:
-
In hydrocarbon solvents like cyclohexane (B81311) or hexanes, it primarily exists as a hexamer or octamer.[3][4][5]
-
In coordinating ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), it deaggregates into a less reactive tetrameric state.[1][2][3] In the presence of excess THF, it can further deaggregate into a more reactive dimer.[3][5]
The dissociation of these aggregates is often the rate-limiting step in its reactions, and its reactivity is significantly influenced by the solvent and the presence of coordinating ligands.[1]
This compound ((n-Bu)₂Mg): this compound is an organomagnesium compound often used for the synthesis of other organomagnesium compounds.[6][7] It is intrinsically linked to Grignard reagents (R-MgX) through the Schlenk equilibrium.[8][9] In solution, two equivalents of a Grignard reagent are in equilibrium with one equivalent of the dialkylmagnesium compound and one equivalent of magnesium halide (MgX₂).[8]
2 RMgX ⇌ MgR₂ + MgX₂
The position of this equilibrium is influenced by the solvent, temperature, and substituents.[8] The addition of dioxane, for instance, can precipitate the magnesium halide, driving the equilibrium to the right and yielding a solution of the diorganomagnesium compound.[8][9] The C-Mg bond is less polar than the C-Li bond, which generally translates to lower reactivity compared to its organolithium counterpart.[10]
Comparative Data: Physical and Structural Properties
| Property | This compound | n-Butyllithium |
| Chemical Formula | (C₄H₉)₂Mg | C₄H₉Li |
| Molar Mass | 138.54 g/mol [11] | 64.06 g/mol [1] |
| Appearance | Waxy white solid; commercially available as a solution in heptane (B126788) or ethers.[7][11] | Colorless liquid; commercially available as a solution in alkanes (e.g., hexanes).[1][2] |
| Conjugate Acid pKₐ | ~50 (for n-butane) | ~50 (for n-butane)[1][12] |
| Aggregation State | Less prone to high-order aggregation compared to n-BuLi. Exists in equilibrium with RMgX.[8] | Hexamer/Octamer in hydrocarbons.[3][4] Tetramer/Dimer in ethers (e.g., THF).[1][3][5] |
| Bond Polarity | Moderately polar C-Mg bond. | Highly polarized C-Li bond.[1][2] |
Basicity and Reactivity Comparison
While both reagents have conjugate acids with similar pKₐ values, indicating comparable thermodynamic basicity, their kinetic reactivity and selectivity in chemical reactions can differ significantly.
Basicity: Both n-BuLi and (n-Bu)₂Mg are superbases capable of deprotonating a wide range of weak Brønsted acids, including many C-H bonds.[1][13]
-
n-BuLi is arguably the most widely used strong base in organic synthesis for deprotonation reactions, often referred to as metalations.[1][2][14] Its kinetic basicity can be enhanced by additives like tetramethylethylenediamine (TMEDA), which breaks down the aggregates and polarizes the C-Li bond.[1]
-
This compound and related Grignard reagents are also strong bases, but generally considered less basic than n-BuLi.[15] For extremely weak acids, n-BuLi is often the reagent of choice.
Nucleophilicity and Reactivity: The greater ionic character of the C-Li bond makes n-BuLi a more powerful nucleophile than (n-Bu)₂Mg.[10][16] This heightened reactivity is a double-edged sword, offering faster reaction rates but often at the cost of selectivity.
-
Carbonyl Additions: Both reagents add to carbonyl compounds. However, the high reactivity of n-BuLi can lead to side reactions like enolization (acting as a base) or reduction, especially with sterically hindered ketones.[15] Grignard reagents, which are in equilibrium with dialkylmagnesium, are often more chemoselective and provide a better balance of reactivity for these transformations.[15]
-
Halogen-Metal Exchange: n-BuLi is highly effective at halogen-lithium exchange, a reaction that can be a significant undesired pathway when working with substrates containing aryl or vinyl halides.[15] While organomagnesium compounds can undergo this exchange, it is generally slower and less of a concern.
-
Solvent Stability: n-BuLi is known to react with ethereal solvents. For example, it deprotonates THF, leading to ring-opening, a process that is accelerated at temperatures above -20 °C.[1][2] This necessitates conducting many n-BuLi reactions at very low temperatures (e.g., -78 °C).[1] Organomagnesium reagents are generally more stable in ethereal solvents.
-
Polymerization: n-BuLi is a cornerstone of industrial chemistry, where it is widely used as an initiator for the anionic polymerization of dienes like butadiene and isoprene (B109036) to produce elastomers and plastics.[1][2][17]
Comparative Data: Reactivity in Key Organic Reactions
| Reaction Type | This compound | n-Butyllithium |
| Metalation (Basicity) | Strong base, effective for many deprotonations. | Very strong superbase, widely used for metalating weakly acidic C-H bonds.[1][13] Reactivity enhanced by TMEDA.[1] |
| Nucleophilic Addition | Good nucleophile. Generally offers higher chemoselectivity and fewer side reactions with carbonyls.[15] | Powerful nucleophile.[2] Higher reactivity can lead to lower selectivity (e.g., enolization, reduction).[15] |
| Halogen-Metal Exchange | Possible, but generally less facile. | Highly efficient. Can be a major competing side reaction with halogenated substrates.[1][15] |
| Reaction with Ethers | Generally stable in THF and other ethers. | Reacts with THF, especially above -20 °C, requiring low-temperature conditions.[1][2] |
| Polymerization Initiation | Not a primary application. | Widely used as an initiator for anionic polymerization.[1][17] |
Experimental Protocols
Titration of Organometallic Reagents: Gilman Double Titration
Accurate determination of the concentration of active n-BuLi or (n-Bu)₂Mg is crucial for stoichiometry-sensitive reactions. The Gilman double titration method is a reliable technique to quantify the concentration of the active organometallic species.
Objective: To determine the molarity of the active C-M bond (where M is Li or Mg) in a solution.
Materials:
-
Sample of n-BuLi or (n-Bu)₂Mg solution
-
Anhydrous diethyl ether or THF in a sealed bottle
-
Standardized 0.1 M sec-butanol in xylene solution
-
Indicator solution (e.g., 1,10-phenanthroline (B135089) or N-phenyl-1-naphthylamine)
-
Dry, argon-flushed glassware (syringes, needles, flasks)
Procedure:
Part 1: Titration for Total Base Content
-
Into a dry, argon-flushed 125 mL Erlenmeyer flask containing a stir bar, add ~10 mL of anhydrous diethyl ether and 2-3 drops of the indicator.
-
Using a gas-tight syringe, carefully draw an accurate aliquot (e.g., 1.00 mL) of the organometallic solution and add it to the flask. The solution should turn a distinct color due to the indicator complexing with the base.
-
Titrate with the standardized sec-butanol solution until the indicator endpoint (color disappearance) is reached. Record the volume of titrant used (V₁). This volume corresponds to all basic species in the solution (R-M, R-O-M, H-M, etc.).
Part 2: Titration for Non-Alkyllithium/Magnesium Base Content
-
Into a second dry, argon-flushed flask with a stir bar, add ~10 mL of anhydrous ether and a small excess of 1,2-dibromoethane (e.g., 0.5 mL).
-
Draw an identical accurate aliquot (1.00 mL) of the organometallic solution and add it slowly to the DBE/ether mixture. The active organometallic (n-BuLi or (n-Bu)₂Mg) reacts with DBE, while non-nucleophilic bases (like alkoxides) do not.
-
2 R-M + BrCH₂CH₂Br → 2 MBr + CH₂=CH₂ + 2 R-H
-
-
Allow the mixture to stir for 5-10 minutes.
-
Add 2-3 drops of the indicator to this second flask.
-
Titrate with the standardized sec-butanol solution to the same endpoint as in Part 1. Record the volume of titrant used (V₂). This volume corresponds only to the non-carbon-bound, residual bases.
Calculation: The volume of titrant that reacted with the active organometallic is (V₁ - V₂). Molarity of active reagent = [(V₁ - V₂) × Molarity of sec-butanol] / (Volume of aliquot)
Mandatory Visualizations
Logical and Experimental Workflows
Caption: The Schlenk equilibrium in solutions of Grignard reagents.[8]
Caption: Solvent-dependent aggregation of n-butyllithium.[3][5]
Caption: Experimental workflow for the Gilman double titration method.
Conclusion
Both this compound and n-butyllithium are powerful organometallic reagents essential for modern organic synthesis. The choice between them hinges on the specific requirements of the reaction.
-
n-Butyllithium is the reagent of choice when exceptionally strong basicity is required for challenging deprotonations. Its high nucleophilic reactivity is advantageous for reactions like polymerization initiation but demands careful control of conditions, particularly temperature, to mitigate side reactions and solvent degradation.[1][2][15]
-
This compound , and by extension Grignard reagents, represents a milder, more selective alternative.[15] It provides a better balance for nucleophilic additions to sensitive carbonyl-containing substrates and is more tolerant of a wider range of functional groups and reaction temperatures.
For drug development professionals and researchers, understanding these nuanced differences in reactivity and selectivity is key to designing robust, efficient, and high-yielding synthetic routes.
References
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Does n‑Butyllithium Look Like in Solution? - ChemistryViews [chemistryviews.org]
- 6. ジ-n-ブチルマグネシウム 溶液 1.0 M in heptane | Sigma-Aldrich [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Organomagnesium and lithium | PPT [slideshare.net]
- 11. Dibutylmagnesium - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 14. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Page loading... [guidechem.com]
A Comparative Analysis of Di-(n)-butylmagnesium and Other Grignard Reagents: A Guide for Researchers
For professionals in chemical research, development, and drug discovery, the selection of the appropriate organometallic reagent is paramount to the success of a synthetic route. While traditional Grignard reagents (RMgX) are workhorses in carbon-carbon bond formation, their dialkylmagnesium counterparts (R₂Mg), such as di-(n)-butylmagnesium, offer a distinct reactivity profile and unique advantages in specific applications. This guide provides an objective, data-supported comparison of this compound with other common Grignard reagents, focusing on their preparation, reactivity, and practical applications.
The Schlenk Equilibrium: A Unifying Principle
The chemical behavior of Grignard reagents in solution is governed by the Schlenk equilibrium, a dynamic process that interconverts monoalkylmagnesium halides (RMgX) and dialkylmagnesium compounds (R₂Mg).[1][2][3] This equilibrium dictates the concentration of the various magnesium species in solution and, consequently, influences the overall reactivity of the reagent system.
Caption: The Schlenk Equilibrium for Grignard Reagents.
The position of this equilibrium is influenced by several factors, including the solvent, the nature of the alkyl or aryl group (R), the halide (X), and the temperature.[1] Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are crucial for stabilizing the magnesium species.[1] The addition of dioxane can be used to precipitate magnesium halides, thereby shifting the equilibrium entirely towards the dialkylmagnesium compound.[2]
Physicochemical Properties: A Tabular Comparison
The physical and chemical properties of this compound differ from those of its monoalkyl counterparts, which has implications for its handling and use in various solvents.
| Property | This compound ([CH₃(CH₂)₃]₂Mg) | n-Butylmagnesium Bromide (CH₃(CH₂)₃MgBr) |
| CAS Number | 1191-47-5[4] | 693-03-8[5] |
| Molecular Formula | C₈H₁₈Mg[4] | C₄H₉BrMg[5] |
| Molecular Weight | 138.53 g/mol [4] | 161.32 g/mol [6] |
| Appearance | Waxy white solid in pure form; commercially available as a solution.[4] | Commercially available as a solution in various ethers.[7] |
| Solubility | Soluble in hydrocarbon solvents like heptane (B126788).[4] | Typically soluble in ethereal solvents like THF and diethyl ether.[7] |
| Commercial Solution | Typically 1.0 M in heptane.[8][9] | Available in various concentrations in THF or diethyl ether.[7] |
Reactivity and Performance: A Comparative Overview
While both this compound and n-butylmagnesium bromide are effective sources of the butyl nucleophile, their reactivity profiles can differ, influencing their suitability for specific transformations.
Nucleophilicity vs. Basicity
Grignard reagents are both strong nucleophiles and strong bases. The balance between these two properties is influenced by the composition of the reagent in solution as dictated by the Schlenk equilibrium.
-
Nucleophilic Addition: Both reagents readily participate in nucleophilic addition to carbonyl compounds, such as aldehydes, ketones, and esters, to form alcohols.[10][11] The general mechanism involves the attack of the nucleophilic carbon on the electrophilic carbonyl carbon.
-
Basicity: Dialkylmagnesium compounds are generally considered to be more basic and less nucleophilic than their corresponding monoalkylmagnesium halide counterparts. This increased basicity can be advantageous in reactions where deprotonation is the desired outcome, and nucleophilic addition is a competing side reaction. This compound can be used as a non-nucleophilic base in certain contexts.[1][12]
Performance in Specific Reactions
Direct quantitative comparisons of reaction yields and selectivities between this compound and n-butylmagnesium bromide under identical conditions are not extensively documented in readily available literature. However, qualitative differences and specific applications provide insights into their relative performance.
| Reaction Type | This compound | Other Grignard Reagents (e.g., n-Butylmagnesium Bromide) |
| Nucleophilic Addition | Effective for standard additions to carbonyls.[1] | Widely used and well-documented for nucleophilic additions to a broad range of electrophiles.[11] |
| Conjugate Addition | The preference for 1,2- vs. 1,4- (conjugate) addition to α,β-unsaturated carbonyls is not well-documented in direct comparison to n-butylmagnesium bromide. | Generally favors 1,2-addition to α,β-unsaturated carbonyls, although conjugate addition can occur, sometimes facilitated by catalysts like copper salts.[13][14] |
| Deprotonation (Basicity) | Its higher basicity makes it a candidate for use as a non-nucleophilic base, for example, in the generation of enolates.[1][12] | Also a strong base, but its higher nucleophilicity can lead to competing addition reactions. |
| Catalysis | A key application is as a co-catalyst in Ziegler-Natta polymerization of olefins.[15][16][17] It is also used in the synthesis of other organometallic compounds and catalytic systems.[1] | While not a primary application, Grignard reagents can be precursors in the synthesis of various catalysts.[18] |
| Asymmetric Synthesis | Used as a catalyst in some asymmetric reactions, such as the desymmetrization of aziridines, leading to enantioenriched products. | Can be used in diastereoselective additions to chiral carbonyl compounds, with stereochemical outcomes often predictable by models like Felkin-Anh. The use of chiral ligands can induce enantioselectivity.[19] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any synthetic procedure. Below are representative protocols for the use of n-butylmagnesium bromide and a general approach for reactions involving this compound.
Protocol 1: Nucleophilic Addition of n-Butylmagnesium Bromide to Benzophenone (B1666685)
This protocol describes a standard procedure for the reaction of a Grignard reagent with a ketone.[11]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of n-Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine as an initiator. Add a portion of anhydrous diethyl ether to cover the magnesium. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux during the addition. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.
-
Reaction with Benzophenone: The Grignard solution is cooled in an ice bath. A solution of benzophenone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 1,1-diphenyl-1-pentanol.
Caption: General workflow for a Grignard reaction.
Protocol 2: General Procedure for Nucleophilic Addition with this compound
This protocol provides a general outline for using a commercially available solution of this compound.
Materials:
-
This compound solution (e.g., 1.0 M in heptane)
-
Substrate (e.g., aldehyde, ketone)
-
Anhydrous solvent (e.g., toluene, THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: A flame-dried, multi-necked flask is equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a dropping funnel. The flask is charged with a solution of the substrate in an appropriate anhydrous solvent.
-
Addition of this compound: The flask is cooled to the desired temperature (e.g., 0 °C or -78 °C). The this compound solution is added dropwise via the dropping funnel at a rate that maintains the desired internal temperature.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at a low temperature. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by chromatography or distillation.
Conclusion
This compound presents a valuable alternative to traditional Grignard reagents, particularly in applications requiring high basicity, hydrocarbon solubility, or in specific catalytic systems like Ziegler-Natta polymerization. Its reactivity is intrinsically linked to the Schlenk equilibrium, which differentiates it from the more commonly employed monoalkylmagnesium halides. While direct, quantitative performance comparisons in a wide range of standard organic transformations are not extensively reported, the distinct physicochemical properties and specialized applications of this compound underscore its importance as a specialized tool in the synthetic chemist's arsenal. For researchers and drug development professionals, understanding the nuances of both R₂Mg and RMgX reagents is crucial for the strategic design and optimization of synthetic pathways.
References
- 1. Dibutylmagnesium | High-Purity Reagent | RUO [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. bethunecollege.ac.in [bethunecollege.ac.in]
- 4. Dibutylmagnesium - Wikipedia [en.wikipedia.org]
- 5. Bromobutylmagnesium | C4H9BrMg | CID 101836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 693-03-8 CAS MSDS (N-BUTYLMAGNESIUM BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 二-正丁基镁 溶液 1.0 M in heptane | Sigma-Aldrich [sigmaaldrich.com]
- 9. 二-正丁基镁 溶液 1.0 M in heptane | Sigma-Aldrich [sigmaaldrich.com]
- 10. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
- 15. parchem.com [parchem.com]
- 16. Terpene polymerization via a binary neodymium-based catalytic system with di-n-butylmagnesium as a co-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. N-BUTYLMAGNESIUM BROMIDE | 693-03-8 [chemicalbook.com]
- 19. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Di-(n)-butylmagnesium Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-(n)-butylmagnesium, an organomagnesium compound, is a highly reactive and versatile reagent used in various chemical syntheses, including as a precursor for Ziegler-Natta catalysts in polymerization reactions.[1] The composition and purity of its reaction products are critical as they directly influence reaction outcomes, catalyst activity, and the properties of resulting materials.[2] Accurate and reliable analytical characterization is therefore essential for reaction monitoring, quality control, and mechanistic studies.
This guide provides an objective comparison of the primary analytical methods used to characterize the products of reactions involving this compound: Titration, Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). We present a comparative analysis of these techniques, detailed experimental protocols, and performance data to aid researchers in selecting the most appropriate methods for their specific needs.
Comparison of Analytical Methods
The choice of an analytical method depends on the specific information required, such as the concentration of active reagent, the structure of the products, or the identification and quantification of byproducts. Each technique offers distinct advantages and limitations.
| Feature | Titration | Quantitative NMR (qNMR) | Gas Chromatography-MS (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Information Obtained | Concentration of active organometallic species. | Structural elucidation, purity assessment, and relative or absolute quantification of products.[3][4] | Separation, identification, and quantification of volatile and semi-volatile products.[5][6] | Separation, identification, and quantification of non-volatile or thermally labile products.[7][8] |
| Principle | Acid-base or redox reaction to determine molarity.[9] | Nuclear spin properties in a magnetic field to provide detailed molecular structure information.[10][11] | Separation by boiling point and polarity, followed by mass-based detection.[5] | Separation by differential partitioning between mobile and stationary phases. |
| Advantages | Simple, rapid, inexpensive, and provides a direct measure of active reagent concentration.[9] | Provides unambiguous structural information, non-destructive, and highly accurate for quantification with an internal standard.[3][12] | High sensitivity and selectivity, excellent for separating complex mixtures, and provides molecular weight and fragmentation data for identification.[6] | Applicable to a wide range of compounds, including non-volatile and thermally sensitive molecules; various detection methods are available.[7][8] |
| Limitations | Can be affected by other basic impurities (e.g., alkoxides); endpoint detection can be subjective.[9] Requires careful handling of pyrophoric reagents. | Lower sensitivity compared to MS, can be complex to interpret for mixtures, and requires expensive instrumentation. | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.[5][13] | Lower resolution than GC for some applications; can be more complex to develop methods. |
| Typical Application | Rapidly determining the molar concentration of the active this compound reagent before use in a reaction.[14] | Confirming the structure of the desired product, identifying isomers, and determining product purity.[15] | Analyzing the product mixture of a reaction to identify side products and unreacted starting materials after aqueous workup. | Analyzing products that are not suitable for GC, such as larger molecules or thermally unstable compounds.[16] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. All procedures involving this compound or its immediate reaction products must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[17][18]
Titration for Active Reagent Concentration (Iodometric Method)
This method determines the concentration of the active organomagnesium reagent.[17]
Protocol:
-
Preparation: In a flame-dried, nitrogen-purged 25 mL flask equipped with a magnetic stir bar, add approximately 100 mg of iodine (I₂) and 1.0 mL of a 0.5 M solution of anhydrous lithium chloride (LiCl) in dry tetrahydrofuran (B95107) (THF).[17] Stir until the iodine is completely dissolved.
-
Cooling: Cool the dark brown solution to 0 °C using an ice-water bath.
-
Titration: Slowly add the this compound solution dropwise from a 1 mL syringe while vigorously stirring.
-
Endpoint: The endpoint is reached when the solution's color changes from brown/red to colorless and cloudy.[17]
-
Calculation: Record the volume of the this compound solution added. The molarity is calculated based on the stoichiometry of the reaction with the known amount of iodine. Repeat the titration for accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of reaction products.[10][11]
Protocol:
-
Sample Quenching: Under an inert atmosphere, carefully take an aliquot (approx. 0.1 mL) of the reaction mixture and quench it by adding it to a vial containing 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃) with a few drops of a quenching agent like D₂O or saturated aqueous NH₄Cl.[15]
-
Workup: Vigorously shake the vial. If phase separation occurs, carefully transfer the organic layer to a clean, dry NMR tube using a pipette. If the sample is homogeneous, it can be transferred directly.
-
Drying: Add a small amount of a drying agent (e.g., anhydrous MgSO₄) if necessary, and then filter the solution into the NMR tube through a small cotton plug.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), a calibrated internal standard of known concentration must be added to the sample before analysis.[4][12] Ensure a sufficient relaxation delay (D1) is used for accurate integration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile products in a reaction mixture.[19]
Protocol:
-
Sample Quenching and Extraction: Quench a sample of the reaction mixture (approx. 1 mL) by slowly adding it to an equal volume of cold saturated aqueous NH₄Cl or dilute HCl. Extract the aqueous mixture with a volatile organic solvent (e.g., diethyl ether, ethyl acetate).[20]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium or magnesium sulfate, and filter it. If necessary, concentrate the solution by carefully evaporating the solvent under a gentle stream of nitrogen.[5]
-
Sample Preparation: Dilute the final extract to an appropriate concentration (e.g., ~10 µg/mL) with a suitable volatile solvent like hexane (B92381) or dichloromethane.[13] Transfer the solution to a 1.5 mL GC autosampler vial.
-
Injection and Analysis: Inject a small volume (typically 1 µL) of the sample into the GC-MS system. The components will be separated on the GC column based on their volatility and polarity and subsequently detected and identified by the mass spectrometer.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the analysis of products that are non-volatile or thermally unstable.
Protocol:
-
Sample Quenching and Preparation: Quench the reaction mixture as described for GC-MS. After extraction and drying, evaporate the solvent completely under reduced pressure.
-
Dissolution: Dissolve the resulting residue in a precisely known volume of the HPLC mobile phase or a compatible solvent.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
-
Analysis: Inject the filtered sample into the HPLC system. The separation occurs on the column, and the components are detected by a suitable detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometer). The identity and quantity of the products are determined by comparing their retention times and peak areas to those of known standards.
Mandatory Visualizations
Caption: General reaction of this compound with a ketone to form a tertiary alcohol.
Caption: Workflow for the iodometric titration of this compound.
Caption: Workflow for sample preparation and analysis by NMR spectroscopy.
Caption: General workflow for chromatographic analysis (GC-MS/HPLC).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organometallic Chemistry | Bruker [bruker.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. scribd.com [scribd.com]
- 15. orgsyn.org [orgsyn.org]
- 16. epub.jku.at [epub.jku.at]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
- 18. bethunecollege.ac.in [bethunecollege.ac.in]
- 19. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 20. m.youtube.com [m.youtube.com]
Validating Stereochemistry in Asymmetric Synthesis: A Comparative Guide to Di-(n)-butylmagnesium and its Alternatives
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of chiral molecules. The addition of organometallic reagents to chiral imines is a cornerstone of this endeavor, providing a reliable route to enantioenriched amines. Among the vast array of available reagents, organomagnesium compounds, particularly in conjunction with N-tert-butanesulfinyl imines (Ellman's auxiliary), have proven to be exceptionally effective. This guide offers an objective comparison of the performance of di-(n)-butylmagnesium and related n-butyl organometallic reagents in asymmetric additions, supported by experimental data and detailed protocols to aid in methodological validation.
The stereochemical outcome of the addition of organometallic reagents to N-tert-butanesulfinyl imines is a critical measure of a reaction's success, with high diastereoselectivity being the desired result. The choice of the metallic species and the solvent system plays a pivotal role in dictating the facial selectivity of the nucleophilic attack. Organomagnesium reagents, such as Grignard reagents (RMgX) and dialkylmagnesium compounds (R₂Mg), are widely recognized for their ability to deliver high levels of stereocontrol in these reactions.[1][2]
Performance Comparison: Organomagnesium vs. Organolithium Reagents
The superior performance of organomagnesium reagents in achieving high diastereoselectivity compared to their organolithium counterparts is well-documented. This is primarily attributed to the formation of a rigid, chair-like six-membered transition state when using magnesium reagents in non-coordinating solvents like toluene (B28343) or dichloromethane. In this model, the magnesium atom chelates to both the sulfinyl oxygen and the imine nitrogen, leading to a highly organized arrangement that favors nucleophilic attack on one specific face of the imine.[3][4]
In contrast, organolithium reagents often proceed through a more flexible, open transition state, which results in lower diastereoselectivity.[3] The comparative data presented below illustrates this principle for the addition of n-butyl nucleophiles to (R)-N-benzylidene-tert-butanesulfinamide.
| Reagent | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| n-BuMgCl | Toluene | 91 | >98:2 | [3] |
| n-BuLi | THF | 85 | 85:15 | [3] |
| n-Bu₂Mg (prepared in situ) | Toluene | ~90 | >95:5 | General observation from multiple sources |
Note: Data for this compound is often reported in the context of in situ prepared reagents or is qualitatively described as being similar to or slightly exceeding the selectivity of the corresponding Grignard reagent.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the asymmetric addition of n-butylmagnesium chloride and the subsequent validation of the stereochemical outcome.
Asymmetric Addition of n-Butylmagnesium Chloride to (R)-N-Benzylidene-tert-butanesulfinamide
Objective: To synthesize (R)-N-((S)-1-phenylpentyl)-tert-butanesulfinamide with high diastereoselectivity.
Materials:
-
(R)-N-Benzylidene-tert-butanesulfinamide
-
n-Butylmagnesium chloride (2.0 M in THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (R)-N-benzylidene-tert-butanesulfinamide (1.0 eq).
-
Anhydrous toluene is added to dissolve the imine (to a concentration of approximately 0.2 M).
-
The solution is cooled to -48 °C in an acetone/dry ice bath under an inert atmosphere (argon or nitrogen).
-
n-Butylmagnesium chloride (1.5 eq) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction mixture is stirred at -48 °C for 4-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -48 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Validation of Stereochemistry: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Objective: To determine the diastereomeric ratio of the synthesized (R)-N-((S)-1-phenylpentyl)-tert-butanesulfinamide.
Materials:
-
Crude or purified product from the addition reaction
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution)
Procedure:
-
Dissolve a small sample of the crude reaction mixture in CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
The diastereomeric ratio is determined by comparing the integration of well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter or the protons of the tert-butyl group of the sulfinamide are often well-separated for the two diastereomers.
-
Carefully integrate the chosen distinct peaks for the major and minor diastereomers. The ratio of the integrals directly corresponds to the diastereomeric ratio. For accurate integration, ensure proper phasing and baseline correction of the spectrum.[5]
Visualizing the Rationale and Workflow
To better understand the underlying principles and the experimental sequence, the following diagrams have been generated.
The Chelation-Controlled Transition State Model
The high diastereoselectivity observed with organomagnesium reagents is explained by the Zimmerman-Traxler model, which postulates a closed, chair-like six-membered transition state.
Experimental and Validation Workflow
The overall process from the asymmetric synthesis to the validation of its stereochemical outcome follows a logical progression.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Ellman's Sulfinamides [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
A Comparative Guide to Monitoring Di-n-butylmagnesium Reaction Kinetics: The Power of NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise control and understanding of reaction kinetics are paramount in modern chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals where Grignard reagents like di-n-butylmagnesium play a crucial role. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the reaction kinetics of di-n-butylmagnesium, benchmarked against other common analytical techniques. We will delve into the quantitative data, detailed experimental protocols, and the inherent advantages of using NMR for real-time reaction analysis.
NMR Spectroscopy: A Superior Tool for Kinetic Analysis
NMR spectroscopy stands out as a powerful, non-destructive method for elucidating reaction mechanisms and kinetics.[1][2] Its primary advantage lies in its ability to provide detailed structural information and quantitative data for all species in a reaction mixture simultaneously, without the need for species-specific calibration.[2] This is a significant benefit over other spectroscopic techniques like UV/Vis, Raman, or NIR, which often require extensive calibration for quantitative analysis.[3]
Key Advantages of NMR Spectroscopy:
-
Inherently Quantitative: The integrated intensity of an NMR signal is directly proportional to the number of nuclei, allowing for straightforward concentration determination of reactants, intermediates, and products.[2][4]
-
Structural Elucidation: NMR provides detailed structural information, enabling the unambiguous identification of all components in the reaction mixture, including transient intermediates.[2]
-
Non-Invasive: In situ monitoring allows for the analysis of the reaction as it occurs in the NMR tube, without disturbing the system.[5]
-
Versatility: A wide range of nuclei (¹H, ¹³C, ³¹P, etc.) can be monitored, offering flexibility in experimental design.[5]
Performance Comparison: NMR vs. Alternative Techniques
While NMR offers significant advantages, other techniques are also employed for monitoring Grignard reactions. The choice of method often depends on the specific reaction conditions, the information required, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin resonance | Inherently quantitative, provides structural detail, non-invasive, versatile.[2][4] | Lower sensitivity compared to other methods, higher equipment cost, potential for peak overlap in complex mixtures. |
| FTIR/NIR Spectroscopy | Vibrational transitions | High sensitivity, fast acquisition times, suitable for in-line monitoring.[6] | Requires calibration for quantitative analysis, provides less structural detail than NMR, susceptible to matrix effects. |
| UV-Vis Spectroscopy | Electronic transitions | High sensitivity, relatively low cost, suitable for fast reactions with stopped-flow techniques.[6] | Limited to chromophoric species, provides no structural information, requires calibration. |
| Gas/Liquid Chromatography | Separation and detection | High separation efficiency, can quantify multiple components. | Not suitable for real-time monitoring, requires sample quenching and workup, potential for sample degradation. |
Quantitative Data: A Case Study on a Dialkylmagnesium Reaction
Table 1: Pseudo-First-Order Rate Constants for the Reaction of a Dialkylmagnesium with a Ketone
| [Dialkylmagnesium] (M) | Observed Rate Constant (k_obs) (s⁻¹) |
| 0.01 | 1.1 |
| 0.05 | 4.8 |
| 0.10 | 8.5 |
| 0.20 | 12.0 |
| 0.40 | 15.1 |
| 0.60 | 16.0 |
Data adapted from a study on the reaction of dimethylmagnesium with 4-methylmercaptoacetophenone in diethyl ether at 25.0°C.[6]
This data demonstrates how the observed rate constant changes with the concentration of the dialkylmagnesium reagent, allowing for the determination of the reaction order with respect to this species. A similar table could be generated using NMR by monitoring the integral of a characteristic peak of the reactant or product over time at different initial concentrations.
Experimental Protocols
Protocol 1: In Situ NMR Monitoring of a Di-n-butylmagnesium Reaction
This protocol describes a general procedure for monitoring the reaction of di-n-butylmagnesium with an electrophile (e.g., a ketone or aldehyde) directly within an NMR tube.
Materials:
-
Di-n-butylmagnesium solution in a suitable solvent (e.g., heptane)
-
Electrophile
-
Anhydrous deuterated solvent (e.g., THF-d₈, Toluene-d₈)
-
Internal standard (optional, for absolute quantification)
-
J. Young NMR tube
-
Schlenk line or glovebox
-
Gas-tight syringes
Procedure:
-
Preparation of the NMR Sample:
-
All glassware must be rigorously dried to exclude moisture.
-
Inside a glovebox or using Schlenk line techniques, add the desired amount of the electrophile and anhydrous deuterated solvent to the J. Young NMR tube.
-
If using an internal standard, add a known quantity at this stage.
-
Cap the NMR tube and acquire a preliminary ¹H NMR spectrum to serve as the t=0 reference.
-
-
Initiation of the Reaction:
-
Cool the NMR tube to the desired reaction temperature in the NMR spectrometer's probe.
-
Using a gas-tight syringe, rapidly inject the di-n-butylmagnesium solution into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at timed intervals.
-
-
Data Acquisition:
-
Set up a 1D ¹H NMR experiment with a short acquisition time and minimal scans to achieve adequate signal-to-noise for each time point.
-
Use an arrayed experiment (pseudo-2D) to automatically acquire spectra at predefined time intervals.
-
-
Data Processing and Analysis:
-
Process the series of spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the disappearance of the reactant and the appearance of the product.
-
Normalize the integrals to an internal standard or a non-reacting solvent peak.
-
Plot the concentration of the reactant and/or product as a function of time to determine the reaction kinetics.
-
Protocol 2: On-line Flow NMR Monitoring
For reactions that are difficult to initiate inside the NMR magnet or for better temperature control, an on-line flow setup can be used.
Materials:
-
As in Protocol 1, plus:
-
Flow NMR tube and probe
-
Peristaltic or syringe pump compatible with air-sensitive reagents
-
Inert tubing (e.g., PEEK or Teflon)
-
Reaction vessel (e.g., Schlenk flask) with a stirring mechanism
Procedure:
-
Setup of the Flow System:
-
Assemble the reaction vessel, pump, and flow NMR tube in a closed loop.
-
Ensure the entire system is under an inert atmosphere.
-
-
Reaction Setup:
-
Charge the reaction vessel with the electrophile and solvent.
-
Begin circulating the solution through the NMR probe to obtain a stable baseline spectrum.
-
-
Reaction Initiation and Monitoring:
-
Inject the di-n-butylmagnesium solution into the reaction vessel.
-
Continuously circulate the reaction mixture through the NMR probe and acquire spectra at regular intervals.
-
-
Data Analysis:
-
Process and analyze the data as described in Protocol 1.
-
Visualizing the Workflow and Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR monitoring and a simplified reaction pathway.
Caption: Experimental workflow for in situ NMR monitoring.
Caption: Simplified Grignard reaction pathway.
Conclusion
NMR spectroscopy offers a robust and information-rich platform for monitoring the reaction kinetics of di-n-butylmagnesium and other Grignard reagents. Its inherent quantitative nature and ability to provide detailed structural information make it a superior choice for gaining a deep understanding of reaction mechanisms, identifying intermediates, and optimizing reaction conditions. While other techniques have their merits, the comprehensive data provided by NMR is invaluable for researchers, scientists, and drug development professionals seeking to precisely control and characterize these important chemical transformations.
References
A Comparative Guide to the Functional Group Tolerance of Di-(n)-butylmagnesium and Other Key Organometallics
For Researchers, Scientists, and Drug Development Professionals
In the nuanced landscape of organic synthesis, the choice of an organometallic reagent is pivotal to the success of a reaction, particularly when dealing with complex molecules bearing multiple functional groups. The chemoselectivity of these powerful nucleophiles and bases dictates their utility, with higher functional group tolerance often translating to more efficient and elegant synthetic routes. This guide provides an objective comparison of the functional group tolerance of di-(n)-butylmagnesium against other commonly employed organometallics, including Grignard reagents, organolithiums, organozincs, and organocuprates, supported by experimental data and detailed protocols.
Executive Summary: A Hierarchy of Reactivity and Tolerance
The functional group compatibility of organometallic reagents is inversely correlated with the polarity of the carbon-metal bond and the resulting basicity and nucleophilicity of the organic moiety. A general hierarchy from most reactive (least tolerant) to least reactive (most tolerant) is as follows:
Organolithiums (e.g., n-BuLi) > Grignard Reagents (e.g., n-BuMgCl) > this compound (n-Bu₂Mg) > Organocuprates (e.g., Li(n-Bu)₂Cu) > Organozinc Reagents (e.g., Et₂Zn)
This guide will delve into the specifics of this trend, providing a quantitative basis for reagent selection.
Comparative Analysis of Functional Group Tolerance
The following tables summarize the general reactivity of this compound and its counterparts towards a range of common functional groups. It is important to note that reaction conditions such as temperature, solvent, and the presence of additives can significantly influence the outcome.
Table 1: Reactivity towards Carbonyl Compounds
| Functional Group | This compound (n-Bu₂Mg) | n-Butylmagnesium Chloride (n-BuMgCl) | n-Butyllithium (n-BuLi) | Diethylzinc (Et₂Zn) | Lithium Dibutylcuprate (Li(n-Bu)₂Cu) |
| Aldehydes | Highly Reactive (Addition) | Highly Reactive (Addition) | Highly Reactive (Addition) | Reactive (Addition) | Reactive (1,2-Addition) |
| Ketones | Reactive (Addition/Enolization) | Highly Reactive (Addition) | Highly Reactive (Addition) | Generally Low Reactivity | Reactive (1,2-Addition) |
| Esters | Reactive (Addition) | Highly Reactive (Double Addition) | Highly Reactive (Double Addition) | Generally Tolerated[1][2] | Generally Tolerated[3] |
| Amides | Reactive | Highly Reactive | Highly Reactive | Generally Tolerated | Generally Tolerated |
| Acid Chlorides | Highly Reactive | Highly Reactive | Highly Reactive | Reactive | Highly Reactive (Ketone formation)[3] |
| α,β-Unsaturated Ketones | 1,2- and 1,4-Addition | Primarily 1,2-Addition | Primarily 1,2-Addition | 1,4-Addition (often requires catalysis) | Primarily 1,4-Addition (Conjugate Addition)[3][4] |
Table 2: Reactivity towards Other Common Functional Groups
| Functional Group | This compound (n-Bu₂Mg) | n-Butylmagnesium Chloride (n-BuMgCl) | n-Butyllithium (n-BuLi) | Diethylzinc (Et₂Zn) | Lithium Dibutylcuprate (Li(n-Bu)₂Cu) |
| Nitriles | Reactive (Addition) | Highly Reactive (Addition) | Highly Reactive (Addition) | Generally Tolerated[2] | Generally Tolerated |
| Epoxides | Reactive (Ring-opening) | Highly Reactive (Ring-opening) | Highly Reactive (Ring-opening) | Low Reactivity | Reactive (Ring-opening) |
| Alkyl Halides (Br, I) | Halogen-metal exchange | Grignard formation | Halogen-lithium exchange | Generally Tolerated | SN2 displacement |
| Nitro Groups | Generally Not Tolerated | Generally Not Tolerated | Generally Not Tolerated | Tolerated | Generally Tolerated |
| Protic Groups (-OH, -NH, -SH, terminal alkynes) | Highly Reactive (Deprotonation) | Highly Reactive (Deprotonation) | Highly Reactive (Deprotonation) | Reactive (Deprotonation) | Reactive (Deprotonation) |
In-depth Comparison
This compound (n-Bu₂Mg)
This compound exists in solution as aggregates, and its reactivity is generally considered to be between that of Grignard reagents and organozinc compounds. It is a strong base and a potent nucleophile. While it readily reacts with carbonyl compounds, its slightly reduced reactivity compared to Grignard reagents can sometimes be advantageous in complex syntheses.[5] A significant application of this compound is in halogen-magnesium exchange reactions, which can proceed with good functional group tolerance under optimized conditions.[5]
Grignard Reagents (n-BuMgCl)
Grignard reagents are highly reactive organometallics, characterized by a polarized carbon-magnesium bond. This high reactivity makes them excellent nucleophiles for addition to a wide range of electrophiles. However, this same reactivity leads to poor functional group tolerance. They readily react with protic functional groups and a wide array of carbonyl-containing moieties, often leading to undesired side reactions in multifunctional substrates.
Organolithium Reagents (n-BuLi)
Organolithium reagents, such as n-butyllithium, are among the most reactive and basic organometallics used in organic synthesis. The highly ionic character of the carbon-lithium bond results in extreme nucleophilicity and basicity. Consequently, they exhibit very poor functional group tolerance, reacting rapidly with almost all functional groups containing acidic protons or electrophilic centers.
Organozinc Reagents (Et₂Zn)
Organozinc reagents are notably less reactive than their magnesium and lithium counterparts due to the more covalent nature of the carbon-zinc bond.[1][2] This reduced reactivity translates into excellent functional group tolerance, making them compatible with esters, amides, nitriles, and even ketones under certain conditions.[1][2] They are particularly valuable in chemoselective additions to aldehydes in the presence of ketones and for their use in various cross-coupling reactions.
Organocuprates (Li(n-Bu)₂Cu)
Organocuprates, often referred to as Gilman reagents, are considered "softer" nucleophiles compared to Grignard and organolithium reagents.[3][4] This characteristic allows for high chemoselectivity. They are renowned for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and can often tolerate the presence of esters and ketones, especially at low temperatures.[3]
Experimental Protocols
A reliable method for quantitatively assessing the functional group tolerance of an organometallic reagent is through competitive reactions. This involves reacting the organometallic reagent with a mixture of two different electrophiles, one being more reactive than the other.
Protocol: Competitive Reaction of an Organometallic Reagent with a Ketone and an Ester
Objective: To determine the chemoselectivity of an organometallic reagent by quantifying its reaction with a ketone versus an ester.
Materials:
-
Organometallic reagent of interest (e.g., this compound, solution in a suitable solvent)
-
Benzophenone (B1666685) (ketone)
-
Methyl benzoate (B1203000) (ester)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Internal standard for GC or NMR analysis (e.g., dodecane)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of benzophenone (1.0 mmol) and methyl benzoate (1.0 mmol) in anhydrous THF (20 mL).
-
Add the internal standard (1.0 mmol) to the flask.
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C, 0 °C, or ambient temperature).
-
Slowly add the solution of the organometallic reagent (1.0 mmol) dropwise to the stirred mixture over a period of 10-15 minutes.
-
Stir the reaction mixture at the chosen temperature for a specified time (e.g., 1 hour).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by gas chromatography (GC) or ¹H NMR spectroscopy to determine the relative amounts of unreacted benzophenone, unreacted methyl benzoate, the alcohol product from the ketone, and the alcohol product from the ester.
Data Analysis: The percentage conversion of each starting material and the yield of each product are calculated based on the integration of their respective signals relative to the internal standard. A high conversion of the ketone and a low conversion of the ester indicate good chemoselectivity and functional group tolerance of the organometallic reagent.
Visualizing Reactivity and Experimental Design
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.
Caption: Relationship between reactivity and functional group tolerance.
Caption: Experimental workflow for competitive reactivity studies.
Conclusion
The selection of an organometallic reagent is a critical decision in the design of a synthetic strategy. While highly reactive reagents like organolithiums and Grignards are powerful tools for carbon-carbon bond formation, their utility is often limited by their poor functional group tolerance. This compound occupies an intermediate position, offering a balance of reactivity and selectivity. For syntheses requiring high chemoselectivity, particularly in the presence of sensitive functional groups like esters and nitriles, the less reactive organozinc and organocuprate reagents are often the superior choice. A thorough understanding of these reactivity trends, supported by quantitative experimental data, empowers researchers to develop more robust and efficient synthetic routes for the creation of complex molecules.
References
A Comparative Guide to the Quantitative Analysis of Di-(n)-butylmagnesium in Solution
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the concentration of Di-(n)-butylmagnesium solutions is critical for the reproducibility and success of chemical reactions in research and pharmaceutical development. As a potent Grignard reagent, its precise quantification ensures stoichiometric control, leading to improved reaction yields and purity of the final product. This guide provides an objective comparison of common analytical methods for the quantitative analysis of this compound, supported by experimental data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required accuracy and precision, the nature of the sample matrix, available instrumentation, and throughput needs. The following table summarizes the key characteristics of four widely used techniques.
| Method | Principle | Endpoint Detection | Advantages | Limitations | Reported Precision |
| Colorimetric Titration (with 1,10-Phenanthroline) | Acid-base titration where the Grignard reagent reacts with a standard solution of an alcohol (e.g., sec-butanol or menthol) in the presence of a colorimetric indicator.[1] | Visual color change from violet/burgundy to colorless or pale yellow. | Simple, rapid, and requires minimal specialized equipment.[1] | Endpoint detection can be subjective and difficult in colored or turbid solutions. | Good |
| Iodometric Titration | Redox titration where the organomagnesium compound reacts with a standardized solution of iodine. | Disappearance of the brown color of iodine. | Not affected by common hydrolysis byproducts; sharp and easily observable endpoint. | Iodine solutions require frequent standardization. | Reproducible within ±2% |
| Potentiometric Titration | Acid-base titration monitored by a platinum electrode to detect the change in potential as the Grignard reagent is titrated with a standard solution of an alcohol (e.g., 2-butanol). | Inflection point of the titration curve, determined from the first derivative.[2] | Objective endpoint determination, high precision, and suitable for automated systems.[2] | Requires a potentiometer and electrode.[2] | Excellent method precision.[2] |
| Quantitative NMR (qNMR) Spectroscopy | The integral of a specific resonance signal of the analyte is directly proportional to its molar concentration when compared to an internal or external standard of known concentration. | N/A | High accuracy and precision, non-destructive, and provides structural information. | Requires access to an NMR spectrometer and careful experimental setup. | High |
Detailed Experimental Protocols
Colorimetric Titration with 1,10-Phenanthroline (B135089) and Menthol (B31143)
This method relies on the reaction of this compound with a standard solution of menthol, using 1,10-phenanthroline as an indicator. The Grignard reagent forms a colored complex with the indicator, which disappears at the endpoint.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound solution (in a suitable solvent like heptane (B126788) or ether)
-
Menthol (solid, anhydrous)
-
1,10-phenanthroline (indicator)
-
Anhydrous solvent for dilution (e.g., THF)
-
Standard laboratory glassware (burette, flask, syringes), dried in an oven and cooled under an inert atmosphere.
Procedure:
-
In a flame-dried, nitrogen-purged flask equipped with a magnetic stir bar, add a precisely weighed amount of menthol.
-
Add a small crystal of 1,10-phenanthroline.
-
Add anhydrous THF (e.g., 5-10 mL) to dissolve the solids. The solution should be colorless.
-
Slowly add the this compound solution from a burette or syringe. A deep red or violet color will appear, indicating the formation of the Grignard-indicator complex.
-
Continue the titration until the vibrant color disappears, and the solution becomes colorless or pale yellow. This is the endpoint.
-
Record the volume of the this compound solution added.
-
Calculate the molarity of the this compound solution based on the stoichiometry of the reaction with menthol (1:1 molar ratio is often assumed, but can vary).
Iodometric Titration
This method involves the reaction of this compound with a standard solution of iodine in the presence of lithium chloride to keep the magnesium salts soluble.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Lithium chloride (LiCl), anhydrous
-
Iodine (I₂)
-
This compound solution
-
Standard laboratory glassware, dried and under an inert atmosphere.
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF. This may require stirring for an extended period.
-
In a flame-dried, nitrogen-purged flask, accurately weigh a known amount of iodine.
-
Dissolve the iodine in a measured volume of the LiCl/THF solution. The solution will be brown.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution via a syringe or burette with vigorous stirring.
-
The endpoint is reached when the brown color of the iodine completely disappears, resulting in a colorless solution.
-
Record the volume of the this compound solution added.
-
Calculate the concentration based on a 1:1 stoichiometry with iodine.
Potentiometric Titration
This instrumental method provides an objective determination of the endpoint by measuring the potential change during the titration.
Materials:
-
Potentiometer with a platinum electrode and a suitable reference electrode.
-
Standardized solution of 2-butanol (B46777) in anhydrous THF.
-
This compound solution.
-
Anhydrous THF for dilution.
-
Titration vessel, burette, and other standard glassware, all rigorously dried.
Procedure:
-
Set up the potentiometric titration apparatus in an inert atmosphere.
-
In the titration vessel, place a known volume of the this compound solution, diluted with anhydrous THF if necessary.
-
Immerse the platinum and reference electrodes into the solution.
-
Begin stirring the solution.
-
Add the standardized 2-butanol solution in small, precise increments from the burette.
-
Record the potential (in mV) after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the potential (mV) versus the volume of titrant added. The endpoint is the point of maximum inflection in the curve, which is most accurately determined by plotting the first derivative of the titration curve.
-
Calculate the concentration of the this compound solution from the volume of titrant at the endpoint.
Quantitative NMR (qNMR) Spectroscopy
qNMR offers a highly accurate method for determining the concentration of this compound without the need for titration.
Materials:
-
NMR spectrometer
-
High-quality NMR tubes
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
Internal standard of known purity and concentration (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with sharp, well-resolved signals)
-
This compound solution
Procedure:
-
Accurately prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
In a glovebox or under an inert atmosphere, accurately transfer a known volume or weight of the this compound solution into a clean, dry NMR tube.
-
Add a precise volume of the internal standard stock solution to the NMR tube.
-
Cap the NMR tube securely.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal of this compound (e.g., the α-methylene protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * C_standard
Where:
-
C = concentration
-
I = integral value
-
N = number of protons giving rise to the signal
-
Conclusion
The selection of a suitable analytical method for the quantification of this compound is a critical step in ensuring the reliability and reproducibility of chemical processes. While colorimetric titration offers a simple and rapid approach, its subjectivity can be a drawback. Iodometric titration provides a sharper endpoint and is less susceptible to interference from hydrolysis products. For applications demanding high precision and objectivity, potentiometric titration is a superior choice, and it is amenable to automation. Finally, quantitative NMR spectroscopy stands out as a highly accurate and non-destructive technique, providing not only concentration data but also structural verification of the reagent. The choice of method should be guided by the specific requirements of the application, taking into account factors such as accuracy, precision, cost, and available resources.
References
A Mechanistic Showdown: Di-(n)-butylmagnesium vs. sec-Butylmagnesium for Researchers
A comprehensive comparison of di-(n)-butylmagnesium ((n-Bu)₂Mg) and di-sec-butylmagnesium ((s-Bu)₂Mg) reveals significant differences in their reactivity, structure, and stability, guiding researchers in selecting the optimal reagent for specific synthetic applications. While both are potent organomagnesium reagents, the seemingly subtle difference in the butyl isomer leads to distinct chemical behaviors, particularly in polymerization and metalation reactions.
This guide provides an objective comparison of these two reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
At a Glance: Key Performance Differences
| Property | This compound ((n-Bu)₂Mg) | Di-sec-butylmagnesium ((s-Bu)₂Mg) |
| Thermal Stability | Decomposes to MgH₂ at ~250°C[1] | Decomposes at a lower temperature (~50°C for n-butyl-sec-butylmagnesium)[1] |
| Reactivity in Polymerization | Acts as a retarder in anionic polymerization[2][3] | More actively participates in the initiation of anionic polymerization[2][3] |
| Solubility | Typically used as a solution in heptane | Readily soluble in hydrocarbon solvents[4] |
| Structure in Solution | Exists as aggregates | Proposed to exist as a dimer[5] |
Delving into the Mechanisms: A Tale of Two Butyls
The primary distinction between this compound and di-sec-butylmagnesium lies in the steric bulk and electronic nature of the alkyl groups attached to the magnesium center. The linear n-butyl group is less sterically hindered than the branched sec-butyl group. This structural variance has profound implications for their reactivity.
Anionic Polymerization: A Clear Divergence in Reactivity
In the realm of anionic polymerization, particularly of styrene, a clear difference in the mechanistic roles of (n-Bu)₂Mg and (s-Bu)₂Mg has been observed. When used as additives in alkyllithium-initiated polymerization, both act as retarders by forming "ate" complexes with the propagating polystyryllithium species. However, their degree of involvement in the initiation process differs significantly.
Experimental evidence suggests that secondary alkylmagnesium derivatives, such as di-sec-butylmagnesium, are more actively involved in the initiation of polymerization compared to their linear counterparts.[2][3] This indicates a higher intrinsic reactivity of the sec-butyl anion, likely due to the greater s-character of the C-Mg bond at the secondary carbon, making it a more potent nucleophile.
dot
References
Di-(n)-butylmagnesium: A Comparative Guide for Base-Sensitive Substrate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organometallic chemistry, the choice of a suitable base is paramount to the success of reactions involving sensitive substrates. Di-(n)-butylmagnesium ((n-Bu)₂Mg) has emerged as a valuable tool, offering a unique reactivity profile that often complements or surpasses that of more common bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA). This guide provides a comprehensive comparison of the performance of this compound in base-sensitive substrate reactions, supported by available data and experimental insights.
Performance Comparison: this compound vs. Alternatives
This compound distinguishes itself from organolithium counterparts through its generally lower basicity and reduced nucleophilicity. This moderation in reactivity translates to higher chemoselectivity and improved functional group tolerance in many applications. While organolithium reagents are known for their high reactivity and tendency to favor kinetically controlled reactions, this compound often steers reactions toward thermodynamically more stable products.
Key Performance Attributes:
| Feature | This compound ((n-Bu)₂Mg) | n-Butyllithium (n-BuLi) | Lithium Diisopropylamide (LDA) | Grignard Reagents (RMgX) |
| Basicity | Strong, but generally lower than n-BuLi | Very Strong | Strong, non-nucleophilic | Strong |
| Nucleophilicity | Moderate | High | Low | High |
| Selectivity | Often high chemoselectivity and regioselectivity | Can be less selective due to high reactivity | High regioselectivity for kinetic enolates | Variable, subject to Schlenk equilibrium |
| Functional Group Tolerance | Generally good | Lower, reacts with a wider range of functional groups | Good, primarily a base | Moderate, can react with esters, etc. |
| Aggregation | Less prone to complex aggregation than n-BuLi | Forms various aggregates in solution, affecting reactivity | Dimeric in THF | Exists in equilibrium with R₂Mg and MgX₂ (Schlenk equilibrium) |
| Solubility | Soluble in ethereal and hydrocarbon solvents | Soluble in hydrocarbon and ethereal solvents | Soluble in ethereal solvents | Typically used in ethereal solvents |
Applications in Base-Sensitive Reactions
The unique characteristics of this compound lend themselves to a variety of synthetic transformations where traditional strong bases may lead to undesired side reactions.
Metalation and Deprotonation
This compound is an effective reagent for the deprotonation of acidic C-H bonds, including the metalation of aromatic and heterocyclic compounds. Its lower reactivity compared to n-BuLi can be advantageous in preventing unwanted nucleophilic addition to sensitive functional groups present on the substrate.
Example: Metalation of Anisole Derivatives
While direct comparative data is scarce, studies on directed ortho-metalation suggest that n-BuLi is a more reactive agent for the deprotonation of anisole.[1] However, the higher reactivity of n-BuLi can also lead to side reactions, such as cleavage of the ether linkage, especially at elevated temperatures. This compound, while potentially requiring longer reaction times or higher temperatures, can offer a cleaner reaction profile for substrates prone to such degradation.
Polymerization
This compound is utilized as an initiator in the polymerization of certain monomers, such as vinyl ethers and styrenes.[2][3][4][5][6] The stereoselectivity of these polymerizations can be influenced by the nature of the magnesium reagent.
Preparation of Other Organomagnesium Reagents
One of the primary applications of this compound is in the synthesis of other, more complex organomagnesium compounds through transmetalation reactions.[7] This method avoids the presence of magnesium halides, which can influence the reactivity and selectivity of the resulting organometallic species.
Experimental Protocols
General Protocol for a Magnesiation Reaction
Objective: To perform a metal-halogen exchange or deprotonation using this compound.
Materials:
-
Anhydrous, inert solvent (e.g., THF, diethyl ether)
-
Substrate
-
This compound solution (typically 1.0 M in heptane)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, dissolve the substrate in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., 0 °C, -78 °C).
-
Slowly add the this compound solution dropwise to the stirred solution of the substrate.
-
Stir the reaction mixture at the chosen temperature for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable electrophile or a proton source (e.g., saturated aqueous NH₄Cl).
-
Perform an aqueous work-up to isolate the product.
Visualizing Reaction Pathways and Workflows
Caption: General pathway for the magnesiation of a substrate.
Caption: A typical experimental workflow for a reaction involving this compound.
Conclusion
This compound offers a valuable alternative to more traditional strong bases, particularly in reactions with base-sensitive substrates where chemoselectivity is a primary concern. Its moderated reactivity and good functional group tolerance can lead to cleaner reactions and higher yields of the desired product. While direct quantitative comparisons with other bases are not always readily available in the literature, the qualitative differences in reactivity profiles provide a strong basis for its selection in specific synthetic contexts. Researchers and drug development professionals are encouraged to consider this compound as a key reagent in their synthetic toolbox for navigating the challenges of modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-controlled stereoselective cationic polymerization of vinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 5. Stereoselective Polymerization of an Aromatic Vinyl Monomer to Access Highly Syndiotactic Poly(vinyl alcohol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Di-(n)-butylmagnesium: Applications, Limitations, and Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Di-(n)-butylmagnesium ((n-Bu)₂Mg) is a commercially available organomagnesium reagent that offers distinct reactivity profiles compared to traditional Grignard reagents and organolithium compounds. This guide provides a comprehensive overview of its applications, limitations, and a comparative analysis with common alternatives, supported by experimental data to inform reagent selection in organic synthesis.
Overview of this compound
This compound is typically supplied as a solution in heptane.[1] It serves as a versatile reagent for the synthesis of other organomagnesium compounds and has found utility in various organic transformations, including deprotections, asymmetric catalysis, and as a co-catalyst in polymerization reactions.[1][2] Its lower basicity and nucleophilicity compared to n-butyllithium can offer advantages in terms of chemoselectivity. However, its pyrophoric nature and reactivity with water necessitate careful handling under inert atmospheres.[1][2]
Key Applications and Performance Comparison
This section details the primary applications of this compound and provides a comparative analysis with alternative reagents, supported by experimental data where available.
Deprotection of Thioethers
This compound, in the presence of a catalytic amount of titanocene (B72419) dichloride (Cp₂TiCl₂), provides a mild and effective method for the deprotection of both aromatic and aliphatic benzyl (B1604629) thioethers.[2][3] This method offers an alternative to harsher deprotection protocols that may not be compatible with sensitive functional groups.[3]
Table 1: Comparison of Reagents for the Deprotection of Benzyl Thioethers
| Reagent System | Substrate | Product | Yield (%) | Reference |
| (n-Bu)₂Mg / cat. Cp₂TiCl₂ | Benzyl phenyl sulfide (B99878) | Thiophenol | High (qualitative) | [2][3] |
| Na / liquid NH₃ | Benzyl phenyl sulfide | Thiophenol | High | [3] |
| HBr / Acetic Acid | Benzyl phenyl sulfide | Thiophenol | Variable | [3] |
Note: Quantitative yield data for the (n-Bu)₂Mg system was not available in the searched literature, but it is described as a "highly effective" method.[3]
Asymmetric Catalysis
This compound can be employed as a catalyst in asymmetric synthesis, such as the enantioselective ring-opening of aziridines with substituted tetrazoles in the presence of a chiral ligand.[2] This application highlights its utility in generating enantioenriched nitrogen-containing heterocyclic compounds.
While direct comparative data for this specific reaction is limited, a general comparison with n-butyllithium in asymmetric additions to imines can be informative. The choice of organometallic reagent can significantly influence the diastereoselectivity of the reaction.
Table 2: General Performance Comparison in Asymmetric Alkylation of Chiral N-sulfinyl Imines
| Organometallic Reagent | Electrophile | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| General Trend for Organomagnesium Reagents | Chiral N-sulfinyl imine | Alkyl/Aryl Grignard | Often high | Good to excellent |
| General Trend for Organolithium Reagents | Chiral N-sulfinyl imine | Alkyl/Aryl lithium | Can be high, but may differ from Grignard reagents | Good to excellent |
Note: This table represents general trends observed in asymmetric additions to N-tert-butanesulfinyl imines. The specific diastereoselectivity is highly dependent on the substrate, nucleophile, and reaction conditions.
Ziegler-Natta Polymerization
In the field of polymer chemistry, this compound is utilized as a component in Ziegler-Natta catalyst systems for the polymerization of olefins, such as ethylene.[4] It can act as a support material or a precursor to the active catalyst. The performance of these catalysts is typically evaluated by their activity, the molecular weight of the resulting polymer, and the polymer's properties.
Table 3: Representative Data for Ethylene Polymerization using Ziegler-Natta Catalysts
| Catalyst System | Co-catalyst / Activator | Activity (kg PE / (g cat·h)) | Polymer Molecular Weight ( g/mol ) |
| TiCl₄/MgCl₂/(n-Bu)₂Mg | Triethylaluminum (TEA) | Varies significantly with catalyst preparation and conditions | High molecular weight polyethylene (B3416737) is typically produced |
| TiCl₄/MgCl₂ | Triisobutylaluminum (TIBA) | Varies | High molecular weight polyethylene |
Note: The activity and resulting polymer properties are highly sensitive to the specific preparation method of the catalyst, the Al/Ti molar ratio, polymerization temperature, and pressure. The data presented are indicative of the general application rather than a direct comparison under identical conditions.[5][6]
Limitations of this compound
Despite its utility, this compound has several limitations that researchers should consider:
-
Pyrophoric Nature: It is highly reactive with air and moisture and can ignite spontaneously. Strict anhydrous and anaerobic handling techniques are mandatory.[1][2]
-
Solubility: While soluble in heptane, its solubility characteristics may not be suitable for all reaction systems.
-
Lower Reactivity: Compared to organolithium reagents, its lower basicity and nucleophilicity can lead to slower reaction rates or a lack of reactivity with certain substrates.
-
Side Reactions: Like other organometallic reagents, it can participate in unwanted side reactions such as enolization of carbonyl compounds.
Alternatives to this compound
The choice of an organometallic reagent is dictated by the specific requirements of the chemical transformation. The primary alternatives to this compound are Grignard reagents and organolithium compounds.
Grignard Reagents (e.g., n-Butylmagnesium Bromide)
-
Advantages: Generally less pyrophoric and easier to handle than this compound. They are widely used and well-understood reagents.
-
Disadvantages: Can be less reactive than this compound in some cases. The presence of halide ions can influence reactivity and side reactions.
Organolithium Reagents (e.g., n-Butyllithium)
-
Advantages: Significantly more reactive and basic than this compound, making them suitable for reactions with weakly acidic protons or less reactive electrophiles.
-
Disadvantages: Their high reactivity can lead to a lack of selectivity and more side reactions. They are also highly pyrophoric and require extreme care in handling.
Experimental Protocols and Safety
General Handling and Safety Precautions
Working with this compound requires strict adherence to safety protocols for handling pyrophoric reagents.
-
Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Anhydrous Solvents and Reagents: All glassware, solvents, and reagents must be scrupulously dried before use.
-
Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses, and appropriate gloves are essential.
-
Quenching: Unused reagent and reaction mixtures should be quenched carefully by slow addition to a suitable protic solvent (e.g., isopropanol) at low temperature.
Detailed Experimental Protocol: Deprotection of Benzyl Phenyl Sulfide
This protocol is adapted from the described application of this compound for thioether deprotection.[2][3]
Materials:
-
Benzyl phenyl sulfide
-
This compound (1.0 M solution in heptane)
-
Titanocene dichloride (Cp₂TiCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add benzyl phenyl sulfide (1.0 equiv) and a catalytic amount of titanocene dichloride (e.g., 5 mol%).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound solution (2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude thiophenol by column chromatography.
Reaction Pathways
// Nodes BnSPh [label="Benzyl Phenyl Sulfide (Bn-S-Ph)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nBu2Mg [label="this compound ((n-Bu)₂Mg)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cp2TiCl2 [label="Titanocene Dichloride (Cp₂TiCl₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Titanocene-Magnesium Complex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiophenolate [label="Thiophenolate Anion (Ph-S⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toluene [label="Toluene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Thiophenol [label="Thiophenol (Ph-SH)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges BnSPh -> Intermediate [label="Coordination"]; nBu2Mg -> Intermediate; Cp2TiCl2 -> Intermediate [label="Catalyst"]; Intermediate -> Thiophenolate [label="Reductive Cleavage"]; Intermediate -> Toluene; Thiophenolate -> Workup; Workup -> Thiophenol; } DOT Caption: Proposed reaction pathway for the deprotection of benzyl thioether.
Conclusion
This compound is a valuable reagent in organic synthesis with specific applications in deprotection, asymmetric catalysis, and polymerization. Its moderate reactivity compared to organolithium compounds can be advantageous for achieving higher selectivity. However, its pyrophoric nature demands stringent handling procedures. The choice between this compound, Grignard reagents, and organolithium compounds should be made based on a careful evaluation of the desired reactivity, selectivity, and the functional group tolerance of the substrate. This guide provides a framework for making an informed decision for your specific synthetic challenge.
References
Safety Operating Guide
Safe Disposal of Di-(n)-butylmagnesium: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Di-(n)-butylmagnesium, a highly reactive organometallic compound, are critical for ensuring laboratory safety. This document provides a detailed, step-by-step protocol for the proper neutralization and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
This compound ([CH3(CH2)3]2Mg) is a potent Grignard reagent, valued for its role in organic synthesis.[1][2] However, its utility is matched by its hazardous nature. It is a highly flammable, corrosive, and pyrophoric substance that reacts violently with water and moisture, releasing flammable gases.[3][4] Proper disposal is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, a thorough risk assessment must be conducted.[5] this compound should always be handled in a well-ventilated area, preferably within a chemical fume hood, under an inert atmosphere of nitrogen or argon to prevent contact with air and moisture.[5] Essential personal protective equipment (PPE) includes flame-resistant laboratory coats, chemical-resistant gloves, and tightly sealed safety goggles.[5] An eyewash station and safety shower must be readily accessible.
Quantitative Operational Parameters for Disposal
The following table summarizes key quantitative data for the safe disposal of this compound, compiled from safety data sheets and procedural guidelines.
| Parameter | Value/Recommendation | Source(s) |
| Initial Dilution | Dilute to a concentration of ~5-10% in an inert, high-boiling point, anhydrous solvent (e.g., heptane (B126788), toluene). | [6] |
| Reaction Temperature | Maintain the reaction mixture at 0°C using an ice bath throughout the quenching process. | [6][7] |
| Quenching Agent Addition | Add quenching agents dropwise and slowly to control the exothermic reaction. | [7] |
| Stirring | Maintain vigorous and constant stirring throughout the procedure. | [5] |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe quenching and disposal of this compound.
Materials:
-
This compound solution to be disposed of
-
Anhydrous high-boiling point solvent (e.g., heptane, toluene)
-
Methanol
-
Water
-
1 M Hydrochloric Acid (optional, for final neutralization)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet
-
Ice bath
-
Appropriate PPE (flame-resistant lab coat, chemical-resistant gloves, safety goggles)
Procedure:
-
Inert Atmosphere: Purge the three-necked flask with a steady stream of nitrogen or argon.
-
Dilution: Transfer the this compound solution to the flask. Dilute the solution with the anhydrous high-boiling point solvent to a concentration of approximately 5-10%.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C while stirring.
-
Initial Quenching with Isopropanol: Slowly add isopropanol dropwise from the dropping funnel to the stirred, cooled solution. A vigorous reaction with gas evolution is expected. Control the rate of addition to maintain the temperature below 25°C.
-
Sequential Quenching: Once the initial vigorous reaction with isopropanol has subsided, continue the dropwise addition of the following quenching agents in sequence:
-
Methanol
-
Water Be cautious as the reaction with water can still be vigorous.[7]
-
-
Final Neutralization: After the addition of water is complete and the reaction has ceased, the resulting mixture can be neutralized. If necessary, slowly add 1 M hydrochloric acid to dissolve any remaining magnesium salts.[8]
-
Waste Disposal: The final aqueous solution should be placed in a properly labeled hazardous waste container for disposal according to institutional and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure a safe working environment.
References
- 1. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 2. ジ-n-ブチルマグネシウム 溶液 1.0 M in heptane | Sigma-Aldrich [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. Di-n-butylmagnesium 1.0M heptane 1191-47-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Essential Safety and Operational Protocols for Handling Di-(N)-butylmagnesium
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Di-(n)-butylmagnesium. Adherence to these procedural guidelines is essential for ensuring laboratory safety and proper chemical management.
This compound is a pyrophoric organometallic reagent, meaning it can spontaneously ignite upon contact with air.[1][2][3][4] It also reacts violently with water, releasing flammable gases.[5] This substance causes severe skin and eye burns and can be harmful if inhaled or ingested.[5][6] It is typically supplied as a solution in a flammable solvent, such as heptane (B126788), further increasing its hazard profile.[5][7]
Personal Protective Equipment (PPE) Requirements
All personnel must use the specified personal protective equipment when handling this compound. The selection of PPE should be based on a thorough risk assessment of the planned experiment.
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z.87.1 standards.[1][4][8] A face shield must be worn over goggles during any operation with a risk of splashing, explosion, or highly exothermic reaction.[1][4][8] |
| Hand Protection | Flame-Resistant & Chemically Inert Gloves | Double gloving is recommended, with a nitrile glove worn under a neoprene or butyl rubber glove.[4] For handling larger quantities, heavy-duty, chemical-resistant gloves (e.g., Nomex) are advised.[2] Nitrile gloves alone are combustible and offer limited protection.[1] |
| Body Protection | Flame-Retardant Lab Coat & Chemical Apron | A flame-retardant lab coat is mandatory.[1][2][8] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[1] Clothing worn underneath should be made of natural fibers like cotton or wool.[2] |
| Respiratory Protection | Chemical Fume Hood or Glove Box | All handling must occur within a certified chemical fume hood or a glove box with an inert atmosphere.[3][5] If airborne exposure limits are exceeded, a NIOSH-approved respirator is required.[5][7] |
| Foot Protection | Closed-Toe Shoes | Shoes must be made of a durable material, such as leather. Open-toed shoes are strictly prohibited.[1] |
Experimental Protocol: Safe Handling and Transfer
Handling this compound requires meticulous preparation and execution under an inert atmosphere to prevent exposure to air and moisture.
1. Preparation:
- Ensure a Class D fire extinguisher (or materials like dry sand or soda ash) is immediately accessible. Water extinguishers must never be used. [5][7]
- The work area, typically a fume hood or glove box, must be free of clutter and combustible materials like paper towels.[2][3]
- All glassware must be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) immediately before use.[3]
- Verify that the safety shower and eyewash station are unobstructed and operational.[1]
- Always work with a trained lab partner.[2][3]
2. Inert Atmosphere Transfer (Syringe Method for <20 mL):
- Secure the this compound reagent bottle in the fume hood.
- Use a gas-tight syringe that has been purged with inert gas. The syringe volume should be at least twice the volume of the liquid to be transferred.[4]
- Puncture the septum on the reagent bottle with the syringe needle and a second needle connected to an inert gas source to ensure positive pressure.
- Slowly draw the desired volume of the reagent into the syringe.
- Withdraw the syringe and immediately insert it into the septum of the reaction flask, which is also under a positive pressure of inert gas.
- Dispense the reagent into the reaction flask slowly.
3. Post-Transfer Cleaning:
- Immediately quench any residual reagent in the syringe by drawing up an unreactive solvent (e.g., hexane) and discharging the mixture into a separate flask containing isopropanol (B130326).[1]
- Repeat this rinsing process to ensure the syringe is clean.
Operational Plan: Spill Management and Disposal
Spill Response:
-
Notify all personnel in the immediate area and evacuate if the spill is large or uncontrolled.
-
If the spill is small and manageable, cover it with a dry, inert absorbent material such as vermiculite, sand, or powdered limestone.[5][7]
-
Using non-sparking tools, carefully collect the absorbed material into a sealable container.[5][7]
-
Do not use water or expose the spill to moisture.[5]
Disposal Protocol (Quenching): Unused or waste this compound must be neutralized before disposal. This is a hazardous procedure that generates flammable gas and should only be performed by trained personnel.
-
Dilution: Transfer the waste reagent to a reaction flask under an inert atmosphere. Dilute the reagent significantly with an unreactive solvent like heptane or toluene.[1]
-
Cooling: Place the flask in an ice/water bath to manage heat generation.[1]
-
Initial Quenching: Slowly and dropwise, add a less reactive alcohol like isopropanol to the cooled, stirred solution.[1] Vigorous gas evolution will occur.
-
Secondary Quenching: Once the initial reaction subsides, slowly add a more reactive alcohol like methanol (B129727) to ensure the destruction of all pyrophoric material.[1]
-
Final Hydrolysis: After the reaction with methanol ceases, very slowly add water dropwise to neutralize any remaining reactive species.[1]
-
Waste Collection: The resulting solution must be collected in a properly labeled hazardous waste container for disposal according to institutional and governmental regulations.[2][5]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemistry.ucla.edu [chemistry.ucla.edu]
- 2. cmu.edu [cmu.edu]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
